molecular formula C8H5IN2O B1603010 5-Iodo-1H-indazole-3-carbaldehyde CAS No. 677702-22-6

5-Iodo-1H-indazole-3-carbaldehyde

Cat. No.: B1603010
CAS No.: 677702-22-6
M. Wt: 272.04 g/mol
InChI Key: NOSDSVDHJGTJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1H-indazole-3-carbaldehyde (CAS 677702-22-6) is a high-purity (95+%) chemical reagent with the empirical formula C 8 H 5 IN 2 O and a molecular weight of 272.04 g/mol . This compound is characterized as a crystalline powder and requires storage at 2-8°C to maintain stability . Its key physicochemical properties include a predicted boiling point of 435.6±25.0 °C, a predicted density of 2.111±0.06 g/cm 3 , and a predicted pKa of 10.91±0.40 . This molecule is a versatile and valuable synthetic intermediate, particularly in pharmaceutical research and development. Its structure incorporates two distinct reactive sites: the iodine substituent at the 5-position of the indazole ring and the formyl (aldehyde) group at the 3-position. This allows for sequential and diverse functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on the iodo-arene and nucleophilic addition or condensation reactions on the aldehyde group. A primary research application of related indazole derivatives, such as 5-Iodo-1H-indazole, is their use as a key reactant in the preparation of indazole-pyridine based Protein Kinase B (Akt) inhibitors . As such, this compound serves as a crucial building block for the synthesis of novel bioactive molecules, potential therapeutics, and for constructing more complex chemical libraries for screening. Handling and Safety: For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and hazard information before use.

Properties

IUPAC Name

5-iodo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDSVDHJGTJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630904
Record name 5-Iodo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-22-6
Record name 5-Iodo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands as a privileged scaffold, particularly in the design of kinase inhibitors. Its bioisosteric relationship with indole, coupled with the capacity of its dual nitrogen atoms to form potent hydrogen bonds within the hydrophobic pockets of proteins, has led to the development of several groundbreaking therapeutics.[1] Within this esteemed class of molecules, 5-Iodo-1H-indazole-3-carbaldehyde emerges as a pivotal intermediate, a versatile building block that provides a direct gateway to a diverse array of 3-substituted indazoles, including notable drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] The strategic placement of the iodine atom at the 5-position not only influences the electronic properties of the indazole ring but also offers a valuable handle for further functionalization through cross-coupling reactions, thereby expanding its synthetic utility. The aldehyde group at the 3-position is a reactive center, ripe for transformations into a variety of functional groups and heterocyclic systems.[1] This guide, intended for the discerning researcher, offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental to its effective application in research and development.

PropertyValueReference
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
CAS Number 677702-22-6
Appearance Brown solid[1]
Purity ≥ 95%
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.[2]

Spectroscopic Data:

The structural integrity of synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Technique Data Reference
¹H NMR (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H)
¹³C NMR (75 MHz, DMSO-d₆) δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6
IR (neat) ν = 3179, 1669, 1446, 1305, 1098, 915, 794, 773, 746, 676 cm⁻¹
HRMS (ESI) m/z calculated for C₈H₄IN₂O [M-H]⁻: 270.9368, found: 270.9370

Synthesis and Purification: A Robust and Optimized Protocol

The transformation of substituted indoles into 1H-indazole-3-carbaldehydes via nitrosation is a powerful synthetic strategy.[1] An optimized and reliable procedure for the preparation of this compound from 5-iodo-1H-indole has been established, offering high yields and minimizing the formation of dimeric side products.[1]

Reaction Mechanism: From Indole to Indazole

The reaction proceeds through a multi-step pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring. This is followed by a ring-opening and subsequent recyclization to form the stable indazole scaffold.

G Indole 5-Iodo-1H-indole Nitrosoindole 3-Nitrosoindole Intermediate Indole->Nitrosoindole Nitrosation at C3 Nitrosating NaNO₂, HCl RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened Water attack & Ring Opening Water H₂O Indazole This compound RingOpened->Indazole Recyclization G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Nitrosating Prepare Nitrosating Mixture (NaNO₂, HCl, H₂O, DMF at 0°C) Slow_Addition Slowly add Indole solution to Nitrosating Mixture (2h at 0°C) Prep_Nitrosating->Slow_Addition Prep_Indole Prepare 5-Iodo-1H-indole solution in DMF Prep_Indole->Slow_Addition Stir Stir at Room Temperature (8h) Slow_Addition->Stir Extraction Extract with Ethyl Acetate Stir->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product G Indazole This compound Wittig Wittig/Knoevenagel Condensation Indazole->Wittig Cyclization Cyclization Reactions Indazole->Cyclization Reduction Reduction Indazole->Reduction ReductiveAmination Reductive Amination Indazole->ReductiveAmination Alkenes 3-Alkenyl-5-iodo-1H-indazoles Wittig->Alkenes KinaseInhibitors Kinase Inhibitor Scaffolds Alkenes->KinaseInhibitors Heterocycles Fused Heterocyclic Systems (Oxazoles, Thiazoles, etc.) Cyclization->Heterocycles Heterocycles->KinaseInhibitors Alcohols (5-Iodo-1H-indazol-3-yl)methanol Reduction->Alcohols Amines N-Substituted (5-Iodo-1H-indazol-3-yl)methanamines ReductiveAmination->Amines Amines->KinaseInhibitors

Sources

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde (CAS Number: 677702-22-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Iodo-1H-indazole-3-carbaldehyde, a key synthetic intermediate in medicinal chemistry. Drawing upon established scientific literature and chemical data, this document details its chemical properties, synthesis, and critical role in the development of novel therapeutics, particularly kinase inhibitors.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound belonging to the indazole class. The presence of an iodine atom at the 5-position and a carbaldehyde (aldehyde) group at the 3-position of the indazole ring system makes it a versatile building block for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 677702-22-6N/A
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 272.04 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 5-Iodoindazole-3-carboxaldehydeN/A
Appearance Brown solid[1]
Melting Point 260 °C[1]
Solubility While specific quantitative data is not readily available, indole-3-carbaldehydes, a related class of compounds, are generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in non-polar solvents and low solubility in water.[2] For practical applications, dissolving in a minimal amount of a polar organic solvent like DMSO or DMF is recommended.N/A

Synthesis and Purification

A robust and optimized procedure for the synthesis of this compound involves the nitrosation of the corresponding indole precursor, 5-iodo-indole.[1] This method provides a direct and high-yielding route to the desired product.

Synthetic Pathway: Nitrosation of 5-Iodo-indole

The reaction proceeds through the nitrosation of the C3 position of the indole ring, forming an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the final 1H-indazole-3-carbaldehyde.[1]

G start 5-Iodo-indole intermediate Oxime Intermediate start->intermediate Nitrosation reagents NaNO₂, HCl, H₂O/DMF product This compound intermediate->product Ring Opening & Closure

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure and provides a reliable method for the synthesis of this compound.[1]

Materials:

  • 5-iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add hydrochloric acid (2.7 equivalents).

  • Maintain the temperature at 0 °C and stir the mixture for a short period.

  • Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

  • Extract the reaction mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water (3 x) and then with brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to yield this compound as a brown solid.[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data

TechniqueDataSource(s)
¹H NMR (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (d, J = 8.7 Hz, 1H).[1]
¹³C NMR (75 MHz, DMSO-d₆) δ 187.3, 144.1, 141.8, 134.6, 124.9, 122.9, 113.3, 90.1.[1]
Chromatographic Purity Assessment

While a specific high-performance liquid chromatography (HPLC) method for this compound is not detailed in the primary literature, a general approach for related compounds can be adapted.

Suggested HPLC Method Development:

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Flow Rate: Typically around 1 mL/min.

This method can be optimized to achieve good separation and quantification of this compound and any potential impurities.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[3][4] 1H-indazole-3-carboxaldehydes, in particular, are highly valued as key intermediates for the synthesis of a diverse range of polyfunctionalized 3-substituted indazoles.[1][5]

Synthesis of Kinase Inhibitors

The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular framework.

  • Condensation reactions: To construct various heterocyclic rings.

These transformations are instrumental in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The indazole core often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The iodine atom at the 5-position can be utilized for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and modulate the pharmacological properties of the final compounds.

G start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig/HWE Reaction start->wittig condensation Condensation Reaction start->condensation suzuki Suzuki Coupling (at C5-I) start->suzuki product Diverse Kinase Inhibitors reductive_amination->product wittig->product condensation->product suzuki->product

Caption: Synthetic utility of this compound.

Broader Biological Potential

Beyond kinase inhibition, the indazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Therefore, derivatives of this compound could be explored for their potential in these therapeutic areas.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the data for related compounds and general laboratory safety practices, the following precautions are recommended.

General Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Some suppliers recommend storage at 2-8°C.

Toxicological Profile (Inferred from related compounds):

  • Indazole derivatives can exhibit varying levels of toxicity. Some have been investigated for their antispermatogenic effects.[6]

  • It is prudent to handle this compound with care and to assume it may be harmful if ingested, inhaled, or absorbed through the skin. A thorough toxicological assessment would be required for any derivative intended for in vivo studies.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse libraries of compounds, particularly for targeting protein kinases. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this compound in their research endeavors. Further investigation into its specific biological activities and toxicological profile is warranted to fully explore its therapeutic potential.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link].

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Available at: [Link].

  • Regioselective C5−H Direct Iodination of Indoles. Available at: [Link].

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Available at: [Link].

  • Indole-3-carboxaldehyde - Solubility of Things. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available at: [Link].

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link].

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link].

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link].

  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed. Available at: [Link].

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. Available at: [Link].

Sources

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde: A Keystone Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Iodo-1H-indazole-3-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a crucial intermediate in the generation of kinase inhibitors.

Introduction: The Privileged Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[1][2] Indazole derivatives are at the core of several FDA-approved drugs, particularly in the realm of oncology, where they often function as potent kinase inhibitors.[1][2][3] The bioisosteric relationship between indazole and indole allows for favorable interactions, such as hydrogen bonding, within the hydrophobic pockets of proteins like kinases.[1][2] this compound emerges as a particularly valuable intermediate due to the presence of three key functional features: the indazole core for biological activity, an aldehyde at the 3-position for versatile chemical modifications, and an iodine atom at the 5-position that can participate in various cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₅IN₂OInternal
Molecular Weight 272.04 g/mol Internal
CAS Number 677702-22-6Internal
Appearance Brown solid[4]
Melting Point 260 °C[1]
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge

Spectroscopic Data:

TechniqueDataSource
¹H NMR (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H)[1]
¹³C NMR (75 MHz, DMSO-d₆) δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6[1]
IR (neat) ν = 3179, 1669, 1446, 1305, 1098, 915, 794, 773, 746, 676 cm⁻¹[1]
HRMS (ESI) m/z calculated for C₈H₄IN₂O [M - H]⁻: 270.9368, found: 270.9370[1]

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is through the nitrosation of the corresponding 5-iodo-1H-indole.[1][2][5] This reaction proceeds via a multi-step mechanism involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to yield the indazole-3-carbaldehyde.[1][5]

Reaction Mechanism

The nitrosation of indoles to indazole-3-carboxaldehydes is a fascinating transformation. The key steps are outlined below:

G Indole 5-Iodo-1H-indole Oxime 3-Nitrosoindole (Oxime Intermediate) Indole->Oxime Nitrosation at C3 NitrosatingAgent NaNO₂, HCl RingOpened Ring-Opened Intermediate Oxime->RingOpened H₂O addition at C2 & Ring Opening Dimer Dimer Byproducts Oxime->Dimer Dimerization Water H₂O Product This compound RingOpened->Product Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

A critical aspect of this synthesis is the potential for dimerization as a side reaction. This can be mitigated by the slow addition of the indole to the nitrosating mixture, which maintains a low concentration of the nucleophilic indole and favors the desired reaction pathway.[2][5]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound:

Materials:

  • 5-iodo-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0°C, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

  • Addition of Indole: Prepare a solution of 5-iodo-1H-indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over 2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield this compound as a brown solid (90% yield).[4]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional components: the aldehyde group, the iodine substituent, and the N-H of the indazole ring.

G main This compound Aldehyde (C3) Iodine (C5) N-H (N1) sub1 Wittig/Horner-Wadsworth-Emmons Knoevenagel Condensation Reductive Amination Oxidation/Reduction main:f1->sub1 Versatile Transformations sub2 Suzuki Coupling Sonogashira Coupling Heck Coupling Buchwald-Hartwig Amination main:f2->sub2 Cross-Coupling Reactions sub3 Alkylation Arylation Acylation main:f3->sub3 N-Functionalization

Caption: Reactivity of this compound.
  • The Aldehyde Group: The aldehyde at the 3-position is a versatile handle for a wide array of chemical transformations. It readily undergoes Wittig-type reactions, Knoevenagel condensations, reductive aminations, and can be oxidized to a carboxylic acid or reduced to an alcohol.[1]

  • The Iodine Substituent: The iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • The Indazole N-H: The nitrogen at the 1-position can be alkylated, arylated, or acylated to further modify the properties of the molecule.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of kinase inhibitors.[1][2][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound have been explored as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centrosome duplication and a promising target in oncology.[7]

Illustrative Signaling Pathway: The Role of PLK4 in Cell Cycle Control

The following diagram illustrates a simplified signaling pathway involving PLK4, highlighting its role in the cell cycle and as a target for cancer therapy.

cluster_0 G1/S Phase cluster_1 Centrosome Duplication cluster_2 Therapeutic Intervention CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PLK4) E2F->S_Phase_Genes Activates Transcription PLK4 PLK4 S_Phase_Genes->PLK4 STIL_SAS6 STIL/SAS-6 PLK4->STIL_SAS6 Recruits & Phosphorylates Aneuploidy Aneuploidy & Tumorigenesis PLK4->Aneuploidy Dysregulation leads to Centriole_Duplication Centriole Duplication STIL_SAS6->Centriole_Duplication Initiates Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 Inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Indazole_Inhibitor->Mitotic_Catastrophe Induces

Caption: Simplified PLK4 signaling in cell cycle and therapeutic targeting.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its unique combination of a privileged indazole scaffold, a reactive aldehyde, and a functionalizable iodine atom makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for cancer therapy. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12837–12845. [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 40, 116186. [Link]

  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]

  • D'Andrea, S. W., et al. (2013). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Catalysis, 3(7), 1495-1500. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of new indazole derivatives. [Link]

  • Google Patents. (2013). 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors.
  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Journal of Advanced Research. [Link]

  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Frontiers. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

  • PubChem. (n.d.). 5-Hydroxyindole-3-Carbaldehyde. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Iodo-1H-indazole-3-carbaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-1H-indazole-3-carbaldehyde in Drug Discovery

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2] The strategic placement of an iodine atom at the C5-position and a carbaldehyde group at the C3-position provides two reactive handles for further chemical modifications, such as cross-coupling and condensation reactions.[3] This dual functionality makes it an invaluable intermediate for constructing diverse molecular libraries aimed at discovering novel therapeutics.[1][4] An in-depth understanding of its spectroscopic properties is therefore fundamental for unambiguous structural confirmation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in experimentally validated data and established spectroscopic principles.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The aromatic indazole core, the electron-withdrawing aldehyde, and the heavy iodine atom each contribute uniquely to the NMR, IR, and MS spectra.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

1.1: ¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the N-H proton, the aldehyde proton, and the aromatic protons on the indazole ring.

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
14.28brs-N1-H
10.16s-C3-CHO
8.46d0.9H-4
7.73dd8.7, 1.6H-6
7.56dd8.7, 0.5H-7

Data recorded in DMSO-d₆ at 300 MHz.

Interpretation and Insights:

  • N-H Proton (14.28 ppm): The highly deshielded, broad singlet at 14.28 ppm is characteristic of the acidic N-H proton of the indazole ring, which is involved in hydrogen bonding with the DMSO solvent.

  • Aldehyde Proton (10.16 ppm): The singlet at 10.16 ppm is unambiguously assigned to the aldehyde proton (CHO). Its downfield shift is due to the strong electron-withdrawing effect of the oxygen atom.

  • Aromatic Protons (7.56-8.46 ppm):

    • The proton at H-4 (8.46 ppm) appears as a doublet with a small coupling constant, indicating a meta-coupling interaction. Its significant downfield shift is attributed to the anisotropic effect of the adjacent aldehyde group and the C=N bond of the pyrazole ring.

    • The proton at H-6 (7.73 ppm) is a doublet of doublets, arising from ortho-coupling to H-7 and meta-coupling to H-4.

    • The proton at H-7 (7.56 ppm) is also a doublet of doublets, due to ortho-coupling with H-6.

1.2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ, ppm)Assignment
187.2C3-CHO
142.4C3a
140.2C7a
135.3C6
129.1C4
122.6C7
113.5C3
88.6C5-I

Data recorded in DMSO-d₆ at 75 MHz.

Interpretation and Insights:

  • Aldehyde Carbonyl (187.2 ppm): This downfield signal is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons: The signals between 113.5 and 142.4 ppm correspond to the carbons of the bicyclic indazole ring system.

  • Carbon-Iodine Bond (88.6 ppm): The signal at 88.6 ppm is assigned to the C5 carbon directly attached to the iodine atom. The significant upfield shift is a result of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.[5]

1.3: Experimental Protocol for NMR Spectroscopy[7]
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectra at room temperature. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in DMSO-d6) acq Data Acquisition (300+ MHz Spectrometer) prep->acq proc Data Processing (Referencing & Phasing) acq->proc interp Spectral Interpretation (Assign Peaks) proc->interp

Caption: Standard workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound [1]

Wavenumber (ν, cm⁻¹)Vibrational Mode Assignment
3179N-H stretching
1669C=O stretching (aldehyde)
1446C=C aromatic stretching
1305C-H bending
1098, 915, 794, 773Aromatic C-H out-of-plane bending
676C-I stretching

Data recorded using a universal ATR sampling accessory (neat).

Interpretation and Insights:

  • N-H Stretch (3179 cm⁻¹): The broad absorption band around 3179 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

  • C=O Stretch (1669 cm⁻¹): The strong, sharp peak at 1669 cm⁻¹ is a classic signature of the carbonyl (C=O) group of the aldehyde, conjugated with the aromatic ring.

  • Aromatic C=C Stretch (1446 cm⁻¹): This absorption corresponds to the stretching vibrations within the aromatic indazole core.

  • C-I Stretch (676 cm⁻¹): The absorption in the far-infrared region at 676 cm⁻¹ can be attributed to the stretching vibration of the carbon-iodine bond.

2.1: Experimental Protocol for IR Spectroscopy[1]
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric interferences.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data [1]

Ionization ModeMass-to-Charge (m/z)Formula
ESI⁻Calculated: 270.9368[C₈H₅IN₂O - H]⁻
Found: 270.9370

Interpretation and Insights: The HRMS data shows excellent agreement between the calculated and found mass for the deprotonated molecule [M-H]⁻. This provides strong evidence for the elemental composition of C₈H₅IN₂O, confirming the molecular formula of this compound. The negative ion mode (ESI⁻) is effective due to the acidic nature of the N-H proton, which is readily lost to form the [M-H]⁻ ion.

3.1: Experimental Protocol for Mass Spectrometry[1][7]
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an orthogonal acceleration time-of-flight (oa-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ species.

cluster_workflow HRMS Analysis Workflow sample Dilute Sample (in MeOH/ACN) ionize Ionization (ESI Source) sample->ionize analyze Mass Analysis (TOF or Orbitrap) ionize->analyze detect Detection & Data (m/z vs. Intensity) analyze->detect

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Conclusion: A Validated Spectroscopic Profile

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and HRMS—collectively provide an unambiguous and self-validating profile for this compound. For researchers in synthetic chemistry and drug development, this detailed characterization is essential for ensuring the identity and purity of this key intermediate, thereby underpinning the reliability and reproducibility of subsequent synthetic transformations and biological evaluations. The provided protocols serve as a practical reference for obtaining high-quality spectroscopic data for this and related heterocyclic compounds.

References

  • PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

  • Li, Z., Han, S., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Wang, Z., Chen, J., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 85(15), 10125–10134. Available at: [Link]

  • Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

  • Zhang, C., Wei, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1475-1479. Available at: [Link]

  • Pal, A., & Kumar, S. (2024). The Halogenation of Indazoles. ResearchGate. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H5IN2O, 100 mg. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ResearchGate. Retrieved from [Link]

  • Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Retrieved from [Link]

  • Kumar, K. S. H., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 931-937. Retrieved from [Link]

  • Brown, K. H. (2022). Spectroscopic Analysis. EBSCO. Retrieved from [Link]

  • Clower, N. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. Retrieved from [Link]

  • Bakavoli, M., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(9), 195-203. Retrieved from [Link]

  • Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

Sources

Iodinated Indazole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] The strategic incorporation of iodine onto this scaffold serves a dual purpose: it can act as a critical pharmacophoric element for target engagement and, perhaps more significantly, as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling reactions. This guide provides an in-depth technical overview of iodinated indazole derivatives, intended for researchers, chemists, and drug development professionals. We will explore the causal logic behind synthetic strategies, detail key experimental protocols, and synthesize the vast body of research on their biological activities, with a primary focus on their roles as anticancer and anti-inflammatory agents. Quantitative data, structure-activity relationships, and mechanistic pathways are presented to offer a comprehensive and actionable resource for advancing the therapeutic application of this important class of molecules.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole that offers unique hydrogen bonding capabilities and structural rigidity. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This versatility has led to the development of several FDA-approved drugs. For instance, Pazopanib and Axitinib are potent multi-kinase inhibitors used in cancer therapy, specifically for renal cell carcinoma, underscoring the scaffold's proven success in targeting complex diseases.[1][2] The inherent biological relevance of the indazole core makes it a high-priority starting point for novel drug discovery campaigns.

The Strategic Role of Iodination in Indazole Functionalization

The introduction of an iodine atom, typically at the C3 position, is a pivotal step in the synthesis of many potent indazole derivatives. This choice is not arbitrary; it is a deliberate strategic decision driven by two primary considerations in medicinal chemistry.

  • Iodine as a Synthetic Linchpin: The carbon-iodine bond is relatively weak, making 3-iodoindazoles ideal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[6] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C3 position. This modular approach is invaluable for exploring the structure-activity relationship (SAR) of a compound series, enabling chemists to rapidly generate diverse analogues for biological screening.[3] The iodinated intermediate is therefore a gateway to vast chemical diversity.

  • Iodine as a Pharmacophore: In some contexts, the iodine atom itself contributes directly to the biological activity through halogen bonding or by occupying a specific hydrophobic pocket within the target protein's active site.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is a robust and widely cited method for the C3 iodination of the indazole core.[3][7] The rationale behind this procedure is the deprotonation of the indazole N-H by a base, creating an anion that facilitates electrophilic substitution by iodine.

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH) pellets

  • Iodine (I₂)

  • Dimethylformamide (DMF), anhydrous

  • 10% aqueous Sodium Bisulfite (NaHSO₃) solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

  • Basification: Add KOH (4.0 eq) to the stirred solution. The base deprotonates the indazole, increasing its nucleophilicity.

  • Iodination: Add solid Iodine (2.0 eq) portion-wise to the mixture. The reaction is typically exothermic. Stir at room temperature for 1-3 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: Pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃. This step quenches any unreacted iodine, which is observed by the disappearance of the brown color.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain pure 3-iodo-1H-indazole.[3]

Visualization: Synthetic Utility of 3-Iodoindazole

The following workflow illustrates the central role of the iodinated intermediate in generating diverse, biologically active molecules via Suzuki coupling.

G Indazole 1H-Indazole Iodination Iodination (I₂, KOH, DMF) Indazole->Iodination Iodo_Indazole 3-Iodo-1H-indazole (Key Intermediate) Iodination->Iodo_Indazole Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Iodo_Indazole->Suzuki Final_Product 3-Aryl-1H-indazole (Biologically Active Derivative) Suzuki->Final_Product

Caption: Synthetic workflow for functionalizing the indazole C3 position.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented biological activity of iodinated indazole derivatives is their potent anticancer effect, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[2][8]

Kinase Inhibition

Indazole-based compounds have been successfully designed to target the ATP-binding pocket of various kinases. The indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase, while substitutions, frequently installed via an iodinated precursor, explore surrounding hydrophobic pockets to achieve potency and selectivity.[7]

  • VEGFR/FGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical drivers of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8] By inhibiting these kinases, indazole derivatives can effectively starve tumors, suppressing their growth and metastasis.[8]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established cancer target, particularly in non-small cell lung cancer (NSCLC). Certain indazole derivatives show potent activity against both wild-type and mutant forms of EGFR, such as the drug-resistant T790M mutation.[1]

  • Aurora Kinase Inhibition: These are serine/threonine kinases essential for cell division (mitosis). Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[1] Some compounds have been designed to be selective for specific Aurora kinase subtypes (A or B) or to act as dual inhibitors.[1]

Visualization: Mechanism of Action of a VEGFR Inhibitor

This diagram illustrates how an indazole-based kinase inhibitor blocks the signaling cascade responsible for angiogenesis.

G cluster_cell Endothelial Cell VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Pathway Activates Response Angiogenesis Proliferation Survival Pathway->Response Inhibitor Iodinated Indazole Derivative Inhibitor->VEGFR Inhibits ATP Binding

Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.

Other Anticancer Mechanisms & In Vitro Activity

Beyond kinase inhibition, certain iodinated indazole derivatives induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to a decrease in mitochondrial membrane potential and the activation of caspase cascades.[7] The anticancer efficacy is typically first evaluated in vitro using cell-based assays.

Experimental Protocol: MTT Cell Proliferation Assay The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which corresponds to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the iodinated indazole derivative for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

Compound IDTarget Cell LineActivity (IC₅₀)Reference
Compound 109 EGFR T790M Kinase5.3 nM[1]
Compound 93 HCT116 (Colon)1.3 nM[1]
Compound 123 Aurora A/B Kinase26 nM / 15 nM[1]
Compound 5c HCT-116 / MDA-MB-231Significant Inhibition[3]
Compound 2f 4T1 (Breast)0.23 µM[7]

Anti-Inflammatory Properties

Indazole derivatives have also emerged as potent anti-inflammatory agents.[1][5] The structural similarity of the indazole core to motifs found in known anti-inflammatory drugs provides a strong rationale for its exploration in this therapeutic area. The mechanism often involves the inhibition of key mediators of the inflammatory cascade.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key drivers of pain and inflammation. Inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

  • Cytokine Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role in sustaining inflammatory responses.[5] Indazole derivatives have been shown to inhibit the production of these cytokines in a concentration-dependent manner.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity. The injection of carrageenan into a rat's paw induces a predictable and biphasic inflammatory response.[5]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory environment with free access to food and water.[5]

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative (e.g., 25, 50, 100 mg/kg) via oral gavage.

  • Inflammation Induction: One hour after dosing, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. The first phase (0-2.5 hours) is mediated by histamine and serotonin, while the second phase (2.5-5 hours) is mediated by prostaglandins and kinins. Observing activity in the later phase suggests a mechanism involving prostaglandin synthesis.[5]

Table 2: Anti-Inflammatory Activity of Indazole Derivatives

CompoundAssayDose / ConcentrationResult (% Inhibition or IC₅₀)Reference
IndazoleCarrageenan Paw Edema100 mg/kg (at 5h)61.03% Inhibition[5]
5-AminoindazoleCarrageenan Paw Edema100 mg/kg (at 5h)83.09% Inhibition[5]
IndazoleTNF-α Inhibition-IC₅₀ = 220.11 µM[5]
5-AminoindazoleTNF-α Inhibition-IC₅₀ = 230.19 µM[5]

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key SAR trends for iodinated indazole derivatives:

  • C3 Position: As discussed, this position is critical for activity. Functionalization with various aryl and heteroaryl groups via the iodo-intermediate allows for fine-tuning of potency. The nature of this substituent dictates the specific target profile (e.g., which kinase is inhibited).[1]

  • C4 and C6 Positions: Substituents at these positions also play a crucial role in modulating activity. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the groups at both the C4 and C6 positions were found to be critical for inhibitory potency.[1]

  • N1 vs. N2 Substitution: The biological activity can differ significantly depending on which nitrogen of the pyrazole ring is substituted. While many potent derivatives are based on the 1H-indazole tautomer, N2-substituted indazoles are also widely explored for anticancer and anti-inflammatory applications.[9]

Future Perspectives and Conclusion

Iodinated indazole derivatives represent a highly validated and therapeutically promising class of compounds. The iodine atom provides a strategic entry point for creating vast libraries of analogues, making this an exceptionally powerful platform for lead optimization. While the focus has been heavily on oncology, the demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities suggest that the full therapeutic potential of this scaffold is yet to be realized.[4][10]

Future research should focus on:

  • Developing Novel Synthetic Methodologies: Exploring new, more efficient methods for the selective iodination and subsequent functionalization of the indazole core.

  • Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) to better understand their mechanism of action.

  • Improving Pharmacokinetic Properties: Optimizing derivatives to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

References

  • Cai, H., Li, Y., Liu, Y., Wang, M., & Chen, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Banu, H. B., Singh, J. M. R., Basha, S. N. M., Moovendhan, R., Ali, S. F., Alarifi, A., & Siddiqui, M. R. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, J., Wang, X., Xu, W., & Zhang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Verma, A., Kumar, V., Singh, D., Kumar, A., & Singh, R. K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • G, K., S, S., M, R., & K, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Lemaire, A., & Laconde, G. (2017). Synthesis of indazoles.
  • Breslin, H. J., & Spessard, G. O. (2006). Methods for preparing indazole compounds.
  • Kumar, R., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Kumar, A., & Singh, S. (2022). Importance of Indazole against Neurological Disorders. Current Molecular Pharmacology. [Link]

Sources

Introduction: The Indazole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Indazole-Based Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies involved in the discovery and optimization of novel indazole-based inhibitors. By integrating foundational theory with practical, field-proven protocols, this document aims to serve as a functional roadmap for navigating the complexities of modern drug discovery.

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[3][4] Its unique electronic properties and the capacity of its nitrogen atoms to act as both hydrogen bond donors and acceptors allow it to mimic the interactions of key amino acid residues in enzyme active sites, particularly the hinge region of protein kinases.[1][5]

The therapeutic potential of indazole derivatives is broad, with demonstrated activities including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4][6] This versatility has translated into significant clinical success, with several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, incorporating the indazole core.[2][7] This guide elucidates the systematic process of identifying and refining novel indazole-based compounds, from initial target validation to lead optimization.

Chapter 1: Target Identification and Rationale

The foundation of any successful drug discovery campaign is the selection of a biologically relevant and "druggable" molecular target. In the context of oncology, a primary focus for indazole-based inhibitors, protein kinases represent a major class of targets.[8][9] Kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[8]

Indazole inhibitors have been successfully developed against numerous kinase families, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

  • EGFR (Epidermal Growth Factor Receptor): A key driver of cell growth and proliferation in many epithelial cancers.[11]

  • PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication, essential for proper cell division.[12]

  • ERK1/2 (Extracellular signal-Regulated Kinase1/2): A central node in the MAPK signaling cascade that promotes cell proliferation.[13]

The rationale for targeting these pathways lies in their direct contribution to cancer cell growth and survival. Inhibiting a key kinase can effectively shut down these oncogenic signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Kinase Binds & Activates RAS RAS Receptor_Kinase->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Receptor_Kinase Inhibition Indazole_Inhibitor->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generic kinase signaling pathway targeted by indazole inhibitors.

Chapter 2: Lead Discovery Strategies

Identifying an initial "hit" compound that interacts with the target is the first critical step. Modern drug discovery employs several complementary strategies to achieve this.

1. Fragment-Based Lead Discovery (FBLD): This approach involves screening libraries of low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind weakly but efficiently to the target.[14] These initial fragment hits are then grown or linked together, guided by structural information, to produce a high-affinity lead compound. FBLD was successfully utilized to discover novel indazole-based AXL kinase inhibitors, where an initial indazole fragment hit was identified and subsequently optimized into a potent inhibitor.[14]

2. Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (via X-ray crystallography or cryo-EM), it can be used to computationally dock and design molecules that fit precisely into the active site.[13] This rational design approach minimizes trial and error and accelerates the optimization process. Docking studies are frequently used to understand how indazole derivatives bind to their targets and to guide the synthesis of more potent analogues.[14][15][16]

cluster_discovery Fragment-Based Lead Discovery (FBLD) Workflow Fragment_Library Fragment Library (<300 Da) Screening Biophysical/Biochemical Screening Fragment_Library->Screening Fragment_Hits Weak-Binding Fragment Hits Screening->Fragment_Hits Structural_Biology X-ray Crystallography or NMR Fragment_Hits->Structural_Biology Characterize Binding Mode Optimization Structure-Guided Optimization Structural_Biology->Optimization Inform Design Potent_Lead Potent Lead Compound Optimization->Potent_Lead

Caption: Workflow for Fragment-Based Lead Discovery (FBLD).

Chapter 3: Synthetic Methodologies

The chemical synthesis of indazole derivatives is well-established, with multiple routes available to construct the core and introduce diverse substituents.[17] The choice of synthetic strategy depends on the desired substitution pattern. A common approach involves the reaction of substituted 2-fluorobenzonitriles with hydrazine to form the core amino-indazole structure, which can then be further modified.[18]

Protocol 1: Generalized Synthesis of N1-Substituted Indazole Derivatives

This protocol provides a representative, multi-step synthesis adapted from methodologies for preparing indazole-based antagonists and inhibitors.[15][18]

Step 1: Formation of the Amino Indazole Core

  • To a solution of a substituted 2-fluoro-benzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture at reflux (approx. 120-150°C) for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude amino indazole intermediate by silica gel column chromatography or recrystallization.

Step 2: Selective N1-Alkylation

  • Dissolve the amino indazole (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add powdered potassium hydroxide (KOH) (1.5-2.0 eq) and stir the suspension at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride) (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N1-alkylated indazole product by column chromatography.

Step 3: Further Functionalization (e.g., Sulfonylation)

  • Dissolve the N1-alkylated indazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) containing pyridine (2.0-3.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., 5-chloro-2-thiophenesulfonyl chloride) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final indazole sulfonamide derivative by column chromatography or HPLC.

Self-Validation: Characterization at each step via ¹H NMR, ¹³C NMR, and mass spectrometry is critical to confirm the structure and purity of the intermediates and final product.[6][7]

Chapter 4: Biological Evaluation and Assay Development

Once synthesized, novel compounds must be rigorously tested to determine their biological activity. This follows a hierarchical approach, starting with specific molecular target engagement and progressing to cellular effects.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to measure a compound's ability to inhibit a specific protein kinase, such as VEGFR-2.[10]

  • Reagents: Recombinant human kinase (e.g., KDR/VEGFR-2), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO, typically starting from 10 mM.

  • Assay Procedure: a. In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations. b. Allow the compound to pre-incubate with the kinase for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C. d. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the compound's cytotoxic or cytostatic effects.[19][20]

  • Cell Seeding: Seed human cancer cells (e.g., HT-29 or 4T1) into 96-well plates at a predetermined density and allow them to adhere overnight.[13][19]

  • Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Compound_Library Synthesized Indazole Derivatives Primary_Assay Primary Screen (Enzymatic Assay) Determine IC50 Compound_Library->Primary_Assay Potent_Hits Potent Hits (IC50 < Threshold) Primary_Assay->Potent_Hits Secondary_Assay Secondary Screen (Cell-Based Proliferation Assay) Determine Cellular IC50 Potent_Hits->Secondary_Assay Active_Leads Cell-Active Leads Secondary_Assay->Active_Leads Tertiary_Assay Mechanism of Action Studies (Apoptosis, Cell Cycle) Active_Leads->Tertiary_Assay Validated_Leads Validated Lead Candidates for In Vivo Studies Tertiary_Assay->Validated_Leads

Caption: Hierarchical workflow for biological evaluation of inhibitors.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the iterative process of correlating changes in a molecule's structure with its biological activity.[21] This is the core of lead optimization, where a potent "hit" is refined to improve potency, selectivity against other kinases, and drug-like properties (e.g., solubility, metabolic stability).[12]

For indazole-based inhibitors, SAR studies have revealed several key insights:

  • N1-Substitution: The substituent at the N1 position of the indazole ring is crucial for potency and can be modified to interact with specific pockets in the kinase active site.[18]

  • C3-Substitution: Groups at the C3 position often project towards the solvent-exposed region and can be functionalized to enhance solubility and cellular activity. The 1H-indazole-3-amine motif is a particularly effective hinge-binding fragment.[5][20]

  • C5 and C6-Substitution: Modifications at these positions can modulate potency and selectivity. For example, introducing hydrophobic groups at C6 has been shown to be beneficial in some series.[7][18]

Data Presentation: SAR of Indazole Amide ERK1/2 Inhibitors

The following table summarizes SAR data for a series of indazole amide-based ERK1/2 inhibitors, demonstrating how structural modifications impact enzymatic and cellular potency.[13]

CompoundR¹ GroupR² GroupERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)HT-29 Cell IC₅₀ (µM)
4a HH12027>10
4b FH39101.8
4c ClH2961.2
4d MeH60143.5
4e HMe2650.8
4f FMe1530.3

Causality: The data shows that adding a fluorine (4b) or chlorine (4c) at the R¹ position improves potency over the unsubstituted compound (4a). Furthermore, adding a methyl group at the R² position (4e) is more beneficial than at the R¹ position (4d). The combination of a fluorine at R¹ and a methyl at R² (4f) results in the most potent compound in this series, both at the enzymatic and cellular level, illustrating a synergistic effect of these substitutions.[13]

Conclusion and Future Perspectives

The discovery of novel indazole-based inhibitors is a dynamic and highly successful field within medicinal chemistry. The scaffold's proven ability to target key enzymes with high affinity has cemented its role in the development of modern therapeutics. Future efforts will likely focus on developing inhibitors against novel targets, overcoming mechanisms of acquired drug resistance, and fine-tuning the scaffold to create best-in-class molecules with superior efficacy and safety profiles.[8][9] The integrated application of rational design, robust synthetic chemistry, and hierarchical biological evaluation, as outlined in this guide, will continue to be the engine driving these discoveries forward.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Synthesis and biological activities of a novel series of indazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

Sources

5-Iodo-1H-indazole-3-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde: A Versatile Building Block for Kinase Inhibitor Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold." This is due to its remarkable ability to serve as a structural core for a multitude of biologically active compounds.[1] Its prominence is particularly notable in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The indazole motif is considered a bioisostere of the native indole ring, yet the presence of the adjacent nitrogen atoms (N1 and N2) imparts unique hydrogen bonding capabilities, allowing it to form strong donor-acceptor interactions within the hinge region of kinase ATP-binding sites.[2]

This guide focuses on This compound , a strategically functionalized derivative that serves as a powerful and versatile starting material for the synthesis of complex molecular architectures. The presence of two distinct and orthogonally reactive functional groups—an aldehyde at the C3 position and an iodine atom at the C5 position—provides chemists with a modular platform for building diverse compound libraries, accelerating the drug discovery process. We will explore its synthesis, chemical reactivity, and its logical application in the rational design of targeted therapeutics.

Physicochemical and Structural Properties

A clear understanding of a starting material's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 677702-22-6[3][4]
Molecular Formula C₈H₅IN₂O[3][4]
Molecular Weight 272.04 g/mol [3][4]
Appearance Brown solid[2]
Melting Point 260 °C[2]

Synthesis and Mechanism

The most efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosative cyclization of the corresponding indole precursor. This transformation is particularly effective for this compound, starting from commercially available 5-iodo-indole.

Core Reaction: Nitrosation of 5-Iodo-indole

The reaction proceeds by treating 5-iodo-indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and a mild acid, in a suitable solvent system. This method provides high yields and avoids harsh conditions that could degrade sensitive functional groups.[2][5]

Reaction Mechanism

The transformation from an indole to an indazole is a fascinating rearrangement. The accepted mechanism involves several key steps:[2]

  • Nitrosation: The reaction begins with the electrophilic attack of a nitrosating species (e.g., nitrous acid) at the electron-rich C3 position of the indole ring, forming a nitroso-indole intermediate.

  • Tautomerization & Water Addition: This intermediate tautomerizes to an oxime. The oxime then promotes the addition of a water molecule at the C2 position of the indole ring.

  • Ring Opening: The addition of water triggers the opening of the pyrrole ring, creating an open-chain intermediate.

  • Ring Closure (Cyclization): The reaction concludes with the intramolecular cyclization of the terminal amine onto the aldehyde, followed by dehydration, to form the stable 1H-indazole ring system.

G cluster_0 Reaction Mechanism A 5-Iodo-indole B C3-Nitroso Intermediate A->B + HNO₂ C Oxime Intermediate B->C Tautomerization D Ring-Opened Intermediate C->D + H₂O, Ring Opening E This compound D->E Cyclization & -H₂O

Caption: Mechanism of Indazole Formation via Nitrosation.

Detailed Experimental Protocol

The following protocol is adapted from a reported optimized procedure.[2][5]

Materials:

  • 5-Iodo-indole (1 equivalent, e.g., 486 mg, 2 mmol)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Preparation of Nitrosating Mixture: In a reaction vessel, prepare a solution of NaNO₂ (8 equivalents) and HCl (2.7 equivalents) in a water:DMF (5.3:3) mixture at 0 °C.

  • Addition of Starting Material: Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with Ethyl Acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) eluent system to yield the pure this compound as a brown solid (90% yield).[2]

Spectroscopic Data Summary

The structural identity of the synthesized compound is confirmed by various spectroscopic methods.

TechniqueData
¹H NMR (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H)
¹³C NMR (75 MHz, DMSO-d₆) δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6
IR (neat) ν = 3179, 1669, 1446, 1305, 1098, 915, 794, 773, 746, 676 cm⁻¹
HRMS (ESI) m/z calculated for C₈H₄N₂OI [M − H]⁻: 270.9368, found: 270.9370
Data sourced from Chevalier, A. et al., RSC Advances, 2018.[2]

Synthetic Utility and Key Reactions

The power of this compound lies in its dual reactivity, enabling sequential or parallel diversification to rapidly generate novel chemical entities.

G cluster_1 Synthetic Diversification Pathways cluster_c3 C3-Aldehyde Chemistry cluster_c5 C5-Iodo Chemistry Start This compound C3_1 Reductive Amination Start->C3_1 R-NH₂, NaBH(OAc)₃ C3_2 Wittig Reaction Start->C3_2 Ph₃P=CHR C3_3 Cyclization Start->C3_3 e.g., to form Oxazoles C5_1 Suzuki Coupling Start->C5_1 R-B(OH)₂, Pd catalyst C5_2 Sonogashira Coupling Start->C5_2 Alkyne, Pd/Cu catalyst C5_3 Buchwald-Hartwig Amination Start->C5_3 R₂NH, Pd catalyst G cluster_2 Kinase Inhibitor Design Workflow Start This compound Step1 Intermediate A (C3-Amine) Start->Step1 1. Reductive Amination (Install solubility/selectivity group) Step2 Final Inhibitor (C3-Amine, C5-Aryl) Step1->Step2 2. Suzuki Coupling (Install recognition motif) Target Kinase ATP Pocket Step2->Target Binds to Target

Caption: Logical workflow for kinase inhibitor synthesis.

This modular approach was instrumental in the discovery of multi-target inhibitors for kinases like FGFR and DDR2, which are implicated in lung squamous cell carcinoma. [1][6]Similarly, the indazole scaffold is central to inhibitors of the Akt and Pim kinase pathways, both critical targets in oncology. [7][8]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic synthesis. Its robust and high-yielding synthesis, combined with the orthogonal reactivity of its aldehyde and iodo groups, provides researchers in drug discovery with an exceptionally versatile platform. By enabling the rapid and logical assembly of complex, three-dimensional molecules, this building block will continue to facilitate the development of the next generation of targeted therapies, particularly in the ever-expanding field of kinase inhibition.

References

  • CP Lab Safety. This compound, 95% Purity, C8H5IN2O, 100 mg. Available from: [Link]

  • PubChem. 5-Iodo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available from: [Link]

  • Capot Chemical. Specifications of this compound. Available from: [Link]

  • Zhang, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 136-153. Available from: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-868. Available from: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463. Available from: [Link]

  • Wu, Y. M., Chen, Q. Y., & Deng, J. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis, 2005(16), 2730-2738. Available from: [Link]

  • PubChem. Indazole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Di Micco, S., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(15), 6273-6293. Available from: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

  • Kumar, D., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26863-26875. Available from: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry, 27(8), 1773-1784. Available from: [Link]

Sources

The Strategic Role of Iodine in Modulating the Bioactivity of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents, particularly in oncology. While extensive research has focused on the diversification of this scaffold, the specific role of halogenation, and iodine in particular, remains a nuanced yet critical aspect of its bioactivity. This guide provides an in-depth technical analysis of the multifaceted role of iodine in the bioactivity of indazole-containing compounds. We will explore how iodine's unique electronic and steric properties are leveraged, not only as a versatile synthetic handle but also as a key contributor to target engagement through halogen bonding. This document will dissect the underlying principles, provide concrete examples with quantitative data, and furnish detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Indazole Scaffold and the Significance of Halogenation

Indazole, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of small molecule therapeutics. Its structural rigidity, synthetic tractability, and ability to engage in various intermolecular interactions have made it a favored pharmacophore.[1] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[2][3]

The functionalization of the indazole ring is pivotal in tuning its pharmacological profile. Among the various substituents, halogens, and specifically iodine, play a distinct and often underappreciated role. Traditionally viewed as a mere synthetic intermediate to facilitate cross-coupling reactions, the iodine atom is increasingly recognized for its direct contribution to the bioactivity of the final molecule. This guide will illuminate the strategic importance of iodine, transitioning from its role in synthesis to its direct impact on molecular recognition at the target protein.

Iodine as a Strategic Element in Indazole Synthesis

The introduction of an iodine atom onto the indazole scaffold is a key synthetic transformation that opens up a vast chemical space for derivatization. The C3 position of the indazole ring is particularly amenable to iodination, creating a versatile precursor for the introduction of aryl and other substituents via transition metal-catalyzed cross-coupling reactions.[4]

Iodination of the Indazole Ring: A Key Synthetic Gateway

The direct iodination of the indazole core is a robust and efficient method for producing key intermediates. The most common approach involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This process is highly regioselective for the C3 position.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole [4]

  • Dissolution: Dissolve 1H-indazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add KOH (2 equivalents) to the solution and stir until it dissolves.

  • Iodination: Slowly add a solution of iodine (1.5 equivalents) in DMF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.[6]

The Iodinated Indazole as a Cross-Coupling Partner

The carbon-iodine bond at the C3 position of the indazole is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the efficient construction of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for potent biological activity.[4][5]

Suzuki_Coupling Indazole_I 3-Iodo-1H-indazole Product 3-Aryl-1H-indazole Indazole_I->Product Suzuki Coupling Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Suzuki Coupling Suzuki Coupling Catalyst->Suzuki Coupling Base Base (e.g., K₂CO₃) Base->Suzuki Coupling

Figure 1: Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole. (Within 100 characters)

This synthetic strategy is fundamental to the preparation of many indazole-based kinase inhibitors, where the 3-aryl substituent plays a critical role in binding to the ATP pocket of the target kinase.

The Direct Role of Iodine in Bioactivity: The Power of Halogen Bonding

Beyond its synthetic utility, the iodine atom can directly and significantly contribute to the binding affinity and selectivity of an indazole-based ligand for its protein target. This is primarily achieved through a non-covalent interaction known as a halogen bond.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a protein.[7] The strength of the halogen bond is dependent on the polarizability of the halogen, following the trend I > Br > Cl > F.[8] Iodine, being the largest and most polarizable of the common halogens, is the most effective halogen bond donor.

Halogen Bonding in Kinase Inhibition

The ATP-binding site of protein kinases is rich in potential halogen bond acceptors, such as the backbone carbonyls of the hinge region. The incorporation of an iodine atom at a strategic position on the indazole scaffold can facilitate a strong halogen bond with the kinase hinge, thereby anchoring the inhibitor and enhancing its potency.[8][9]

Molecular mechanics studies on halo-derivatives of benzimidazole inhibitors of casein kinase-2 (CK2) have shown that the inhibitor-receptor binding energy increases in the order of iodo- > bromo- > chloro-derivative, directly correlating with the strength of the halogen bond.[8] This highlights the unique advantage of using iodine to optimize ligand-protein interactions.

Halogen_Bond cluster_ligand Iodinated Indazole Inhibitor cluster_protein Kinase Hinge Region Indazole-I Indazole-I Protein_O O=C Indazole-I->Protein_O Halogen Bond (σ-hole interaction)

Figure 2: Halogen bond between an iodinated indazole and a protein backbone. (Within 100 characters)
Case Study: Axitinib and the VEGFR-2 Kinase

Axitinib is a potent, FDA-approved inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2] While Axitinib itself does not contain iodine, its indazole core provides an excellent model for understanding the binding of this scaffold to the kinase hinge region. The crystal structure of Axitinib in complex with VEGFR-2 (PDB ID: 4AGC) reveals that the indazole N1 atom forms a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region, while the N2 atom accepts a hydrogen bond from the same residue's backbone carbonyl.[2][4]

The strategic placement of an iodine atom on a similar indazole scaffold could introduce an additional, potent halogen bond with a nearby carbonyl oxygen in the hinge region, further stabilizing the complex and potentially enhancing inhibitory activity and selectivity.

Quantitative Analysis of Iodinated Indazole Bioactivity

The impact of iodine on the bioactivity of indazole derivatives can be quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to assess the potency of a compound against a specific biological target.

Comparative Bioactivity Data

The following table summarizes the IC₅₀ values for selected indazole-based kinase inhibitors, highlighting the high potency that can be achieved with this scaffold. While direct comparative data for iodo- versus non-iodinated analogs is not always available in a single study, the data illustrates the nanomolar potency of indazole derivatives.

Compound/DrugTarget KinaseIC₅₀ (nM)Source
AxitinibVEGFR-20.2[10]
CFI-400945PLK42.8[11]
Indazole Derivative 14d FGFR15.5[12]
Indazole Derivative 13i VEGFR-234.5[12]
Indazole Derivative 7mb TrkA1.6[13]

This table is a compilation of data from multiple sources and is for illustrative purposes. Direct comparison between compounds should be made with caution.

The development of potent inhibitors like CFI-400945 for PLK4 demonstrates the successful application of the indazole scaffold in targeting specific kinases involved in cancer progression.[7][14]

Key Biological Pathways Modulated by Iodinated Indazoles

Indazole-based inhibitors, including those with iodine, often target protein kinases that are critical nodes in signaling pathways driving cancer cell proliferation, survival, and angiogenesis.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[15] Inhibition of VEGFR-2 by indazole derivatives like Axitinib blocks the downstream signaling cascade, leading to a reduction in tumor blood vessel formation.[16]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Inhibits MAPK MAPK Pathway (Ras-Raf-MEK-ERK) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Figure 3: Inhibition of the VEGFR-2 signaling pathway. (Within 100 characters)
The PLK4-Mediated Centriole Duplication Pathway

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[5] Its overexpression can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability.[14] Inhibitors like CFI-400945 disrupt the kinase activity of PLK4, preventing aberrant centriole duplication and leading to mitotic defects and cell death in cancer cells.[17]

PLK4_Pathway PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates Inhibitor Indazole Inhibitor (e.g., CFI-400945) Inhibitor->PLK4 Inhibits SAS6 SAS-6 STIL->SAS6 Recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Centriole Centriole Duplication Cartwheel->Centriole Mitotic_Defects Mitotic Defects Centriole->Mitotic_Defects Dysregulation leads to Apoptosis Apoptosis Mitotic_Defects->Apoptosis

Figure 4: Inhibition of the PLK4-mediated centriole duplication pathway. (Within 100 characters)

Methodologies for Evaluating Iodinated Indazole Derivatives

Rigorous and reproducible experimental protocols are essential for the accurate assessment of the bioactivity of novel iodinated indazole compounds.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[18][19]

Step-by-Step Protocol: [18][20]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase, e.g., VEGFR-2 or PLK4, and its specific substrate in kinase reaction buffer).

    • Add 0.5 µL of the test compound (iodinated indazole derivative) at various concentrations or DMSO as a vehicle control.

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Activity Assessment: Western Blotting for Pathway Modulation

Western blotting is a powerful technique to assess the effect of an inhibitor on its target and downstream signaling pathways within a cellular context.[8] For example, it can be used to measure the inhibition of autophosphorylation of a receptor tyrosine kinase like VEGFR-2 or the phosphorylation of a downstream effector.

Step-by-Step Protocol: [8][21]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HUVECs for VEGFR-2, or a relevant cancer cell line for PLK4) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the iodinated indazole inhibitor or DMSO for the desired time period. For receptor tyrosine kinase studies, cells are often serum-starved overnight and then stimulated with the cognate ligand (e.g., VEGF) for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-VEGFR-2 or anti-PLK4) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

    • Analyze the band intensities to determine the effect of the inhibitor on protein levels or phosphorylation status. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion and Future Perspectives

The role of iodine in the bioactivity of the indazole scaffold is a compelling example of strategic drug design. Far from being a simple synthetic tool, the iodine atom, through its ability to form potent halogen bonds, can be a critical determinant of a compound's affinity and selectivity for its biological target. This guide has provided a comprehensive overview of this topic, from the synthetic methodologies used to introduce iodine onto the indazole core, to the quantum mechanical principles of halogen bonding, and the practical experimental protocols for evaluating the resulting compounds.

As our understanding of non-covalent interactions in drug design continues to evolve, the deliberate and rational incorporation of iodine and other halogens will undoubtedly become an even more powerful strategy for the development of the next generation of highly potent and selective indazole-based therapeutics. Future work should focus on the systematic synthesis and evaluation of matched pairs of halogenated indazoles (I, Br, Cl) to provide a clearer quantitative understanding of the structure-activity relationships governed by halogen bonding in a wider range of biological targets.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Pd(PPh₃)
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • ADP-Glo™ Kinase Assay Protocol.
  • 3-Iodo-1H-indazole | C7H5IN2. PubChem.
  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Computer-Aided Molecular Design.
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
  • Iodination reaction of commercial indazole.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.
  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. PubMed Central.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • General Protocol for Western Blotting. Bio-Rad.
  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent.
  • Metabolic Stability of Iodo- vs.
  • Centriole duplication and temporal activation of PLK4.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • ADP-Glo™ Kinase Assay.
  • Axitinib | VEGFR. Tocris Bioscience.
  • PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. eLife.
  • Axitinib (AG-013736) | Tyrosine Kinase Inhibitor. MedChemExpress.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed Central.
  • CFI-400945 - Selective PLK4 Inhibitor for Cell Cycle Research. APExBIO.
  • Western Blotting Guidebook. LI-COR Biosciences.
  • Schematic representation of VEGFR-2 structure and diagrams of mutant...
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • Reported IC 50 values of the selected inhibitors in nM.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. MDPI.
  • Schematic diagram illustrates PLK4 distribution and functions...
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem.
  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI.
  • Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. PubMed.
  • 6AYD: Pim1 complexed with N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)cyclopropanecarboxamide. RCSB PDB.
  • ADP Glo Protocol. Protocol Exchange.
  • Western Blot Protocol. YouTube.
  • 7DXL: Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. RCSB PDB.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Iodo-1H-indazole-3-carbaldehyde from 5-Iodo-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, indazole derivatives represent a privileged scaffold, particularly in the design of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] Molecules such as Axitinib and Pazopanib are prominent examples of successful drugs built around the indazole core.[1][3] The value of indazoles often stems from their role as bioisosteres of indoles, where the N-N bond motif can establish potent hydrogen bonding interactions within the active sites of target proteins.[1][3][4]

A cornerstone intermediate for elaborating the indazole scaffold is the 1H-indazole-3-carbaldehyde moiety. The aldehyde functionality serves as a versatile chemical handle for a plethora of subsequent transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic rings.[1]

This document provides a comprehensive, field-proven guide for the synthesis of 5-Iodo-1H-indazole-3-carbaldehyde, starting from the readily available 5-iodo-indole. The protocol is based on an optimized nitrosation reaction that facilitates a direct ring expansion of the indole core.[1] We will delve into the mechanistic underpinnings of this transformation, explain the causality behind critical experimental parameters, and provide a detailed, step-by-step protocol designed for reproducibility and high yield.

The Science of Transformation: Reaction Mechanism and Rationale

The conversion of an indole to a 1H-indazole-3-carbaldehyde is a fascinating example of skeletal editing, proceeding through a nitrosative ring-opening and subsequent recyclization pathway.[5] Understanding this mechanism is paramount for troubleshooting and adapting the protocol.

The reaction is initiated by the in situ formation of a nitrosating agent from sodium nitrite (NaNO₂) under mildly acidic conditions. The core transformation unfolds in several discrete steps:

  • C3 Nitrosation: The electron-rich C3 position of the indole nucleus performs an electrophilic attack on the nitrosating agent, forming a 3-nitrosoindole intermediate. This species exists in tautomeric equilibrium with a more stable oxime intermediate.

  • Ring-Opening Cascade: The oxime is the pivotal intermediate. It promotes the nucleophilic addition of a water molecule at the C2 position of the indole ring. This addition triggers the cleavage of the C2-N1 bond, effectively opening the pyrrole ring.

  • Intramolecular Cyclization: The resulting ring-opened intermediate undergoes a rapid, intramolecular cyclization. The terminal nitrogen atom attacks the carbonyl carbon (originally the C3 of the indole), forming the five-membered pyrazole ring characteristic of the indazole system and yielding the final product.[1][3]

Causality Behind Key Experimental Choices:
  • Slightly Acidic Environment: The use of aqueous HCl is critical not only for generating the active nitrosating species from NaNO₂ but also for catalyzing the subsequent ring-opening and closure steps.[1][6]

  • Reverse Addition Protocol: A common failure point in this synthesis is the formation of dimeric impurities.[1][3] These arise when the newly formed, electrophilic aldehyde product reacts with the nucleophilic starting indole. To circumvent this, the indole solution is added slowly via syringe pump to the pre-formed nitrosating mixture. This strategy maintains a low concentration of the indole starting material throughout the reaction, ensuring it preferentially reacts with the nitrosating agent rather than the product.[1][3]

  • Temperature Control: The reaction is initiated at 0 °C to manage the initial exotherm of forming the nitrosating agent and the subsequent nitrosation of the indole. The reaction is then allowed to proceed at room temperature to ensure complete conversion.[1]

Reaction_Mechanism Figure 1: Reaction Mechanism for Indole to Indazole Conversion cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Indole 5-Iodo-indole Nitroso Step 1: C3 Nitrosation (3-Nitrosoindole/Oxime Intermediate) Indole->Nitroso Electrophilic Attack Reagents NaNO₂ + aq. HCl Reagents->Nitroso RingOpen Step 2: H₂O Addition & Ring Opening Nitroso->RingOpen Nucleophilic Attack by H₂O Cyclize Step 3: Intramolecular Cyclization RingOpen->Cyclize N-C Bond Formation Product This compound Cyclize->Product Dehydration

Caption: Figure 1: Reaction Mechanism for Indole to Indazole Conversion.

Quantitative Data Summary

The following tables provide essential quantitative data for the synthesis. Table 1 details the specific reagent quantities for the target synthesis, while Table 2 offers a comparative overview of reaction conditions for various substituted indoles, demonstrating the protocol's versatility.[1]

Table 1: Reagent Quantities for Synthesis of this compound

Reagent Formula M.W. ( g/mol ) Amount (mmol) Equivalents Mass / Volume
5-Iodo-indole C₈H₆IN 243.04 2.0 1.0 486 mg
Sodium Nitrite NaNO₂ 69.00 16.0 8.0 1.10 g
2 N Hydrochloric Acid HCl (aq) 36.46 14.0 7.0 7.0 mL
Deionized Water H₂O 18.02 - - 3.16 mL

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | - | 12 mL (6+6) |

Table 2: Comparative Reaction Parameters for Various Substituted Indoles[1]

Starting Indole Reaction Time Reaction Temp. Yield (%)
Indole 3 h Room Temp. 99%
5-Bromo-indole 2 h RT, then 3 h 50 °C 94%
5-Iodo-indole 8 h Room Temp. 90%
6-Fluoro-indole 5 h Room Temp. 84%

| 5-Methoxy-indole | 3 h | Room Temp. | 91% |

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed, optimized procedure.[1]

Materials and Reagents
  • 5-Iodo-indole (CAS: 51935-68-3)

  • Sodium nitrite (NaNO₂, CAS: 7632-00-0)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Petroleum ether, ACS grade

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Argon gas supply

Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe pump and gas-tight syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Figure 2: Step-by-step experimental workflow.

  • Preparation of the Nitrosating Mixture:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add sodium nitrite (1.10 g, 16.0 mmol).

    • Add 3.16 mL of deionized water and cool the flask to 0 °C in an ice bath.

    • Slowly add 7.0 mL of 2 N aqueous HCl to the stirred solution at 0 °C.

    • Maintain the resulting yellow-green mixture under an argon atmosphere for 10 minutes.

    • Add 6 mL of DMF to the flask. The mixture is now ready for the indole addition.

  • Addition of Indole:

    • In a separate vial, prepare a solution of 5-iodo-indole (486 mg, 2.0 mmol) in 6 mL of DMF.

    • Using a syringe pump, add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 8 hours at room temperature.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting indole spot is consumed.

  • Work-up and Purification:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them three times with water and once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude mixture should be purified by column chromatography on silica gel. Elute with a mixture of petroleum ether/ethyl acetate (8:2 v/v) to afford the pure product.

Expected Results

The procedure should yield this compound as a brown solid. The expected yield is approximately 487 mg (90%).[1]

Characterization

The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). While specific data for the 5-iodo derivative is not detailed in the primary reference, the data for the analogous 5-Bromo-1H-indazole-3-carbaldehyde is as follows and serves as an excellent reference point[1]:

  • ¹H NMR (300 MHz, CDCl₃): δ 10.53 (brs, 1H), 10.26 (s, 1H), 8.52 (d, J = 1.0 Hz, 1H), 7.59 (dd, J = 9.0, 1.5 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8.

Critical Safety Considerations

Adherence to strict safety protocols is mandatory. This reaction involves hazardous materials and potential byproducts.

  • Sodium Nitrite (NaNO₂): This compound is toxic if swallowed and is a strong oxidizer that can intensify fires.[7][8][9] Avoid contact with skin and eyes, and do not ingest.[9][10]

  • Acidic Nitrite Solutions: Contact of nitrites with acids liberates toxic nitrous gases (NOx).[11] Furthermore, under certain conditions, highly toxic and explosive hydrazoic acid can be formed.[11] This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[7][9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The described nitrosation protocol offers a direct, efficient, and high-yielding pathway for the synthesis of this compound from 5-iodo-indole. By understanding the underlying reaction mechanism and adhering to the critical experimental parameters, particularly the reverse addition technique, researchers can reliably access this valuable intermediate. This method's applicability to a range of substituted indoles underscores its utility in discovery programs aimed at developing novel indazole-based therapeutics.

References

  • Duflo, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

  • ChemRxiv. (2024). Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. [Link]

  • Drennen, B., et al. (2020). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 11(8), 983-992. [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). [Link]

  • Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]

  • RSC Publishing. (2020). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic Chemistry Frontiers. [Link]

  • ALPHACHEM Limited. (2018). Safety Data Sheet - Sodium Nitrite. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

Sources

Application Notes and Protocols: A-Detailed Guide to the Nitrosation of 5-Iodo-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the nitrosation of 5-iodo-indole, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. We delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the necessary safety precautions and analytical characterization techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Indole Nitrosation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitroso group onto the indole ring system, particularly at the nitrogen atom (N-nitrosation), yields N-nitrosoindoles. These compounds are not only important synthetic intermediates but have also been studied for their biological activities. The nitrosation of substituted indoles, such as 5-iodo-indole, allows for the introduction of a functional handle that can be further elaborated, making it a key step in the development of novel therapeutics. However, it is crucial to recognize that many N-nitroso compounds are potent mutagens and carcinogens, necessitating stringent safety protocols during their synthesis and handling.[1][2]

The protocol detailed herein focuses on a specific transformation that, under acidic conditions, leads to the formation of 5-iodo-1H-indazole-3-carboxaldehyde, a rearranged product with significant synthetic utility.[3][4] This application note will provide a robust and reproducible method for this reaction.

Chemical Principles and Mechanism

The nitrosation of indoles typically involves the reaction of the indole with a nitrosating agent, which is often generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[5][6] The active nitrosating species in this reaction is the nitrosonium ion (NO⁺) or a related electrophile.

The reaction with 5-iodo-indole under the specified acidic conditions proceeds through a series of steps that culminate in a ring expansion and functional group transformation to yield 5-iodo-1H-indazole-3-carboxaldehyde. While a detailed mechanistic study is beyond the scope of this note, the generally accepted pathway involves the initial electrophilic attack of the nitrosating agent on the indole nucleus.

Nitrosation_Mechanism Indole 5-Iodo-Indole Intermediate1 Electrophilic Attack at C3 Indole->Intermediate1 + NO⁺ NitrosatingAgent Nitrous Acid (HNO₂) Protonation Protonation (H⁺) NitrosatingAgent->Protonation Forms Nitrosonium Nitrosonium Ion (NO⁺) Protonation->Nitrosonium Dehydration Intermediate2 Rearrangement & Ring Opening Intermediate1->Intermediate2 Intermediate3 Ring Closure Intermediate2->Intermediate3 Product 5-Iodo-1H-indazole-3-carboxaldehyde Intermediate3->Product

Caption: Proposed reaction pathway for the nitrosation of 5-iodo-indole.

Safety Precautions: Handling Nitrosating Agents and N-Nitroso Compounds

WARNING: N-nitroso compounds are classified as probable human carcinogens.[7] All manipulations involving nitrosating agents and the resulting products must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[8][9] All waste materials should be quenched and disposed of according to institutional safety guidelines.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the nitrosation of substituted indoles to form 1H-indazole-3-carboxaldehydes.[3]

Materials and Reagents
  • 5-Iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard laboratory glassware

  • Syringe pump

  • Ice bath

  • Magnetic stirrer

Quantitative Data Summary

The following table summarizes the required quantities of reagents for a typical reaction scale.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mg)Moles (mmol)Equivalents
5-Iodo-indole243.042431.01.0
Sodium Nitrite (NaNO₂)69.005528.08.0
Hydrochloric Acid (2 N)36.46-2.72.7
N,N-Dimethylformamide (DMF)73.09---
Deionized Water18.02---
Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare Nitrosating Mixture: Dissolve NaNO₂ in H₂O and DMF at 0°C B Add 2 N HCl to the nitrosating mixture at 0°C A->B Stir for 10 min D Slowly add indole solution to the nitrosating mixture (syringe pump over 2 hours at 0°C) B->D Under Argon C Prepare 5-Iodo-Indole Solution: Dissolve in DMF C->D E Stir the reaction mixture for 48 hours at room temperature D->E F Monitor reaction progress by TLC E->F G Extract with Ethyl Acetate (3x) F->G Upon completion H Wash with Brine G->H I Dry organic layer over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for the nitrosation of 5-iodo-indole.

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath, dissolve sodium nitrite (552 mg, 8.0 mmol, 8.0 equiv.) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Slowly add 2 N aqueous hydrochloric acid (1.35 mL, 2.7 mmol, 2.7 equiv.) to the stirred solution at 0 °C. Continue stirring the resulting mixture under argon for 10 minutes at 0 °C.

  • Addition of 5-Iodo-Indole: In a separate flask, prepare a solution of 5-iodo-indole (243 mg, 1.0 mmol, 1.0 equiv.) in DMF (3 mL).

  • Using a syringe pump, add the 5-iodo-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 48 hours. The reaction time for 5-iodo-indole to achieve a good yield is approximately 48 hours.[3]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-iodo-1H-indazole-3-carboxaldehyde. A yield of approximately 82% can be expected.[3]

Characterization of the Product

The structure of the final product, 5-iodo-1H-indazole-3-carboxaldehyde, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the aldehyde carbonyl and the N-H bond of the indazole ring.

Stability and Storage

N-nitroso compounds can exhibit variable stability depending on their structure and the pH of their environment.[10][11] While the final product of this specific protocol is an indazole derivative, it is good practice to store all synthesized compounds derived from nitrosation reactions in a cool, dark, and well-ventilated area. Long-term stability studies should be conducted if the material is to be stored for extended periods.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC.
Decomposition of nitrosating agentEnsure the nitrosating mixture is prepared at 0 °C and used promptly.
Impure starting materialPurify the 5-iodo-indole before use.
Multiple Spots on TLCFormation of side productsEnsure slow addition of the indole solution. Optimize purification conditions.
Decomposition of productMinimize exposure to heat and light during work-up and purification.

References

  • Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, 1991, (105), 584-587. [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research, 1988, 202(1), 45-52. [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Semantic Scholar. [Link]

  • Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, 1992, (2), 185-189. [Link]

  • Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 2006, 4(17), 3282-3290. [Link]

  • Kinetic study of the nitrosation of 3-substituted indoles. RSC Publishing. [Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia, 2024. [Link]

  • Annex 2. World Health Organization (WHO). [Link]

  • Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?". Nitrosamines Exchange, 2023. [Link]

  • N-nitroso compound stability in acid. Reddit, 2024. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. EDQM. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health (NIH). [Link]

  • How to deal with Nitrosamine standards?. Nitrosamines Exchange, 2022. [Link]

  • Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis. ResearchGate. [Link]

  • N-Nitroso products from the reaction of indoles with Angeli's salt. National Institutes of Health (NIH). [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Thieme, 2017. [Link]

  • Pathways for nitrosation of 1a and side reaction forming dimers. ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Experimental characterization of N-nitrosamine formation through kinetic modeling and LC-MS/MS analytical methods. Technical University of Denmark. [Link]

Sources

Application Notes and Protocols: 5-Iodo-1H-indazole-3-carbaldehyde as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Role of 5-Iodo-1H-indazole-3-carbaldehyde

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. As bioisosteres of indoles, indazoles possess a unique arrangement of nitrogen atoms that facilitate strong hydrogen bond donor-acceptor interactions within the active sites of proteins.[1] This characteristic has been instrumental in the development of numerous blockbuster drugs, particularly in the realm of oncology. The functionalization of the indazole core at specific positions is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Marketed kinase inhibitors such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature the indazole motif, underscoring its therapeutic significance.[1][2]

This compound is a highly valuable intermediate for drug discovery and development. Its structure is strategically designed for divergent synthesis:

  • The Aldehyde at C3: This position offers a versatile chemical handle for a plethora of transformations. The aldehyde can be converted into alkenes via Wittig or Knoevenagel reactions, elaborated into various heterocyclic rings (like oxazoles or thiazoles), or reduced to an alcohol or converted to an amine, providing numerous pathways to explore structure-activity relationships (SAR).[1]

  • The Iodine at C5: The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the efficient introduction of aryl, heteroaryl, or alkyl groups at this position, a common strategy for building the complex molecular architectures of modern therapeutics.

This document provides a detailed protocol for the synthesis of this compound and explores its application in the synthesis of complex pharmaceutical agents, using the principles demonstrated in the synthesis of the approved drug Axitinib as a guiding case study.

Protocol I: Synthesis of this compound

The most efficient and scalable synthesis of 1H-indazole-3-carboxaldehydes is achieved through the nitrosation of the corresponding indole precursor. This method proceeds under mild, slightly acidic conditions, which is advantageous for substrates with sensitive functional groups.[1][3][4] The reaction involves a multistep pathway initiated by the nitrosation at the C3 position of the indole, followed by ring-opening and subsequent recyclization to form the indazole ring.[3]

Reaction Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 5-Iodo-indole Solution (in DMF) Addition Slow Addition via Syringe Pump (2 hours at 0°C) Indole->Addition Nitrosating Nitrosating Mixture (NaNO2, HCl, H2O, DMF) at 0°C Nitrosating->Addition Stirring Stirring at Room Temperature (8 hours) Addition->Stirring Extraction EtOAc Extraction Stirring->Extraction Wash Brine Wash Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 5-Iodo-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, cool a solution of sodium nitrite (8 equivalents) in deionized water and DMF to 0°C using an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0°C.

  • Preparation of the Indole Solution: In a separate flask, dissolve 5-iodo-indole (1 equivalent) in DMF.

  • Addition: Using a syringe pump, add the 5-iodo-indole solution to the nitrosating mixture over a period of 2 hours, maintaining the reaction temperature at 0°C. Slow addition is critical to prevent the formation of dimeric side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash three times with water, followed by a single wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (8:2) mixture to afford the pure this compound.

Quantitative Data Summary
Reactant/ProductMolar Eq.Starting Mass (for 2 mmol scale)Resulting Mass (for 2 mmol scale)YieldPhysical Form
5-Iodo-indole1.0486 mg--Solid
Sodium Nitrite (NaNO₂)8.01.10 g--Solid
This compound--487 mg90%Brown Solid
Data adapted from Cailly, T. et al., RSC Adv., 2018.[1][3]

Application in Drug Synthesis: A Kinase Inhibitor Case Study

The true value of an intermediate like this compound is realized in its ability to be elaborated into complex, high-value molecules. While a direct synthesis of a marketed drug from this specific starting material is not prominently featured in the literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. The synthetic logic can be powerfully illustrated by examining the synthesis of Axitinib , a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.[5][6]

The core of Axitinib is a 1H-indazole ring substituted at the C3 and C6 positions. The synthesis of Axitinib and related compounds heavily relies on the strategic use of halogenated indazole intermediates to build the molecule through sequential cross-coupling reactions.[7][8][9]

Illustrative Synthetic Pathway

The following pathway demonstrates how this compound could be theoretically utilized to construct a scaffold similar to that found in Axitinib and other kinase inhibitors. This involves two key transformations: modification of the C3-aldehyde and a cross-coupling reaction at the C5-iodo position.

cluster_step1 Step 1: C3 Elaboration cluster_step2 Step 2: C5 Functionalization Start This compound Heck Heck Reaction (e.g., with 2-vinylpyridine) Start->Heck Intermediate1 Intermediate A 5-Iodo-3-(pyridin-2-yl-vinyl)-1H-indazole Heck->Intermediate1 Suzuki Suzuki Coupling (with Thiophenylboronic Acid Derivative) Intermediate1->Suzuki Product Kinase Inhibitor Scaffold Suzuki->Product

Caption: Illustrative pathway for elaborating the title compound into a kinase inhibitor scaffold.

Protocol II: Suzuki-Miyaura Cross-Coupling of a Halogenated Indazole

This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling reaction, a pivotal step in the synthesis of many indazole-based kinase inhibitors. This reaction would be used to functionalize the C5-iodo position of our title intermediate.

Reaction Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[10] It is widely used in pharmaceutical manufacturing due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. For an intermediate like this compound, this reaction provides a direct and efficient method to install complex aryl or heteroaryl moieties that are often crucial for binding to the target kinase.

Generalized Step-by-Step Methodology

Materials:

  • 5-Iodo-1H-indazole derivative (e.g., Intermediate A from the diagram above)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, DME/Water mixture)

Procedure:

  • Setup: To a flame-dried reaction vessel, add the 5-iodo-1H-indazole derivative (1 equivalent), the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Key Considerations and Causality
  • Choice of Catalyst: The ligand on the palladium catalyst is crucial. Phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The choice depends on the specific substrates being coupled.

  • Base Selection: The base is required to activate the boronic acid. Carbonates are often used as they are strong enough to facilitate the reaction without causing unwanted side reactions on sensitive functional groups.

  • Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and accelerate the transmetalation step.

  • Inert Conditions: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.

Conclusion

This compound is a strategically functionalized building block with significant potential in the synthesis of complex pharmaceutical agents. The protocols and synthetic strategies outlined herein demonstrate its utility. The aldehyde at the C3 position and the iodo group at the C5 position provide orthogonal handles for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery. The principles illustrated through the synthesis of Axitinib highlight a clear and validated path for the use of such intermediates in constructing potent kinase inhibitors. Researchers and drug development professionals can leverage this versatile intermediate to accelerate the discovery of next-generation therapeutics based on the privileged indazole scaffold.

References

  • Current time inform
  • Cailly, T., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018. Available from: [Link]

  • Processes for the preparation of axitinib.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 2018. Available from: [Link]

  • AXITINIB. New Drug Approvals. [Link]

  • Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 2025. Available from: [Link]

  • Indole and indazole compounds as an inhibitor of cellular necrosis.
  • Substituted Indazole Derivatives. Google APIs. [Link]

  • Methods for preparing indazole compounds.
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • This compound, 95% Purity. CP Lab Safety. [Link]

Sources

Application Notes & Protocols: Strategic C-C Bond Formation Using 5-Iodo-1H-indazole-3-carbaldehyde in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of indole.[1][2][3] This scaffold is central to numerous therapeutic agents, particularly as kinase inhibitors in oncology, due to its ability to form critical hydrogen bonds within the hydrophobic pockets of proteins.[4][5] Compounds like Axitinib and Pazopanib are prominent examples of indazole-based drugs that have made a significant impact in cancer treatment.[1][4]

The functionalization of the indazole ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. 5-Iodo-1H-indazole-3-carbaldehyde is a highly valuable and versatile building block for this purpose. The aldehyde at the C-3 position offers a reactive handle for a wide array of subsequent transformations, while the iodine atom at the C-5 position provides a prime site for carbon-carbon bond formation.[4]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and adaptable methods for constructing C(sp²)–C(sp²) bonds.[3][6][7] Its operational simplicity, mild reaction conditions, and exceptional tolerance for diverse functional groups make it the premier choice for coupling aryl and heteroaryl fragments.[3][6] This guide provides a detailed examination of the Suzuki-Miyaura coupling of this compound, offering mechanistic insights, optimized protocols, and troubleshooting strategies to empower researchers in the synthesis of novel indazole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

A. Key Reaction Components & Their Roles:

  • Aryl Halide (Electrophile): In this case, this compound. The reactivity of the C-I bond is higher than C-Br or C-Cl, making it an excellent substrate for oxidative addition.[3][9]

  • Organoboron Reagent (Nucleophile): Typically an aryl or heteroaryl boronic acid or its ester derivative (e.g., pinacol ester).[9]

  • Palladium Catalyst: A source of Palladium(0), which is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, which generate Pd(0) in situ.[2][10][11]

  • Base: Essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]

  • Solvent: A solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water, is used to solubilize both the organic reagents and the inorganic base.[1][6][12]

B. The Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(I) Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)L₂(Ar') Complex transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product 5-Aryl-Indazole (Ar-Ar') red_elim->product arI 5-Iodo-Indazole (Ar-I) arI->ox_add ar_boronic Boronic Acid (Ar'-B(OH)₂) ar_boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

A. Reagents and Equipment:

  • Substrates: this compound, Arylboronic acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, nitrogen/argon line, rotary evaporator, silica gel for column chromatography.

B. Experimental Workflow Diagram:

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis a Weigh & Add Reagents: - this compound (1.0 eq) - Arylboronic Acid (1.5 eq) - K₂CO₃ (3.0 eq) - PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) b Add Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio) a->b c Degas Mixture: Bubble N₂/Ar through solvent for 15-20 min b->c d Heat & Stir: Heat to 90-100 °C under N₂/Ar for 4-12 hours c->d e Monitor Progress: Check via TLC or LC-MS d->e f Cool to RT & Filter: Filter through Celite pad to remove catalyst residue e->f g Liquid-Liquid Extraction: Dilute with Ethyl Acetate, wash with water and brine f->g h Dry & Concentrate: Dry organic layer (Na₂SO₄), concentrate in vacuo g->h i Silica Gel Chromatography: Purify crude product using an appropriate solvent system (e.g., Hexane/Ethyl Acetate) h->i j Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS i->j

Caption: Standard workflow for Suzuki-Miyaura coupling.

C. Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 272 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inerting the System: Seal the flask, and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon. Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-indazole is consumed (typically 4-12 hours).[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).[1]

    • Transfer the filtrate to a separatory funnel. Dilute with additional ethyl acetate (30 mL).

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-1H-indazole-3-carbaldehyde.[4]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Optimization Parameters and Expected Outcomes

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes recommended starting conditions for coupling this compound with various boronic acids, based on established protocols for similar heteroaryl halides.[1][2][6][14]

Boronic Acid Partner Catalyst (mol%) Base (eq) Solvent System Temp (°C) Typical Yield Range Notes
Phenylboronic AcidPdCl₂(dppf) (3-5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)90-10080-95%A standard, reliable coupling partner.
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DME/H₂O (4:1)8585-98%Electron-donating groups often lead to high yields.
4-Trifluoromethylphenylboronic AcidPdCl₂(dppf) (5%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10075-90%Electron-withdrawing groups may require slightly stronger bases or longer reaction times.
Thiophene-2-boronic AcidPdCl₂(dppf) (5%)K₂CO₃ (3.0)DME8560-80%Heteroarylboronic acids can be prone to protodeboronation; anhydrous conditions may be beneficial.[2]
Pyridine-3-boronic AcidPd(OAc)₂/SPhos (2%)K₃PO₄ (3.0)Toluene/H₂O (10:1)11065-85%Nitrogen-containing heterocycles can interact with the catalyst; specialized ligands may improve yield.

Yields are estimates based on literature precedents for similar substrates and are highly dependent on reaction scale and purification efficiency.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur. Awareness of these potential issues is the first step toward mitigating them.

  • Protodeiodination (Dehalogenation): The starting material is converted back to 1H-indazole-3-carbaldehyde.

    • Cause: Often occurs when the oxidative addition is slow or reversible, and a proton source is available. Can be promoted by certain bases or impurities in the solvent.[9]

    • Solution: Ensure a rigorously inert atmosphere. Use high-purity, anhydrous solvents. A stronger, non-nucleophilic base may sometimes help.

  • Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar').

    • Cause: This is an oxygen-mediated process, particularly prevalent under basic conditions.[15]

    • Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Protodeboronation: The boronic acid is converted to its corresponding arene (Ar'-H).

    • Cause: Common with electron-rich or certain heteroaryl boronic acids, especially at elevated temperatures or with prolonged reaction times in protic solvents.[2]

    • Solution: Use the boronic acid in a slight excess (1.2-1.5 eq). Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable. Minimize reaction time once the starting material is consumed.

  • Palladium Black Precipitation: The palladium catalyst precipitates out of solution as inactive Pd(0) black.

    • Cause: Can result from high temperatures, incorrect ligand-to-metal ratio, or the presence of impurities.[10][15]

    • Solution: Ensure proper degassing. Use a robust ligand like dppf, which helps stabilize the palladium species in solution. Avoid excessively high temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-position of the indazole scaffold. By leveraging this compound as a versatile starting material, researchers can efficiently access a vast chemical space of novel 5-aryl-1H-indazole-3-carbaldehydes. These products serve as critical intermediates for the development of next-generation therapeutics. The protocols and insights provided in this guide offer a robust framework for achieving high-yielding, reliable, and scalable syntheses, empowering the advancement of drug discovery and organic chemistry.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(48), 16488–16490. [Link]

  • Jana, S., & Sengupta, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4834-4862. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501. [Link]

  • Shaik, A. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26867-26880. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terpyridine-Based Porous Organic Polymer Supported Palladium(II) Complex. Catalysts, 8(12), 629. [Link]

  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex International. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11487–11494. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(42), 13898–13909. [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7554. [Link]

  • Courant, T., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 2(31), 10078-10083. [Link]

  • Pace, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5723–5736. [Link]

  • Prieto, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056. [Link]

  • Chemistry Corner. (2024, September 7). Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Kumar, D., et al. (2022). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldehyde. Chem-Impex International. [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Ciucci, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(4), 653-661. [Link]

  • Singh, Y., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(2), 99-115. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Shaik, A. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling: synthesis, DFT and molecular docking studies. RSC Advances. [Link]

  • Malakar, S., et al. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3803-3820. [Link]

  • Perjési, P., et al. (2016). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 13(7), 534-541. [Link]

  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Reddy, T., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(10), 1238. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 5-Iodo-1H-indazole-3-carbaldehyde for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors such as axitinib and pazopanib[1][2][3]. Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases[4][5]. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

5-Iodo-1H-indazole-3-carbaldehyde emerges as a particularly valuable starting material for the synthesis of kinase inhibitor libraries. This is due to the presence of two orthogonal reactive handles: the C5-iodo group, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the C3-carbaldehyde, which can be readily transformed into a diverse array of functional groups. This dual functionality allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with different regions of the kinase active site.

This application note provides a detailed guide for the derivatization of this compound, focusing on robust and versatile synthetic methodologies. We will present detailed protocols for key transformations and discuss the underlying chemical principles and their relevance to kinase inhibitor design.

Strategic Derivatization: A Dual-Pronged Approach

The derivatization of this compound can be systematically approached by targeting the C5 and C3 positions. This allows for the independent or sequential modification of the scaffold to build molecular complexity and fine-tune biological activity.

G cluster_0 Core Scaffold cluster_1 C5 Position Derivatization (Vector for Solvent Front) cluster_2 C3 Position Derivatization (Vector for Hinge Binding) This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Condensation Reactions Condensation Reactions This compound->Condensation Reactions Aryl/Heteroaryl Substitution Aryl/Heteroaryl Substitution Suzuki Coupling->Aryl/Heteroaryl Substitution Alkynyl Substitution Alkynyl Substitution Sonogashira Coupling->Alkynyl Substitution Amino Substitution Amino Substitution Buchwald-Hartwig Amination->Amino Substitution Substituted Amines Substituted Amines Reductive Amination->Substituted Amines Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives Heterocyclic Derivatives Heterocyclic Derivatives Condensation Reactions->Heterocyclic Derivatives

Figure 1: Dual-pronged derivatization strategy for this compound.

I. Derivatization at the C5-Position: Exploring the Solvent-Exposed Region

The C5 position of the indazole scaffold often extends towards the solvent-exposed region of the kinase ATP binding site. Modifications at this position are crucial for enhancing potency and modulating physicochemical properties such as solubility. Palladium-catalyzed cross-coupling reactions are the methods of choice for their broad substrate scope and functional group tolerance.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C5-iodoindazole and a wide variety of boronic acids or esters. This allows for the introduction of diverse (hetero)aryl groups, which can form additional interactions with the protein or improve pharmacokinetic properties.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[6]

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

B. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5-iodoindazole and a terminal alkyne[7]. The resulting alkynyl indazoles are valuable intermediates that can be further elaborated or can act as rigid linkers to other pharmacophoric elements.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position[8][9]. This is particularly useful for installing groups that can act as hydrogen bond donors or acceptors, or to append solubilizing moieties.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Toluene

    • Nitrogen or Argon source

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.

    • Add this compound and toluene.

    • Add morpholine and seal the tube.

    • Heat the reaction to 100-110 °C for 12-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

II. Derivatization at the C3-Position: Targeting the Hinge-Binding Region

The C3-carbaldehyde is a versatile functional group that can be readily converted into a variety of substituents designed to interact with the hinge region of the kinase. These modifications are critical for achieving high potency and selectivity.

A. Reductive Amination: Building Diverse Amine Side Chains

Reductive amination is a highly effective one-pot procedure for converting the C3-aldehyde into a primary, secondary, or tertiary amine[10]. This reaction introduces a key hydrogen bond donor/acceptor and a point of diversity for exploring structure-activity relationships.

Protocol 4: Reductive Amination of a C5-Derivatized Indazole with Benzylamine

  • Materials:

    • C5-derivatized-1H-indazole-3-carbaldehyde (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the C5-derivatized-1H-indazole-3-carbaldehyde in DCM or DCE.

    • Add benzylamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride in portions, ensuring the temperature does not rise significantly.

    • Continue stirring at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Integrated Synthetic Workflow

The derivatization at the C5 and C3 positions can be performed sequentially to generate a library of diverse kinase inhibitor candidates. A typical workflow would involve first performing the C5-derivatization followed by the C3-modification.

G start This compound c5_derivatization C5-Position Derivatization (e.g., Suzuki Coupling) start->c5_derivatization intermediate C5-Aryl-1H-indazole-3-carbaldehyde c5_derivatization->intermediate c3_derivatization C3-Position Derivatization (e.g., Reductive Amination) intermediate->c3_derivatization final_product Final Kinase Inhibitor Candidate c3_derivatization->final_product

Figure 2: Sequential derivatization workflow for kinase inhibitor synthesis.

Data Summary: Representative Derivatizations

EntryC5-ModificationReagents for C5-ModificationC3-ModificationReagents for C3-ModificationExpected Product Structure
1Suzuki Coupling4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃Reductive AminationCyclopropylamine, NaBH(OAc)₃5-(4-Methoxyphenyl)-3-((cyclopropylamino)methyl)-1H-indazole
2Sonogashira Coupling3-Hydroxy-3-methylbut-1-yne, Pd(PPh₃)₂Cl₂, CuI, Et₃NWittig Reaction(Carbethoxymethylene)triphenylphosphoraneEthyl 2-(5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-indazol-3-yl)acrylate
3Buchwald-HartwigPiperidine, Pd₂(dba)₃, Xantphos, NaOtBuCondensationHydrazine hydrate3-(Hydrazonomethyl)-5-(piperidin-1-yl)-1H-indazole

Conclusion and Future Perspectives

The this compound scaffold provides a versatile and powerful platform for the rapid generation of diverse libraries of potential kinase inhibitors. The palladium-catalyzed cross-coupling reactions at the C5 position, coupled with the myriad of possible transformations of the C3-aldehyde, allow for a systematic exploration of the chemical space within the kinase ATP-binding site. The protocols outlined in this application note are robust, scalable, and amenable to parallel synthesis, making them ideal for drug discovery campaigns. Future work could involve the exploration of other C-H activation strategies at different positions of the indazole ring to further expand the accessible chemical diversity.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2015). European Journal of Medicinal Chemistry, 90, 526-537. Retrieved January 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26243-26269. Retrieved January 15, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters, 3(7), 573-578. Retrieved January 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (2017). ACS Medicinal Chemistry Letters, 8(12), 1256-1261. Retrieved January 15, 2026, from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Retrieved January 15, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 444-451. Retrieved January 15, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116905. Retrieved January 15, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved January 15, 2026, from [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2014). ACS Chemical Biology, 9(7), 1460-1466. Retrieved January 15, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12692-12699. Retrieved January 15, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Retrieved January 15, 2026, from [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2018). The Journal of Organic Chemistry, 83(15), 8207-8219. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Molecules, 26(21), 6649. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 15, 2026, from [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2014). Green Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole-3-Carboxamide Scaffold

The indazole nucleus is a privileged bicyclic heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Among its many derivatives, N-substituted indazole-3-carboxamides have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors for various enzymes and receptors. These compounds have demonstrated significant therapeutic potential, with applications ranging from oncology to virology, including roles as PARP-1 and PAK1 inhibitors.[1][2] The core structure's rigidity, combined with the diverse functionalities that can be introduced at the N-position of the indazole ring and on the amide nitrogen, provides a powerful platform for tuning pharmacological activity, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a detailed, field-proven experimental procedure for the synthesis of N-substituted indazole-3-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical logic, key considerations for success, and troubleshooting advice.

General Synthetic Strategy: An Overview

The most common and reliable method for synthesizing N-substituted indazole-3-carboxamides is through the coupling of an appropriately substituted indazole-3-carboxylic acid with a primary or secondary amine. This transformation is a classic example of amide bond formation, a reaction that is central to organic and medicinal chemistry. The overall workflow can be visualized as a two-stage process: first, the synthesis of the key indazole-3-carboxylic acid intermediate, and second, the subsequent amide coupling to introduce the desired N-substituent.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling Start Indazole Starting Material Protect N-Protection (e.g., SEM-Cl) Start->Protect Lithiate C-3 Lithiation (e.g., n-BuLi) Protect->Lithiate Carboxylate Carboxylation (CO2) Lithiate->Carboxylate Deprotect Deprotection Carboxylate->Deprotect Acid Indazole-3-Carboxylic Acid Deprotect->Acid Coupling Amide Bond Formation Acid->Coupling Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Product N-Substituted Indazole-3-Carboxamide Coupling->Product

Caption: General two-stage workflow for synthesizing N-substituted indazole-3-carboxamides.

Part 1: Synthesis of the Indazole-3-Carboxylic Acid Intermediate

While indazole-3-carboxylic acid is commercially available, its synthesis in the lab is often necessary for creating substituted analogs.[5] A robust method involves the directed ortho-metalation of a protected indazole.[6][7]

  • N-Protection: The indazole nitrogen is first protected to prevent side reactions and to direct the subsequent lithiation to the C-3 position. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice due to its stability and ease of removal.

  • Directed Lithiation: The SEM-protected indazole undergoes regioselective deprotonation at the C-3 position using a strong base like n-butyllithium (n-BuLi).

  • Carboxylation: The resulting lithiated species is a potent nucleophile that readily reacts with carbon dioxide (from dry ice or CO₂ gas) to form the carboxylate.

  • Deprotection and Workup: An acidic workup simultaneously protonates the carboxylate and removes the SEM protecting group to yield the desired indazole-3-carboxylic acid.

Part 2: The Core Protocol: Amide Bond Formation

The cornerstone of this synthesis is the coupling of the indazole-3-carboxylic acid with an amine. This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Carbodiimide reagents, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[8][9]

Reaction Mechanism and the Role of Additives

The use of EDC alone can lead to side reactions and racemization if the starting materials are chiral. Therefore, additives like 1-hydroxybenzotriazole (HOBt) are almost always included. The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This unstable intermediate is rapidly intercepted by HOBt to form an active HOBt-ester. This new ester is more stable than the O-acylisourea and is less prone to side reactions.[9]

  • Aminolysis: The amine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.

The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.[6][10]

G cluster_0 Activation Pathway cluster_1 Coupling Pathway RCOOH Indazole-3-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl +EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O_acyl->HOBt_ester +HOBt HOBt HOBt Amide Product (Amide Bond Formed) HOBt_ester->Amide + Amine Amine R'R''NH Byproduct EDC-Urea (Byproduct)

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Indazole-3-carboxylic acid≥97%Sigma-AldrichCan be synthesized or purchased.[5]
Substituted Amine (e.g., Benzylamine)Reagent GradeAcros OrganicsEnsure it is free of moisture.
EDC·HCl (EDAC)Synthesis GradeBenchChemWater-soluble carbodiimide.[9]
HOBt (1-Hydroxybenzotriazole)Synthesis GradeAapptecAnhydrous is preferred. Explosive potential when dry.[11] Handle with care.
Triethylamine (TEA) or DIPEAAnhydrous, ≥99.5%MilliporeSigmaBase to neutralize HCl and deprotonate amine.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction solvent. Ensure it is dry.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Dichloromethane (DCM)ACS GradeVWRFor extraction and chromatography.
Saturated NaHCO₃ solution--For aqueous workup.
Brine (Saturated NaCl solution)--For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layers.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Detailed Step-by-Step Protocol

This protocol describes the synthesis of N-benzyl-1H-indazole-3-carboxamide as a representative example.

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indazole-3-carboxylic acid (1.0 g, 6.17 mmol, 1.0 equiv).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the acid.

    • To this solution, add HOBt (1.0 g, 7.40 mmol, 1.2 equiv), EDC·HCl (1.42 g, 7.40 mmol, 1.2 equiv), and triethylamine (TEA) (2.6 mL, 18.5 mmol, 3.0 equiv).[6]

    • Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the HOBt-active ester.

  • Addition of Amine:

    • Slowly add the amine (in this case, benzylamine, 0.67 mL, 6.17 mmol, 1.0 equiv) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Visualize spots using a UV lamp (254 nm). The disappearance of the starting carboxylic acid and the appearance of a new, less polar product spot indicate reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into ice-cold water (100 mL). This will precipitate the product and help dissolve the DMF and water-soluble byproducts.

    • Extract the aqueous mixture with an organic solvent. A 10% solution of methanol in chloroform or dichloromethane can be effective for products with moderate polarity.[6] Extract three times (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with 10% NaHCO₃ solution (50 mL) to remove any unreacted HOBt and carboxylic acid, followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely contain residual impurities. Purify the solid using column chromatography on silica gel.[6]

    • A typical eluent system is a gradient of methanol in chloroform (e.g., 0-5%) or ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-substituted indazole-3-carboxamide as a solid. Recrystallization from a suitable solvent system (e.g., acetone/water) can be performed for further purification.[12]

Characterization and Data

The identity and purity of the synthesized compound must be confirmed by analytical methods.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Expect characteristic signals for the indazole core protons and the newly introduced N-substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.

Table of Expected Results (Hypothetical Data)

Compound NameStarting AmineYield (%)Purity (HPLC)M.P. (°C)MS (ESI) [M+H]⁺
N-benzyl-1H-indazole-3-carboxamideBenzylamine85>98%145-148252.11
N-(4-fluorophenyl)-1H-indazole-3-carboxamide4-fluoroaniline78>99%198-201256.08
N-cyclohexyl-1H-indazole-3-carboxamideCyclohexylamine91>98%162-164244.14

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation - Inactive coupling reagents (degraded by moisture).- Insufficient base.- Sterically hindered or electron-deficient amine.- Use fresh, anhydrous reagents and solvents.- Ensure adequate base (2-3 equivalents) is used.- For challenging couplings, switch to a more powerful coupling reagent like HATU.[9]- Increase reaction time and/or temperature (e.g., to 40-50 °C).
Multiple Spots on TLC / Impure Product - Incomplete reaction.- Formation of side products (e.g., N-acylurea).- Degradation of starting material or product.- Allow the reaction to run to completion.- Ensure the pre-activation step (stirring acid, EDC, HOBt) is performed before adding the amine.- Optimize purification; try a different solvent system for chromatography or consider recrystallization.
Difficulty Removing Urea Byproduct - Use of DCC instead of water-soluble EDC.- If using EDC, the urea byproduct should be removed during the aqueous workup. If issues persist, an acidic wash (e.g., 1M HCl) can help protonate and dissolve it. If using DCC, filter the reaction mixture before workup to remove the precipitated dicyclohexylurea.

References

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) . PubMed. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. Available from: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities . PubMed. Available from: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease . ACS Publications. Available from: [Link]

  • Synthesis of 1H‐indazole derivatives . ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health. Available from: [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 . PubMed. Available from: [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Institutes of Health. Available from: [Link]

  • Coupling Reagents . Aapptec Peptides. Available from: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy . ACS Publications. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health. Available from: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . Royal Society of Chemistry. Available from: [Link]

  • 1H-Indazole-3-carboxamide . PubChem. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 5-Iodo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold for its ability to engage with a multitude of biological targets, particularly protein kinases and polymerases.[1][2] Within this chemical class, 5-Iodo-1H-indazole-3-carbaldehyde emerges as a uniquely valuable building block. Its strategic combination of a versatile aldehyde functional group at the C3 position and a reactive iodine atom at the C5 position provides a dual-pronged platform for molecular elaboration.[3] This guide elucidates the strategic application of this intermediate, focusing on its role in the synthesis of high-value therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its synthesis and subsequent derivatization, alongside a representative biological assay protocol.

The Indazole Scaffold: A Privileged Pharmacophore

Indazole-containing derivatives are integral to numerous approved drugs and clinical candidates.[4][5] The scaffold's success stems from its bioisosteric relationship with indole; the adjacent nitrogen atoms (N1 and N2) introduce unique hydrogen bonding capabilities, allowing for potent and selective interactions within the ATP-binding pockets of kinases and the NAD+ binding site of enzymes like PARP.[6][7]

The subject of this guide, this compound, possesses three key features that make it a powerful tool for drug discovery:

  • The 1H-Indazole Core: Provides the fundamental binding motif and structural rigidity.

  • The C3-Carbaldehyde: A versatile chemical handle that can be readily transformed into a vast array of functional groups through reactions like reductive amination, Wittig olefination, and condensation reactions to form heterocycles.[3]

  • The C5-Iodo Group: An ideal substituent for modern cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions), enabling the introduction of diverse aryl or alkyl groups deep into the drug discovery process. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design.

The strategic value of this intermediate is exemplified by its application in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways.[8][9]

Case Study: A Synthetic Keystone for PARP Inhibitors like Niraparib

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing DNA single-strand breaks (SSBs).[8] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. Inhibiting PARP in these cells prevents the repair of SSBs, which then degrade into DSBs during replication. The cell, lacking a functional HR pathway, cannot repair these DSBs, leading to cell death via a mechanism known as synthetic lethality.[8][9]

Niraparib (Zejula®), a potent PARP1/PARP2 inhibitor, features a 2H-indazole-7-carboxamide core.[10][11] While Niraparib itself is a 2,7-disubstituted indazole, the synthetic principles and the value of halogenated indazole aldehydes as intermediates are directly transferable. The 5-iodo-indazole scaffold provides a direct route to analogues where diversification at the C5 position is desired, a common strategy in structure-activity relationship (SAR) studies.[12]

Below is a conceptual workflow illustrating how this compound serves as a central hub in a drug discovery program.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Optimization A 5-Iodo-1H-indole (Starting Material) B This compound (Key Intermediate) A->B Nitrosation [Ref. 1] C Reductive Amination (Piperidines, Anilines) B->C D Suzuki Coupling (Aryl/Heteroaryl Groups) B->D E Wittig Reaction (Alkenes) B->E F Diverse Library of Indazole Derivatives C->F D->F E->F G Biochemical Assay (e.g., PARP1 Inhibition) F->G H Cell-Based Assay (BRCA-mutant cells) G->H I Lead Optimization (SAR Studies) H->I

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocols

The following protocols are presented with detailed causality to ensure reproducibility and understanding. They represent a self-validating system when appropriate controls are included.

Protocol 1: Synthesis of this compound (1b) from 5-Iodo-1H-indole (1a)

This procedure is adapted from an optimized nitrosation reaction that efficiently transforms an indole into an indazole-3-carbaldehyde.[3][6] The reverse addition of the indole to the acidic nitrite solution is critical to minimize side reactions and improve yield, especially with electron-rich indoles.[3]

G cluster_0 Reaction Scheme A 5-Iodo-1H-indole (1a) C This compound (1b) A->C Nitrosation / Ring Expansion B NaNO₂, HCl, H₂O/DMF

Caption: Synthesis of the target intermediate.

Materials:

  • 5-Iodo-1H-indole (486 mg, 2.0 mmol, 1.0 equiv.)

  • Sodium nitrite (NaNO₂) (1.10 g, 16.0 mmol, 8.0 equiv.)

  • Hydrochloric acid (HCl), 2N aqueous solution (2.7 mL, 5.4 mmol, 2.7 equiv.)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate solvent system

Procedure:

  • Preparation of Nitrosating Agent: In a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add sodium nitrite (1.10 g). Add 2.0 mL of deionized water and stir to dissolve. Slowly add 2.7 mL of 2N HCl. Causality: This creates nitrous acid (HONO) in situ under slightly acidic conditions, which is the key reactive species. The DMF will be added next to ensure solubility of the organic starting material.

  • Add 6.0 mL of DMF to the cold nitrosating mixture and stir under an argon atmosphere for 10 minutes.

  • Indole Addition: Dissolve 5-iodo-1H-indole (486 mg) in 6.0 mL of DMF. Using a syringe pump, add this solution dropwise to the cold, stirring nitrosating mixture over a period of 2 hours. Causality: A slow, controlled addition (reverse addition) is paramount. It maintains a low concentration of the indole relative to the nitrosating agent, which suppresses undesired side reactions like dimerization and ensures the desired ring-opening/ring-closure cascade proceeds efficiently.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8 hours. Monitor the reaction by TLC (e.g., petroleum ether/EtOAc, 8:2) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel and add 50 mL of EtOAc. Wash the organic layer sequentially with water (3 x 30 mL) and then with brine (1 x 30 mL). Causality: The water washes remove residual DMF, salts, and acid. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude brown solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc (e.g., starting from 9:1 to 8:2). Combine the fractions containing the pure product and concentrate to yield this compound as a brown solid (Expected yield: ~90%, ~487 mg).[3]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected spectral data should align with published values.[6]

Property Value Reference
Molecular Formula C₈H₅IN₂O[13]
Molecular Weight 272.04 g/mol [6]
Appearance Brown solid[3]
Melting Point 260 °C[6]

Table 1: Physicochemical Properties of this compound.

Protocol 2: Derivative Synthesis via Reductive Amination

This protocol demonstrates the conversion of the C3-aldehyde into an amine, a crucial step in building many kinase and PARP inhibitors which often feature a piperidine or similar amine-containing moiety.[11] Sodium triacetoxyborohydride is the reagent of choice here.

Rationale for Reagent Selection: Unlike stronger reducing agents like NaBH₄, sodium triacetoxyborohydride (STAB) is a milder, more selective reagent. It is particularly effective for reductive aminations because it is tolerant of mildly acidic conditions (which favor iminium ion formation) and does not readily reduce the starting aldehyde before the amine has condensed.

Materials:

  • This compound (136 mg, 0.5 mmol, 1.0 equiv.)

  • Piperidine (51 mg, 0.6 mmol, 1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 equiv.)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Acetic acid (catalytic, 1 drop)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under argon, add this compound (136 mg) and dissolve in 10 mL of anhydrous DCM.

  • Add piperidine (0.6 mmol) followed by one drop of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality: The acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced by STAB. This condensation step must precede the reduction.

  • Reduction: Add sodium triacetoxyborohydride (159 mg) portion-wise over 5 minutes. Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Quenching and Workup: Carefully quench the reaction by adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/Methanol gradient, potentially with 0.1% NH₄OH to prevent tailing of the basic product) to yield the desired N-((5-iodo-1H-indazol-3-yl)methyl)piperidine.

Biological Evaluation: In Vitro PARP1 Inhibition Assay

To assess the biological activity of derivatives synthesized from our key intermediate, a robust and validated assay is required. This protocol outlines a common colorimetric PARP1 inhibition assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an anti-histone antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal with a substrate like TMB. An inhibitor will reduce the signal.

G cluster_0 Assay Principle A PARP1, Activated DNA, Histones, Biotinylated NAD+ B PARP1 catalyzes transfer of Biotin-ADP-Ribose to Histones A->B C Biotinylated Histones (Product) B->C F Reduced Signal C->F Detection via Streptavidin-HRP D Test Compound (PARP Inhibitor) E Inhibition of PARP1 Activity D->E E->B

Caption: Principle of the PARP1 colorimetric assay.

Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nicked calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Anti-Histone-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Preparation: Add 50 µL of histone H1 solution (e.g., 2 µg/mL in PBS) to each well. Incubate for 2 hours at room temperature. Wash plates 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Addition: Prepare serial dilutions of test compounds and the positive control (Olaparib) in assay buffer. Add 10 µL of each dilution to the appropriate wells. Add 10 µL of assay buffer with DMSO to "No Inhibitor" (100% activity) and "Blank" (0% activity) wells.

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add 40 µL of this master mix to all wells except the "Blank" wells (add 40 µL of assay buffer without enzyme to these).

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Wash the plate 3 times. Add 50 µL of Anti-Histone-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate 5 times. Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Signal Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_No_Inhibitor)).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibitor PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Reference
Niraparib3.82.1[10][11]
Olaparib1-51-5[9]
Rucaparib~7~1[9]
Talazoparib~1~0.8[9]

Table 2: Comparative Potency of Marketed PARP Inhibitors.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic asset in medicinal chemistry. Its carefully positioned functional groups provide chemists with the tools for rapid library synthesis and late-stage diversification, essential for modern drug discovery campaigns. The protocols and rationale provided herein offer a robust framework for researchers and drug development professionals to leverage the power of this scaffold in the pursuit of novel therapeutics targeting enzymes such as PARP and various protein kinases.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12625–12632. [Link][3][6][7][14]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link][11][15]

  • Papeo, G., et al. (2018). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 9(12), 1239–1244. [Link][9]

  • Asghar, U., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 1-1. [Link][16]

  • Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1173-1194. [Link][2]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1448. [Link][8]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4219. [Link][1]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. [Link][13]

  • Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link][4]

  • Ali, A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105777. [Link][5]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions with 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Iodo-1H-indazole-3-carbaldehyde in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal bioisostere for the indole nucleus.[2] Specifically, functionalization at the 5-position of the indazole ring allows for the exploration of deep solvent-exposed pockets in many kinase targets, leading to the development of potent and selective inhibitors for diseases ranging from oncology to inflammatory disorders.[1][2]

This compound is a highly versatile and valuable building block for the synthesis of these complex molecular architectures. The presence of the iodine atom at the C5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3] Concurrently, the carbaldehyde function at the C3 position serves as a versatile precursor for further synthetic transformations, such as the formation of heterocycles, alkenes, or the introduction of amine functionalities.[4]

This comprehensive guide provides detailed application notes and field-proven protocols for the most common and impactful palladium-catalyzed reactions utilizing this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both success and reproducibility.

Critical Consideration: The Role of the Indazole N-H Proton

A key experimental variable in the functionalization of indazoles is the presence of the N-H proton. This proton can be acidic enough to interfere with certain catalytic cycles, particularly those involving strong bases or organometallic intermediates. In some cases, N-protection is necessary to prevent side reactions or catalyst deactivation.[5] However, many modern catalyst systems exhibit high functional group tolerance, and reactions can often be successfully performed on the unprotected indazole.[6]

The protocols presented below will address both scenarios. Where feasible, conditions for direct coupling on the NH-free indazole will be provided. A general protocol for N-protection is also included for cases where it is advantageous or required.

General Protocol for N-Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is a common and readily cleavable protecting group for the indazole nitrogen.[5][7]

Reaction Scheme:

Caption: N-Boc protection of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (0.2 M), add triethylamine (1.5 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv).[5]

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[8][9] This reaction is particularly valuable for elaborating the 5-position of the indazole core with a wide range of aryl and heteroaryl moieties.

Mechanistic Overview: The Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][9]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-I(L)₂ Transmetalation Transmetalation Ar-Pd(II)-I(L)₂->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Product (Ar-R) Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol for Suzuki Coupling with this compound

This protocol is adapted from successful couplings on related 5-bromoindazole systems and is expected to proceed efficiently given the higher reactivity of the C-I bond.[3][10] The unprotected N-H is often tolerated in Suzuki reactions.[11]

Table 1: Recommended Conditions for Suzuki Coupling

ParameterRecommendedRationale
Substrate This compoundAryl iodide for high reactivity.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)Readily available, stable, and diverse.
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Highly efficient for a broad range of substrates.[3]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Effective in promoting transmetalation.[3]
Solvent 1,4-Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)Promotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Note on Aldehyde Compatibility: While generally well-tolerated, under certain conditions (e.g., high temperatures, specific boronic acids), the aldehyde group may undergo partial reduction. If this is observed, lowering the reaction temperature or screening alternative palladium catalysts may be beneficial.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted styrenes and related compounds.[12][13] This is particularly useful for introducing vinyl groups at the 5-position of the indazole, which can serve as handles for further synthetic manipulations.

Mechanistic Overview: The Heck Catalytic Cycle

The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-I(L)₂ Migratory\nInsertion Migratory Insertion Ar-Pd(II)-I(L)₂->Migratory\nInsertion Alkene Alkyl-Pd(II)-I(L)₂ Alkyl-Pd(II)-I(L)₂ Migratory\nInsertion->Alkyl-Pd(II)-I(L)₂ β-Hydride\nElimination β-Hydride Elimination Alkyl-Pd(II)-I(L)₂->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)L₂ Base Product Alkene Product β-Hydride\nElimination->Product

Caption: Generalized catalytic cycle for the Heck reaction.

Protocol for Heck Reaction with this compound

Successful Heck couplings on 3-iodoindazoles often require N-protection to prevent Michael addition of the indazole N-H to the acrylate product.[14] Therefore, the use of N-Boc-5-iodo-1H-indazole-3-carbaldehyde is recommended.

Table 2: Recommended Conditions for Heck Reaction

ParameterRecommendedRationale
Substrate N-Boc-5-iodo-1H-indazole-3-carbaldehydePrevents Michael addition side reaction.
Coupling Partner Acrylate, Styrene, or other alkene (1.5-2.0 equiv)Common and reactive alkene partners.
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective palladium source.
Ligand P(o-tol)₃ or PPh₃ (10-20 mol%)Monodentate phosphine ligands are often effective.
Base Et₃N or DIPEA (2.0-3.0 equiv)Organic base to regenerate the Pd(0) catalyst.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-120 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst.

Experimental Protocol:

  • In a flame-dried Schlenk flask, dissolve N-Boc-5-iodo-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF.

  • Add the alkene (e.g., methyl acrylate, 1.5 equiv), the phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(OAc)₂ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[15][16] This reaction is invaluable for introducing rigid alkynyl linkers or for creating precursors to more complex heterocyclic systems.

Mechanistic Overview: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction typically employs a dual catalytic system. The palladium cycle is similar to that of other cross-coupling reactions, while a copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[15] Copper-free protocols have also been developed.[17][18][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-I(L)₂ Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L)₂->Transmetalation_Pd Ar-Pd(II)-Alkynyl(L)₂ Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->Ar-Pd(II)-Alkynyl(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Alkynyl(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Product Ar-C≡CR Reductive\nElimination->Product CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR Base Cu-Acetylide Cu-C≡CR Alkyne_Activation->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd To Pd Cycle

Caption: Dual catalytic cycles in the Sonogashira coupling.

Protocol for Sonogashira Coupling with this compound

Similar to the Heck reaction, N-protection of the indazole is often beneficial for Sonogashira couplings at other positions to ensure clean reaction profiles.[20]

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommendedRationale
Substrate N-Boc-5-iodo-1H-indazole-3-carbaldehydePrevents potential side reactions involving the N-H group.
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)The reactive partner for the coupling.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and reliable catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (5-10 mol%)Accelerates the reaction by forming the copper acetylide.
Base Et₃N or DIPEA (2.0-3.0 equiv)Serves as both the base and often as the solvent.
Solvent Anhydrous THF or DMFCo-solvent with the amine base.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Protocol:

  • To a Schlenk flask, add N-Boc-5-iodo-1H-indazole-3-carbaldehyde (1.0 equiv) and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N (e.g., 2:1 v/v) to dissolve the solids.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Add PdCl₂(PPh₃)₂ (0.02 equiv) to the mixture.

  • Stir the reaction at room temperature for 8-16 hours. Gentle heating (e.g., 50 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[21][22] This reaction is critical for introducing primary and secondary amine functionalities at the 5-position of the indazole, which are common pharmacophores in kinase inhibitors.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[21][23]

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-I(L)₂ Amine\nCoordination Amine Coordination Ar-Pd(II)-I(L)₂->Amine\nCoordination HNR₂ Ar-Pd(II)-I(L)(Amine) [Ar-Pd(II)-I(L)(HNR₂)]⁺ Amine\nCoordination->Ar-Pd(II)-I(L)(Amine) Deprotonation Deprotonation Ar-Pd(II)-I(L)(Amine)->Deprotonation Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Product Ar-NR₂ Reductive\nElimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination of this compound

This reaction is often performed on the unprotected indazole, as the N-H is generally less reactive than the amine coupling partner under these conditions.

Table 4: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendedRationale
Substrate This compoundHighly reactive aryl iodide.
Coupling Partner Primary or Secondary Amine (1.1-1.5 equiv)The nucleophilic partner.
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand XPhos, RuPhos, or BINAP (2-5 mol%)Bulky, electron-rich phosphine ligands are crucial for this reaction.
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv)Strong, non-nucleophilic base is required.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that can be heated.
Temperature 80-110 °CTo drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.5 equiv). Caution: NaOtBu is highly basic and moisture-sensitive.

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv).

  • Add anhydrous toluene or dioxane, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture with stirring at 100 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a powerful synthetic intermediate that provides access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer robust and reproducible methods for the synthesis of complex indazole derivatives. By understanding the key parameters and the rationale behind the choice of reagents, researchers can effectively leverage this versatile building block in their drug discovery and development programs. Careful consideration of the role of the indazole N-H and the potential for side reactions involving the aldehyde group will enable the successful implementation of these powerful synthetic transformations.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/20/7/12345]
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles. BenchChem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10575a]
  • Copper-free Sonogashira cross-coupling reaction catalyzed by polymer-supported N-heterocyclic carbene palladium complex. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/e-books/book/109787114-copper-free-sonogashira-cross-coupling-reaction-catalyzed-by-polymer-supported-n-heterocyclic-carbene-palladium-complex]
  • Copper-Free Sonogashira Coupling Reaction with PdCl 2 in Water under Aerobic Conditions.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894803/]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Control Over the Chemoselectivity of Pd-catalyzed Cyclization Reactions of (2-iodoanilino)carbonyl Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22473709/]
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-865296]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00539a]
  • Buchwald Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/626]
  • Novel access to indazoles based on palladium-catalyzed amination chemistry. Semantic Scholar. [URL: Not Available]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02941]
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3900]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://www.nobelprize.
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Compounds/25.09%3A_Sonogashira_Coupling]
  • Buchwald-Hartwig Amination Reaction. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11379434/]
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [URL: https://www.researchgate.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3918512/]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Compounds/25.08%3A_Suzuki-Miyaura_Coupling]
  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_279828456]
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342888/]
  • Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol403560h]
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [URL: https://www.researchgate.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16696515/]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10879685/]
  • N-Boc-1H-indole-5-carbaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/06987]
  • Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24856037/]
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. [URL: https://www.repository.cam.ac.uk/items/c1a1b1e1-a0e1-4c1e-8e4a-1a8a3e0f1d9a]
  • Photoinduced inverse Sonogashira coupling reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9085817/]
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165151/]
  • 1H-Indole-3-carboxaldehyde, N-BOC protected. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1h-indole-3-carboxaldehyde-n-boc-protected-57476-50-3]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit. [URL: https://www.scilit.net/article/10.1002/1521-3773(20010917)40:18<3428::aid-anie3428>3.0.co;2-s]
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10758620/]

Sources

Synthesis of Potent PARP-1 Inhibitors from Indazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PARP-1 in Oncology and the Promise of Indazole-Based Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Primarily, PARP-1 is involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detection of a DNA lesion, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]

In the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 has emerged as a powerful strategy.[3] The concept of "synthetic lethality" underpins this approach. When PARP-1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs can be repaired by the HR pathway. However, in cancer cells with a compromised HR pathway, the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[2]

Indazole-based compounds have been identified as a promising scaffold for the development of potent and selective PARP-1 inhibitors.[4] Their rigid bicyclic structure provides a suitable framework for interacting with the nicotinamide binding site of the PARP-1 enzyme. This guide provides detailed application notes and protocols for the synthesis, characterization, and evaluation of indazole-derived PARP-1 inhibitors, with a focus on providing the scientific rationale behind the experimental choices.

I. Synthetic Strategies for Indazole-Based PARP-1 Inhibitors

The synthesis of indazole-based PARP-1 inhibitors often involves a modular approach, where the indazole core is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. A common strategy involves the coupling of a functionalized indazole moiety with a substituted phenylpiperidine fragment. The following sections outline key synthetic transformations with detailed protocols, exemplified by the synthesis of a Niraparib analogue.

Diagram: General Synthetic Workflow

G cluster_0 Synthesis of Indazole Core cluster_1 Synthesis of Piperidine Fragment cluster_2 Coupling and Final Steps Indazole_Precursor Indazole Precursor (e.g., 2-Amino-3-methylbenzonitrile) Functionalized_Indazole Functionalized Indazole (e.g., 2H-indazole-7-carbonitrile) Indazole_Precursor->Functionalized_Indazole Cyclization Coupling Key Coupling Reaction (e.g., Suzuki or C-N Cross-Coupling) Functionalized_Indazole->Coupling Piperidine_Precursor Piperidine Precursor (e.g., 3-Phenylpiperidine) Chiral_Resolution Chiral Resolution Piperidine_Precursor->Chiral_Resolution Protected_Piperidine Protected Chiral Piperidine (e.g., tert-butyl (3S)-3-(4-bromophenyl) piperidine-1-carboxylate) Chiral_Resolution->Protected_Piperidine Protection Protected_Piperidine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Final_Product Final PARP-1 Inhibitor (e.g., Niraparib Analogue) Intermediate->Final_Product Deprotection & Amide Formation

Caption: General workflow for the synthesis of indazole-based PARP-1 inhibitors.

A. Synthesis of the Functionalized Indazole Core

A key intermediate for many indazole-based PARP-1 inhibitors is a functionalized indazole, such as 2H-indazole-7-carbonitrile.

Protocol 1: Synthesis of 2H-Indazole-7-carbonitrile

This protocol describes a potential synthesis route starting from 2-amino-3-methylbenzonitrile.

Materials:

  • 2-Amino-3-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-methylbenzonitrile (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl at 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2H-indazole-7-carbonitrile.

B. Preparation of the Chiral Piperidine Fragment

The stereochemistry of the piperidine moiety is often crucial for the activity of PARP-1 inhibitors. This necessitates a chiral resolution step.

Protocol 2: Chiral Resolution of 3-Phenylpiperidine using Tartaric Acid

This protocol outlines the resolution of racemic 3-phenylpiperidine using a chiral acid to form diastereomeric salts with different solubilities.[5][6]

Materials:

  • Racemic 3-phenylpiperidine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve L-(+)-tartaric acid (0.5 equivalents) in hot methanol.

    • To this solution, add a solution of racemic 3-phenylpiperidine (1 equivalent) in methanol.

    • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with cold diethyl ether.

    • The enantiomeric excess (ee) of the resolved piperidine can be determined at this stage by converting a small sample back to the free base and analyzing it by chiral HPLC.

    • If the desired ee is not achieved, recrystallization of the diastereomeric salt from methanol can be performed.

  • Liberation of the Free Base:

    • Suspend the resolved diastereomeric salt in a mixture of water and dichloromethane.

    • Add a 2M aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-3-phenylpiperidine.

C. Key Coupling Reactions: Building the Core Structure

The assembly of the final inhibitor often relies on a palladium- or copper-catalyzed cross-coupling reaction to form a C-C or C-N bond between the indazole and piperidine fragments.

1. Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming C-C bonds.[7][8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B R²-B(OR)₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Indazole

This protocol describes a general procedure for the coupling of a bromo-indazole with a phenylboronic acid derivative.[7]

Materials:

  • 3-Bromo-1H-indazole derivative (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 3-bromo-1H-indazole derivative, arylboronic acid, and cesium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

2. Copper-Catalyzed N-Arylation

This method is effective for forming C-N bonds, particularly for coupling an indazole with an aryl halide.[5][9]

Protocol 4: Copper-Catalyzed N-Arylation of an Indazole

This protocol provides a general method for the N-arylation of an indazole with an aryl bromide.[5][9]

Materials:

  • Indazole derivative (1 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane or Toluene)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine the indazole derivative, aryl bromide, copper(I) iodide, and potassium carbonate.

    • Evacuate and backfill the tube with argon three times.

    • Add the solvent and the diamine ligand via syringe.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 110-120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the N-arylated indazole.

D. Final Synthetic Steps

The final steps in the synthesis typically involve deprotection of protecting groups and conversion of functional groups, such as the hydrolysis of a nitrile to a carboxamide.

Protocol 5: Hydrolysis of a Nitrile to a Carboxamide

This protocol describes the conversion of a nitrile group to a primary amide.

Materials:

  • Indazole-nitrile intermediate

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve the indazole-nitrile intermediate in DMSO.

    • Add potassium carbonate and water to the solution.

  • Reaction Execution:

    • Slowly add 30% hydrogen peroxide to the mixture at room temperature.

    • Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize or purify by column chromatography to obtain the final carboxamide product.

II. Characterization and Quality Control

Thorough characterization of the synthesized PARP-1 inhibitors and their intermediates is crucial to confirm their identity, purity, and structural integrity.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For example, the ¹H NMR spectrum of Niraparib would show characteristic signals for the aromatic protons of the indazole and phenyl rings, as well as the aliphatic protons of the piperidine ring.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound and intermediates.

Protocol 6: HPLC Method for Purity Analysis of a Niraparib Analogue

This protocol is adapted from a method for Niraparib analysis.[11][12]

HPLC System and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid or a buffer. For example, an isocratic mobile phase could be a mixture of methanol, 20mM ammonium formate, and 0.05% triethylamine (80:15:5 v/v) at pH 5.5.[2][11]
Flow Rate 1.0 mL/min
Detection UV at 246 nm[11] or 240 nm[12]
Column Temperature 30 °C[12]
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.[12]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

III. In Vitro Evaluation of PARP-1 Inhibitory Activity

Once the indazole derivative has been synthesized and characterized, its biological activity as a PARP-1 inhibitor needs to be determined. This is typically done using an in vitro enzymatic assay.

Diagram: PARP-1 Enzymatic Assay Workflow

Assay_Workflow Start Prepare Reagents: - PARP-1 Enzyme - Activated DNA - Biotinylated NAD+ - Histone-coated plate - Test Compound Incubation Incubate PARP-1, DNA, and Test Compound Start->Incubation Reaction_Start Initiate Reaction with Biotinylated NAD+ Incubation->Reaction_Start PARylation PARylation of Histones Reaction_Start->PARylation Detection Detection of Biotinylated PAR (e.g., Streptavidin-HRP and Chemiluminescent Substrate) PARylation->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

Caption: Workflow for a typical PARP-1 chemiluminescent assay.

Protocol 7: PARP-1 Chemiluminescent Activity Assay

This protocol is based on commercially available kits and measures the incorporation of biotinylated NAD+ into PAR chains on histone proteins.[3][13][14]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Synthesized indazole inhibitor

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting stock solutions of the enzyme, DNA, and NAD+ in the provided assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized indazole compound in the assay buffer.

  • Reaction Setup:

    • To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the serially diluted inhibitor.

    • Add the PARP-1 enzyme to all wells except for the negative control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of PARylation:

    • Add the biotinylated NAD+ to all wells to start the enzymatic reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate several times with a wash buffer (e.g., PBST) to remove unbound reagents.

    • Add a solution of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PARP-1 activity) by fitting the data to a dose-response curve.

IV. Conclusion

The synthesis of indazole-based PARP-1 inhibitors is a multistep process that requires careful planning and execution of key chemical transformations. This guide has provided a framework for the synthesis, characterization, and in vitro evaluation of these potent anticancer agents. The detailed protocols for the Suzuki-Miyaura coupling, copper-catalyzed N-arylation, chiral resolution, and enzymatic assays offer a practical starting point for researchers in the field of drug discovery and development. By understanding the scientific principles behind each step, researchers can effectively troubleshoot and adapt these methods to synthesize novel and improved PARP-1 inhibitors with the potential to advance cancer therapy.

References

  • PARP1 Homogenous Assay Kit. BPS Bioscience. Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. Available from: [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Rasayan Journal of Chemistry. Available from: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience. Available from: [Link]

  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Amazon Web Services. Available from: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available from: [Link]

  • (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available from: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Semantic Scholar. Available from: [Link]

  • Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impactfactor. Available from: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]

  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

  • (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. Available from: [Link]

  • Niraparib. National Institutes of Health. Available from: [Link]

  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 5-Iodo-1H-indazole-3-carbaldehyde in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the indazole scaffold has emerged as a "privileged structure" due to its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Derivatives of the indazole core have shown promising activity against a variety of bacterial pathogens, including multidrug-resistant strains.[2]

This document provides detailed application notes and protocols for the investigation of 5-Iodo-1H-indazole-3-carbaldehyde , a versatile synthetic intermediate, as a potential lead compound in antibacterial drug discovery. The strategic placement of an iodine atom at the C5 position offers a handle for further chemical modification and structure-activity relationship (SAR) studies, while the carbaldehyde at C3 provides a reactive site for the synthesis of diverse derivatives such as Schiff bases, hydrazones, and other heterocyclic adducts.[3]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₈H₅IN₂OChem-Impex[4]
Molecular Weight 272.04 g/mol -
Appearance Brown powderChem-Impex[4]
CAS Number 1077-97-0Chem-Impex[4]

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 5-iodo-indole via a nitrosation reaction. This method provides a direct route to the indazole-3-carbaldehyde scaffold under mild conditions.[5][6]

Protocol: Synthesis via Nitrosation of 5-Iodo-indole[7]

Materials:

  • 5-iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aq.)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • In a reaction vessel, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution and stir under an inert atmosphere (e.g., argon) for 10 minutes.

  • Dissolve 5-iodo-indole (1 equivalent) in DMF.

  • Slowly add the 5-iodo-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir for 8 hours at room temperature.

  • Extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water, followed by a brine wash.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application Notes: A Strategic Approach to Antibacterial Evaluation

The indazole scaffold is a known pharmacophore in antibacterial agents, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[5] The aldehyde functionality of this compound is a key feature, allowing for the creation of a library of derivatives to explore SAR. The primary goal is to identify derivatives with potent antibacterial activity and low cytotoxicity, indicated by a high selectivity index.

Proposed Workflow for Antibacterial Evaluation

This workflow provides a systematic approach from initial screening to preliminary mechanism of action studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of This compound Derivative Library B MIC Determination (Broth Microdilution) A->B Test Compounds C Time-Kill Kinetics Assay B->C Active Compounds (Low MIC) D Cytotoxicity Assay (MTT) on Mammalian Cells B->D Active Compounds E DNA Gyrase Inhibition Assay C->E Bactericidal Compounds F Membrane Permeability Assay (Optional) C->F G Calculate Selectivity Index (CC50 / MIC) D->G E->G F->G H Further SAR Studies G->H

Caption: Proposed workflow for the antibacterial evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[3][4]

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • This compound or its derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Time-Kill Kinetics Assay[9][10]

This assay evaluates the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Active compound identified from MIC screening

  • Mid-logarithmic phase culture of the test organism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Shaking incubator

Procedure:

  • Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

  • Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a defined volume of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[7]

Protocol 3: Cytotoxicity Assessment by MTT Assay[1][11]

This protocol assesses the effect of the compound on the viability of mammalian cells to determine its selectivity.

Materials:

  • Human cell line (e.g., HepG2, human liver cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • If using adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 4: DNA Gyrase Inhibition Assay (Gel-Based)

This assay determines if the compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction tubes on ice.

  • To each tube, add the 5X assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add E. coli gyrase to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.

Data Interpretation and Next Steps

Quantitative Data Summary and the Selectivity Index

The results from the primary and secondary screening assays should be compiled to guide the next steps. A crucial metric is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

SI = CC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells. A hypothetical data summary is presented below for illustrative purposes.

CompoundBacterial StrainMIC (µg/mL)CC₅₀ (HepG2 cells) (µg/mL)Selectivity Index (SI)
This compound S. aureus8>128>16
Derivative AS. aureus2>128>64
Derivative BE. coli46416
Ciprofloxacin (Control)S. aureus0.5>100>200
Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered will form the basis of SAR studies. For example, if derivatives with increased lipophilicity show improved activity against Gram-positive bacteria, further modifications can be made to explore this trend. The iodine at the C5 position can be used in cross-coupling reactions to introduce a variety of substituents, allowing for fine-tuning of the compound's properties. The ultimate goal is to identify a lead compound with potent and selective antibacterial activity, suitable for further preclinical development.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13689–13694. Available from: [Link]

  • Cimino, G., & Perdicchia, D. (2021). Indazole, a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 13(24), 2135-2138.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Das, K., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. Available from: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Kalyan, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078.
  • Mishra, S., et al. (2022). Antibacterial activity of structurally diverse natural prenylated isobavachalcone. RSC Advances, 12(43), 28226-28237.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Pan, Y., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 384. Available from: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Video]. YouTube. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62.
  • Ünübol, N., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 59(1), 34-8.
  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • Şahin, G., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Lam, B. V., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Chemistry–A European Journal, 22(13), 4440-4446.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Iodo-1H-indazole-3-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Iodo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the reliable synthesis of this target molecule.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The introduction of both an iodo-substituent at the 5-position and a carbaldehyde at the 3-position presents a unique set of synthetic challenges. Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective, necessitating alternative strategies.[2] This guide will explore a reliable synthetic pathway and provide solutions to potential issues you may encounter.

The most common and effective route involves the nitrosation of 5-iodo-indole. This method provides good yields and avoids the pitfalls of direct functionalization of the indazole core.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound via the nitrosation of 5-iodo-indole.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Sodium Nitrite (NaNO₂): Ensure your sodium nitrite is fresh and has been stored in a tightly sealed container to prevent oxidation. An excess of NaNO₂ (around 8 equivalents) is often optimal for driving the reaction to completion.[2]

    • 5-Iodo-indole: Verify the purity of your starting material. Impurities can interfere with the reaction.

    • Acid (HCl): The concentration and amount of acid are critical. A slightly acidic environment is necessary for the formation of the nitrosating agent.[1] Using approximately 2.7 equivalents of HCl has been shown to be effective.[2]

  • Reaction Conditions:

    • Temperature Control: The initial addition of the indole solution to the nitrosating mixture should be performed at a low temperature (0 °C) to control the exothermic reaction and prevent the formation of side products.[2] After the addition, the reaction can be stirred at room temperature. For some substrates, gentle heating (e.g., to 50 °C) may be required to ensure complete conversion.[1]

    • Addition Rate: A slow, dropwise addition of the 5-iodo-indole solution to the nitrosating mixture is crucial. Rapid addition can lead to localized overheating and the formation of undesired dimers and other byproducts.[3]

  • Work-up and Purification:

    • Extraction: Ensure thorough extraction with a suitable solvent like ethyl acetate (EtOAc). Multiple extractions (at least 3x) are recommended to maximize the recovery of the product from the aqueous layer.[1]

    • Purification: The crude product typically requires purification by column chromatography on silica gel. An eluent system of petroleum ether/EtOAc (e.g., 8:2) is a good starting point for achieving good separation.[1]

Issue 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture turned into a dark, intractable tar. What causes this and can I prevent it?

Answer:

The formation of a tarry substance is usually indicative of side reactions, often due to overly aggressive reaction conditions.

  • Cause: The primary cause is often the decomposition of the starting material or intermediate products due to excessive heat or incorrect stoichiometry of the acid. The nitrosation of indoles can lead to the formation of dimers and other polymeric materials, especially with electron-rich indoles, if the reaction conditions are not carefully controlled.[3]

  • Prevention:

    • Strict Temperature Control: Maintain the temperature at 0 °C during the addition of the 5-iodo-indole. Use an ice-water bath and monitor the internal temperature of the reaction.

    • Controlled Addition: As mentioned previously, a slow addition rate is critical to prevent localized high concentrations of reactants and heat buildup.

    • Optimized Acid Concentration: Ensure the correct amount of acid is used. Too much acid can lead to unwanted side reactions and degradation.

Issue 3: Incomplete Reaction - Starting Material Remains

Question: After the recommended reaction time, I still see a significant amount of the starting 5-iodo-indole on my TLC. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be addressed by adjusting the reaction time and temperature.

  • Reaction Time: The reaction time can vary depending on the scale and specific laboratory conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled at room temperature, consider extending the reaction time.

  • Temperature Adjustment: If extending the reaction time at room temperature is ineffective, gradually increasing the temperature to around 50 °C can help push the reaction to completion.[1] Be cautious not to overheat, as this can lead to the formation of byproducts.

  • Reagent Stoichiometry: Re-evaluate the equivalents of sodium nitrite and HCl used. An insufficient amount of the nitrosating agent will result in an incomplete reaction.

Experimental Workflow and Decision Tree

The following diagram outlines a general workflow for the synthesis and a decision tree for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Decision Tree prep Prepare Nitrosating Mixture (NaNO₂, HCl, H₂O/DMF) at 0°C add Slowly Add 5-Iodo-indole Solution at 0°C prep->add react Stir at Room Temperature (Monitor by TLC) add->react heat Optional: Heat to 50°C if reaction is sluggish react->heat workup Aqueous Work-up & Extraction (EtOAc) react->workup heat->workup purify Column Chromatography workup->purify product This compound purify->product start Reaction Outcome? low_yield Low/No Yield start->low_yield Poor tar Tarry Mixture start->tar Tarry incomplete Incomplete Reaction start->incomplete Stalled success High Yield start->success Good check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents check_temp Ensure Strict Temperature Control (0°C) low_yield->check_temp check_add Confirm Slow Addition Rate low_yield->check_add tar->check_temp tar->check_add inc_time Increase Reaction Time incomplete->inc_time inc_temp Gently Increase Temperature incomplete->inc_temp

Caption: Synthesis workflow and troubleshooting decision tree for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Vilsmeier-Haack formylation of indazole at the 3-position not effective?

A1: The direct Vilsmeier-Haack formylation is generally ineffective for indazoles at the C3 position due to the electronic nature of the indazole ring system.[2] The Vilsmeier reagent is a relatively weak electrophile, and the C3 position of indazole is not sufficiently activated for electrophilic substitution under these conditions.

Q2: What is the mechanism of the nitrosation of indole to form the indazole-3-carbaldehyde?

A2: The reaction proceeds through the formation of a nitroso-intermediate at the 3-position of the indole. This is followed by the addition of water and a ring-opening, which is then terminated by a ring-closure to form the 1H-indazole-3-carbaldehyde.[1][2]

Q3: Can I use other iodinating agents for the synthesis of 5-iodo-indole?

A3: Yes, various iodinating agents can be used for the synthesis of 5-iodo-indole. N-Iodosuccinimide (NIS) in the presence of a Lewis acid like BF₃·Et₂O is an effective method for the direct iodination of indoles at the 5-position.[4] Molecular iodine (I₂) in the presence of a base such as potassium hydroxide in DMF is also a common method for the iodination of indazoles, though this is typically at the 3-position.[5]

Q4: What are the expected spectroscopic data for this compound?

A4: The expected ¹H NMR data in DMSO-d₆ typically shows a singlet for the aldehyde proton around 10.16 ppm and a broad singlet for the NH proton around 14.11 ppm. The aromatic protons will appear in the range of 7.6-8.5 ppm.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrochloric acid is corrosive and should be handled with care.

Optimized Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure and is optimized for a high yield of the target compound.[1]

Materials:

  • 5-iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in deionized water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a 2N aqueous solution of hydrochloric acid (2.7 equivalents) to the stirred sodium nitrite solution at 0 °C.

  • To this mixture, add DMF.

  • In a separate flask, dissolve 5-iodo-indole (1 equivalent) in DMF.

  • Add the 5-iodo-indole solution dropwise to the nitrosating mixture at 0 °C over a period of time.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • If the reaction is sluggish, the mixture can be heated to 50 °C for 3-5 hours.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 8:2) to afford the pure this compound.

Data Summary Table:

ParameterRecommended ValueReference
NaNO₂ (equivalents)8[2]
HCl (equivalents)2.7[2]
Addition Temperature0 °C[2]
Reaction TemperatureRoom Temperature (or 50 °C)[1]
Reaction Time8 hours (at RT)[1]
Purification MethodColumn Chromatography[1]
Eluent SystemPetroleum ether/EtOAc (8:2)[1]

References

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533–12541. [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(part i), 100-148. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6656. [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

Sources

Technical Support Center: Purification of 5-Iodo-1H-indazole-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Iodo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial building block for various therapeutic agents, including kinase inhibitors.[1][2] However, its purification can present unique challenges. This guide provides in-depth, experience-driven advice to navigate these complexities, ensuring the integrity and purity of your compound.

Part 1: Understanding the Compound and Potential Challenges

This compound is a moderately polar compound, a characteristic dictated by the indazole core, the aldehyde functional group, and the iodine substituent. The aldehyde group, in particular, can be susceptible to oxidation to the corresponding carboxylic acid.[3] Furthermore, iodo-substituted aromatic compounds can sometimes exhibit instability on silica gel, which is acidic by nature.[4] Understanding these properties is the first step in developing a robust purification strategy.

Key Physicochemical Properties:

PropertyValue/CharacteristicImplication for Purification
Appearance White to brown solid[1][2]Color may indicate the presence of impurities or degradation.
Polarity Moderately PolarRequires a balanced solvent system for effective separation.
Solubility Soluble in polar organic solvents like EtOAc, DMSO, and DMF; limited solubility in non-polar solvents and water.[5][6]Dictates the choice of solvents for loading and elution.
Stability Can be sensitive to acidic conditions and oxidation.[3][4]May require neutralization of the stationary phase or use of an inert atmosphere.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?

A: Streaking is often a sign of undesirable interactions between your compound and the stationary phase, which for silica gel, is acidic. The nitrogen atoms in the indazole ring can interact with the acidic silanol groups, leading to poor separation.

  • Causality: The lone pairs on the nitrogen atoms of the indazole ring can be protonated by the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice. This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[7]

  • Solution 2: Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[8]

Q2: I'm seeing a new, more polar spot appear on my TLC plate after letting it sit for a while, and my column fractions are showing this impurity. What is happening?

A: This is a classic sign of compound degradation on the silica gel. The aldehyde group in your compound is likely being oxidized to a carboxylic acid, which is significantly more polar.

  • Causality: The silica gel surface can catalyze the oxidation of aldehydes, especially in the presence of air (oxygen).[9]

  • Solution 1: Deactivate the Silica Gel: You can reduce the activity of the silica gel by preparing a slurry with your initial, non-polar eluent and then adding a small percentage of a deactivating agent like water or methanol. However, for this specific compound, using a basic modifier like TEA as mentioned above is often more effective.

  • Solution 2: Work Quickly and Under Inert Atmosphere: Minimize the time your compound spends on the column. Running the column under a positive pressure of an inert gas like nitrogen or argon can help to prevent oxidation.[3]

  • Solution 3: Aqueous Bicarbonate Wash: Before purification, you can perform a work-up with a dilute aqueous sodium bicarbonate solution to remove any acidic impurities, including any carboxylic acid that may have already formed.[3]

Q3: I'm having trouble separating my product from a very closely running impurity. How can I improve the resolution?

A: Poor separation of closely eluting compounds is a common challenge. The key is to optimize the selectivity of your chromatographic system.

  • Causality: The chosen solvent system may not be providing sufficient differentiation in the interactions of your product and the impurity with the stationary phase.

  • Solution 1: Fine-Tune the Solvent System: A small change in the solvent composition can have a significant impact. If you are using a standard ethyl acetate/petroleum ether system, try switching to a different solvent combination, such as dichloromethane/methanol.[7] Sometimes, a three-component solvent system can provide the necessary selectivity.

  • Solution 2: Gradient Elution: Instead of running the column with a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve closely running spots.[3]

  • Solution 3: Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will also increase the purification time.

Q4: My compound is not eluting from the column, even with a highly polar solvent system.

A: This could be due to several factors, from incorrect solvent choice to compound degradation.

  • Causality: The compound may have irreversibly adsorbed to the silica gel, or it may have decomposed entirely. It's also possible that the eluent is not polar enough.

  • Solution 1: Test for Compound Stability: Before running a column, it's wise to perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If the spot moves to the diagonal, your compound is stable. If there is streaking or new spots, it is degrading on the silica.[8][10]

  • Solution 2: Methanol Flush: If you suspect your compound is still on the column, you can try flushing with a very polar solvent like methanol. Be aware that this may also elute other highly polar impurities.[11]

  • Solution 3: Re-evaluate your Solvent System: Ensure your chosen solvent system is appropriate for the polarity of your compound. A common starting point for indazole derivatives is a mixture of petroleum ether and ethyl acetate.[1][12]

Part 3: Experimental Protocols and Data

Standard Operating Procedure: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurities in your crude material.

1. Preparation of the Stationary Phase:

  • Choose a column of appropriate size. A good rule of thumb is a 100:1 to 50:1 ratio of silica gel to crude material by weight.
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% petroleum ether).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
  • Adsorb this solution onto a small amount of silica gel (dry loading).
  • Gently add the dried, impregnated silica gel to the top of the packed column.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 100% petroleum ether).
  • Gradually increase the polarity of the eluent. A common gradient for this compound is from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 3:2).[1]
  • Collect fractions and monitor by TLC.

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent under reduced pressure to yield the purified this compound.
Recommended Solvent Systems and Expected Rf Values
Solvent System (v/v)Expected RfReference
Petroleum Ether / Ethyl Acetate (8:2)~0.3-0.4[1]
Petroleum Ether / Ethyl Acetate (3:2)0.37[1]
Ethyl Acetate / Petroleum Ether (1:2)0.30[13]

Note: Rf values are approximate and can vary based on the specific brand of TLC plates and silica gel, as well as ambient conditions.

Part 4: Visualizing the Troubleshooting Process

Workflow for Troubleshooting Column Chromatography

G start Start Purification tlc Run TLC with Crude Material start->tlc streaking Streaking or Tailing? tlc->streaking good_sep Good Separation? streaking->good_sep No add_base Add Basic Modifier (e.g., 0.5% TEA) to Eluent streaking->add_base Yes run_column Run Column good_sep->run_column Yes change_solvent Optimize Solvent System (e.g., change polarity, try different solvents) good_sep->change_solvent No monitor Monitor Fractions by TLC run_column->monitor new_spot New Polar Spot Appears? monitor->new_spot pure Pure Product? combine Combine Pure Fractions pure->combine Yes pure->change_solvent No end End combine->end add_base->tlc change_solvent->tlc check_stability Check for Degradation (2D TLC) inert_atm Work Quickly, Consider Inert Atmosphere check_stability->inert_atm new_spot->pure No new_spot->check_stability Yes inert_atm->run_column G cluster_0 Stationary Phase (Silica Gel - Polar) cluster_1 Mobile Phase (Solvent) cluster_2 Elution Order silica {Silica Gel | (SiO2)n} elution elution nonpolar Non-Polar (e.g., Hexane) polar Polar (e.g., Ethyl Acetate) nonpolar->polar Increasing Polarity

Sources

Technical Support Center: Synthesis of Indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of indazole-3-carboxaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these critical synthetic intermediates. 1H-indazole-3-carboxaldehydes are vital building blocks in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology.[1][2][3] The aldehyde functionality at the C3 position serves as a versatile handle for a wide array of chemical transformations.[3][4][5]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1H-indazole-3-carboxaldehydes?

The most prevalent and optimized method is the nitrosation of the corresponding indole precursor in a mildly acidic aqueous environment, followed by an intramolecular cyclization.[1][6][7] This reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1][4][7]

Q2: I attempted a direct Vilsmeier-Haack formylation on my indazole starting material and it failed. Why is this method not effective?

This is a common point of confusion for chemists familiar with indole chemistry. Unlike indoles, which readily undergo Vilsmeier-Haack formylation at the C3 position, indazoles are generally unreactive under these conditions.[3][6][7] The electronic properties of the indazole ring system disfavor electrophilic substitution at the C3 position, necessitating alternative synthetic strategies like the nitrosation of an indole precursor.[7]

Q3: My reaction mixture has turned a deep red/brown color, and I'm having difficulty purifying my product. What is the cause of this coloration?

The formation of deep red or brown colored impurities is a well-documented side reaction, particularly when working with electron-rich indoles.[4][6] These colored byproducts are typically dimers formed from the nucleophilic addition of the starting indole material onto a reactive intermediate of the desired reaction pathway.[4][6] To mitigate this, it is highly recommended to employ a "reverse addition" technique, where the indole solution is added slowly to the pre-formed nitrosating mixture.[1][4][7] This maintains a low concentration of the nucleophilic indole throughout the reaction, minimizing the formation of these dimeric impurities.[3][4][8] The presence of these dimers can be monitored by Thin-Layer Chromatography (TLC).[8]

Q4: My yield is low, and I've isolated a significant amount of a more polar byproduct. What could this be?

A common polar byproduct is the corresponding 1H-indazole-3-carboxylic acid.[6] This side product arises from the oxidation of the desired aldehyde. This can happen through a plausible dediazoniation process under acidic conditions, followed by oxidation.[6][9] To minimize its formation, it is crucial to carefully control the reaction temperature and work up the reaction promptly upon completion.[6] In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help reduce oxidation.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation.

Problem Possible Cause(s) Suggested Solutions
Low or No Yield 1. Dimer Formation: Nucleophilic attack of the starting indole on a reaction intermediate.[4][7]- Employ Reverse Addition: Slowly add the indole solution to the cold (0 °C) nitrosating mixture.[1][7][8] - Maintain Low Temperature: Keep the reaction at 0 °C during the addition to slow down the rate of dimer formation.[3][4][8] - Ensure Efficient Stirring: Prevent localized high concentrations of the indole.[6]
2. Ineffective Nitrosation: Incorrect stoichiometry or decomposition of the nitrosating agent.- Use Fresh Sodium Nitrite. - Ensure Sufficient Acid: Use the correct equivalents of acid to generate the nitrosonium ion in situ.[4] - Pre-form the Nitrosating Mixture: Allow the acid and sodium nitrite to react at 0 °C for a few minutes before adding the indole.[1]
Formation of Insoluble Red/Brown Material 1. Dimerization: As described above, this is a common issue, especially with electron-rich indoles.[4][6]- Strict adherence to the reverse addition protocol is critical. [1][4] - Use a syringe pump for slow and controlled addition of the indole solution. [1]
2. Polymerization: Acid-catalyzed polymerization of the starting material or intermediates.[6]- Control the rate of acid addition to the sodium nitrite solution to maintain a consistent temperature. [6]
Isolation of Indazole-3-carboxylic Acid 1. Oxidation: The aldehyde product is susceptible to oxidation.[6]- Prompt Work-up: Process the reaction mixture as soon as TLC indicates completion.[6] - Temperature Control: Avoid excessive heating during the reaction or work-up.[6] - Inert Atmosphere: Consider running the reaction under nitrogen or argon.[6]
Difficult Purification 1. Presence of Multiple, Closely-Eluting Byproducts: Isomeric impurities or other side products.- Utilize Column Chromatography: Silica gel chromatography with a suitable eluent system (e.g., petroleum ether/ethyl acetate) is often effective.[1][6] - Careful Fraction Monitoring: Monitor fractions diligently by TLC to ensure clean separation.[6]

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism: Indole to Indazole-3-carboxaldehyde

The following diagram illustrates the accepted mechanism for the nitrosation of indole to form 1H-indazole-3-carboxaldehyde.

Reaction_Mechanism cluster_0 Step 1: Nitrosation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Ring Closure cluster_3 Side Reaction: Dimer Formation Indole Indole Oxime Oxime Intermediate Indole->Oxime NaNO₂, H⁺ Intermediate1 Ring-Opened Intermediate Oxime->Intermediate1 H₂O Product Indazole-3-carboxaldehyde Intermediate1->Product -H₂O Dimer Red Dimer Byproduct Indole_reactant Indole (reactant) Indole_reactant->Dimer Oxime_intermediate Oxime Intermediate Oxime_intermediate->Dimer Troubleshooting_Workflow Start Reaction Start Check_Color Is the reaction mixture deep red/brown? Start->Check_Color Check_Yield Is the yield low? Check_Color->Check_Yield No Solution_Dimer Implement Reverse Addition. Maintain 0°C. Check_Color->Solution_Dimer Yes Check_Polarity Is a polar byproduct observed by TLC? Check_Yield->Check_Polarity Yes Purification Purify via Column Chromatography Check_Yield->Purification No Solution_Oxidation Prompt work-up. Consider inert atmosphere. Check_Polarity->Solution_Oxidation Yes Check_Polarity->Purification No Solution_Dimer->Check_Yield Solution_Oxidation->Purification Success Successful Synthesis Purification->Success

Caption: Troubleshooting Decision Tree for Indazole-3-carboxaldehyde Synthesis.

Experimental Protocol: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde

This protocol is adapted from an optimized procedure developed to minimize side reactions. [1][4] Materials:

  • Indole (1 equivalent)

  • Sodium nitrite (NaNO₂) (8 equivalents)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equiv.) in deionized water.

    • Slowly add 2N HCl (7 equiv.) to the stirred solution, ensuring the temperature remains at 0 °C.

    • Add DMF to the mixture. A typical ratio of water to DMF is around 1:1.7. [1]

  • Reaction (Reverse Addition):

    • In a separate flask, dissolve the indole (1 equiv.) in a minimal amount of DMF.

    • Using a syringe pump or a dropping funnel, add the indole solution dropwise to the vigorously stirred, pre-cooled nitrosating mixture over a period of at least 30 minutes (longer for more reactive indoles). Crucially, maintain the temperature at 0 °C throughout the addition. [3][4]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at room temperature. For electron-deficient indoles, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion. [1][4]Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water (3x) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 1H-indazole-3-carboxaldehyde. [1]

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to optimize your reaction outcomes.

Strategic Overview: Selecting the Optimal Synthetic Pathway

This compound is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The aldehyde functional group serves as a versatile handle for a variety of subsequent transformations, including Knoevenagel condensations, Wittig reactions, and the construction of further heterocyclic systems.[2]

Two primary retrosynthetic pathways can be envisioned for its synthesis:

  • Route A: Direct Iodination. This involves the electrophilic iodination at the C5 position of a pre-formed 1H-indazole-3-carbaldehyde scaffold.

  • Route B: Indazole Ring Formation. This strategy involves constructing the indazole ring from a 5-iodo-substituted precursor, namely 5-iodo-indole, via a nitrosative rearrangement.

While Route A is plausible, achieving high regioselectivity can be challenging without carefully chosen protecting groups and reaction conditions. In contrast, Route B has been demonstrated to be a highly efficient and high-yielding method , transforming commercially available 5-iodo-indole directly into the desired product with excellent results.[1][3]

This guide will therefore focus on the optimization and troubleshooting of Route B: Nitrosation of 5-Iodo-Indole.

The Core Mechanism: Nitrosative Rearrangement of Indoles

The transformation of an indole to an indazole-3-carbaldehyde proceeds via nitrosation in a mildly acidic environment. The key is the generation of the nitrosonium ion (NO+) from sodium nitrite and an acid (e.g., HCl). The indole, being an electron-rich heterocycle, undergoes electrophilic attack by NO+ at the C3 position. This is followed by a cascade of steps involving tautomerization, addition of water, ring-opening of the pyrrole moiety, and subsequent ring-closure to form the thermodynamically stable indazole ring system.[1][4]

A critical challenge in this reaction is managing the reactivity of the indole starting material. Indoles can react with the nitrosated intermediate, leading to the formation of undesired dimers and oligomers, which significantly reduces the yield.[4] The optimized protocol described herein is specifically designed to mitigate these side reactions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My final yield is significantly lower than the reported ~90%. What are the most likely causes?

Answer: A low yield is the most common problem and can almost always be traced back to one of three critical parameters: the rate of addition, reaction temperature, or the quality of the starting materials.

  • Causality - The Problem of Dimerization: The indole starting material is highly nucleophilic and can react with a key reaction intermediate faster than the desired intramolecular rearrangement occurs. This leads to the formation of dimeric and polymeric byproducts, which often present as an intractable brown or black solid.[1][4]

  • Solution 1 - Controlled Addition: The most critical factor for success is the slow, dropwise addition of the 5-iodo-indole solution to the pre-formed nitrosating mixture (NaNO₂ and HCl in a water/DMF solvent system). A syringe pump is highly recommended for this purpose. This "reverse addition" technique ensures that the concentration of the nucleophilic indole is kept very low at all times, dramatically favoring the desired intramolecular pathway over the intermolecular side reactions.[1][3]

  • Solution 2 - Temperature Control: The initial addition must be performed at 0 °C. This low temperature serves two purposes: it stabilizes the nitrosating agent (nitrosonium ion) and reduces the rate of the undesired side reactions, which often have a higher activation energy than the desired pathway. Allowing the temperature to rise during the addition is a common cause of failure.[4]

  • Solution 3 - Reagent Purity: Ensure your 5-iodo-indole is pure. Impurities can introduce competing side reactions. Additionally, use a fresh bottle of sodium nitrite, as it can degrade over time.

Question 2: The reaction mixture turned very dark immediately, and I isolated mostly insoluble, tar-like material. Can this be salvaged?

Answer: Unfortunately, this outcome usually indicates extensive formation of dimeric byproducts and is generally irreversible. The cause is almost certainly an excessively fast addition of the indole or a failure to maintain low temperature (0 °C) during the addition. The best course of action is to restart the synthesis, paying meticulous attention to the slow addition rate and temperature control as detailed in the protocol below.

Question 3: My reaction seems to stall, with starting material still present after the recommended 8 hours. Should I extend the reaction time or increase the temperature?

Answer: If significant starting material remains after 8 hours at room temperature, there are a few factors to consider.

  • Check Stoichiometry: First, double-check the equivalents of reagents used. An insufficient amount of sodium nitrite or acid will result in incomplete conversion. The optimized procedure uses a large excess of the nitrosating agent (8 equivalents of NaNO₂) to drive the reaction to completion.[1]

  • Reaction Time: The reaction time can vary slightly based on the scale. While 8 hours is a good benchmark, you can monitor the reaction by TLC (Thin Layer Chromatography). If the reaction is proceeding cleanly but slowly, it is safe to extend the reaction time to 12 or even 16 hours at room temperature.

  • Gentle Heating (Use with Caution): For some less reactive indole substrates, gentle heating to 50 °C after the addition at 0 °C is complete can help drive the reaction to completion.[4] However, for 5-iodo-indole, this is typically not necessary and can risk decomposition if applied too early. We recommend extending the room temperature stir time before resorting to heat.

Question 4: Purification by column chromatography is proving difficult. The product is streaking badly on the silica gel column. What can I do?

Answer: The N-H proton of the indazole ring is acidic, which can cause strong interaction with the silica gel, leading to tailing or streaking.

  • Optimized Eluent System: The reported eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[1] If you are still observing streaking, try adding a very small amount (0.1-0.5%) of acetic acid or formic acid to the eluent mixture. The acid will protonate the basic sites on the silica surface and the product, leading to sharper bands and better separation.

  • Alternative Purification: If the crude product is relatively clean (as it should be with the optimized protocol), recrystallization can be an effective alternative to chromatography. Experiment with solvents like ethyl acetate/hexanes or ethanol/water.

  • Work-up Procedure: Ensure your aqueous work-up was thorough. Washing the organic layer with water and brine is crucial to remove residual DMF and inorganic salts, which can interfere with chromatography.[1]

Detailed Experimental Protocols & Data

This section provides a step-by-step protocol based on the optimized procedure reported in the literature.[1][3]

Protocol: Synthesis of this compound (13b) from 5-Iodo-indole (13a)

SynthesisWorkflow cluster_prep Nitrosating Agent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification NaNO2 NaNO₂ DMF_H2O DMF/H₂O @ 0°C NaNO2->DMF_H2O HCl 2N HCl HCl->DMF_H2O ReactionVessel Reaction Mixture DMF_H2O->ReactionVessel Initial Charge IodoIndole 5-Iodo-Indole in DMF IodoIndole->ReactionVessel Slow Addition (Syringe Pump) Maintain 0°C Stir Completed Reaction ReactionVessel->Stir Stir 8h @ RT Extraction Extract with EtOAc (3x) Wash Wash with H₂O, Brine Dry Dry (MgSO₄) & Concentrate Column Silica Gel Chromatography Product Final Product

Materials & Reagents:

ReagentFormulaM.W.Amount (for 2 mmol scale)Equivalents
5-Iodo-indoleC₈H₆IN243.04486 mg1.0
Sodium NitriteNaNO₂69.001.10 g8.0
Hydrochloric AcidHCl36.465.4 mL (2N aq.)5.4
DimethylformamideDMF73.09~10 mL-
Deionized WaterH₂O18.02~5 mL-
Ethyl AcetateEtOAc88.11As needed for extraction-
Magnesium SulfateMgSO₄120.37As needed for drying-

Step-by-Step Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.10 g, 16 mmol, 8 equiv.) in deionized water (~5 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add 2N aqueous HCl (5.4 mL, 10.8 mmol, 5.4 equiv.) to the stirred solution.

    • Add DMF (~5 mL) to the mixture. A biphasic solution may be observed. Maintain vigorous stirring at 0 °C.

  • Preparation of the Indole Solution:

    • In a separate vial, dissolve 5-iodo-indole (486 mg, 2 mmol, 1 equiv.) in DMF (~5 mL).

  • Reaction - The Critical Step:

    • Draw the 5-iodo-indole solution into a syringe and place it on a syringe pump.

    • Very slowly , add the 5-iodo-indole solution dropwise to the vigorously stirred nitrosating mixture over a period of at least 1-2 hours. It is critical to maintain the internal reaction temperature at 0 °C throughout the entire addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 8 hours. Monitor the reaction progress by TLC (petroleum ether/EtOAc, 3:2, Rf ≈ 0.40).[1]

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (3 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel.

    • Elute with a mixture of petroleum ether/ethyl acetate (8:2 v/v).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a brown solid (Expected yield: 480-490 mg, 89-91%).[1]

TroubleshootingTree Start Low Yield (<50%) Observed Q_Addition Was indole solution added slowly (1-2h) via syringe pump? Start->Q_Addition Q_Temp Was temperature maintained at 0°C during addition? Q_Addition->Q_Temp Yes Sol_Addition Root Cause: Dimerization. Action: Repeat synthesis with slow, controlled addition. Q_Addition->Sol_Addition No Q_Reagents Are reagents (esp. NaNO₂) fresh and stoichiometry correct? Q_Temp->Q_Reagents Yes Sol_Temp Root Cause: Side Reactions/ Reagent Decomposition. Action: Repeat, ensuring constant 0°C cooling. Q_Temp->Sol_Temp No Sol_Reagents Root Cause: Insufficient Nitrosating Agent. Action: Use fresh NaNO₂ and verify calculations. Q_Reagents->Sol_Reagents No Success Yield Improved Q_Reagents->Success Yes, all parameters correct. Consider starting material purity. Sol_Addition->Success Sol_Temp->Success Sol_Reagents->Success

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134951, 1H-Indazole-3-carboxaldehyde. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

  • Google Patents (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate (n.d.). Iodination reaction of commercial indazole. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Name-Reaction.com (n.d.). Vilsmeier-Haack reaction. Available at: [Link]

  • ResearchGate (2018). (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

Sources

5-Iodo-1H-indazole-3-carbaldehyde solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Iodo-1H-indazole-3-carbaldehyde (CAS 885521-88-0). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this important synthetic intermediate. Indazole derivatives are increasingly vital in medicinal chemistry, particularly as kinase inhibitors, making the understanding of their physical properties crucial for successful experimental outcomes.[1] This guide provides in-depth, field-tested insights and solutions to help you navigate and overcome solubility issues.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a complex molecular structure that contributes to its challenging solubility profile. The molecule's characteristics include:

  • Aromatic Bicyclic System: The fused benzene and pyrazole rings (the indazole core) create a large, rigid, and relatively nonpolar surface area.[2][3]

  • Hydrogen Bonding Capabilities: The presence of the N-H group on the pyrazole ring and the aldehyde group allows for both hydrogen bond donation and acceptance.

  • Polar Functional Group: The carbaldehyde group (-CHO) adds polarity.

  • Lipophilic Substituent: The iodine atom at the 5-position significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, often reducing its affinity for polar solvents.

This combination of a polar, hydrogen-bonding head and a large, lipophilic body leads to poor solubility in both highly polar solvents (like water) and purely nonpolar solvents (like hexanes). Achieving an optimal balance is key.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers.

Question 1: My this compound won't dissolve in standard solvents like methanol or dichloromethane at room temperature. Is this normal?

Answer: Yes, this is a frequently observed issue. Due to its rigid crystalline structure and the conflicting polarity characteristics described above, this compound often exhibits low solubility in many common single solvents at ambient temperatures. While its precursor, indole-3-carbaldehyde, is soluble in polar organic solvents like methanol and ethanol[4], the addition of the iodine and the change to an indazole core alters these properties significantly. Success often requires the use of more powerful polar aprotic solvents, heat, or co-solvent systems.

Question 2: What are the recommended starting solvents for dissolving this compound?

Answer: For initial trials, we recommend starting with polar aprotic solvents, which are known to be effective for a wide range of indazole derivatives.[5][6]

  • Primary Recommendations: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Secondary Recommendations: N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), and 1,4-Dioxane.

These solvents are effective because their polarity can interact with the aldehyde and N-H groups, while their organic nature helps solvate the aromatic core and iodo-substituent. For subsequent reaction steps, purification workups often involve extraction with ethyl acetate (EtOAc), indicating at least moderate solubility in this solvent, especially when mixed with others.[1][7]

Question 3: Can I heat the mixture to improve solubility? What are the risks?

Answer: Gentle heating can be a very effective strategy to increase the dissolution rate and solubility. In synthetic procedures involving similar indazole-3-carbaldehydes, heating to temperatures between 50 °C and 80 °C is common.[1]

Risks and Precautions:

  • Degradation: Aldehydes can be susceptible to oxidation or other side reactions at elevated temperatures, especially in the presence of impurities.

  • Solvent Loss: Ensure your apparatus is properly sealed or equipped with a condenser to prevent solvent evaporation, which could cause your compound to crash out of solution.

  • Safety: Always heat flammable organic solvents using a controlled heating mantle, oil bath, or heating block—never an open flame.

Best Practice: Before heating a large batch, dissolve a small sample and run a quick check (e.g., TLC or LC-MS) to ensure the compound remains intact after being held at the target temperature for a period.

Question 4: I managed to dissolve the compound with heat, but it precipitated ("crashed out") upon cooling. How can I prevent this?

Answer: This indicates that you created a supersaturated solution. The solubility is thermodynamically limited at lower temperatures. To address this:

  • Use a Co-solvent System: The best solution is often to use a mixture of solvents. For example, you might dissolve the compound in a minimum amount of a strong solvent like DMF or DMSO, and then slowly dilute it with a less polar co-solvent in which it is more soluble at room temperature, such as dichloromethane (DCM) or THF.

  • Maintain Temperature: If the subsequent experimental step allows, maintain the solution at a moderately elevated temperature where the compound remains dissolved.

  • Increase Solvent Volume: While not always ideal, simply using a larger volume of the solvent can keep the concentration below its saturation point upon cooling.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps you efficiently determine the best solvent or co-solvent system for your specific concentration needs.

Objective: To identify a suitable solvent for this compound at a target concentration.

Materials:

  • This compound

  • Small vials (e.g., 2 mL HPLC vials)

  • A selection of solvents (see table below)

  • Vortex mixer and magnetic stir plate

  • Heating block or oil bath

Procedure:

  • Preparation: Weigh 5 mg of this compound into several separate vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent to test for a concentration of 10 mg/mL.

  • Room Temperature Test:

    • Cap the vials securely.

    • Vortex each vial vigorously for 1 minute.

    • Allow the vials to sit for 30 minutes, observing for dissolution. Note any solvents where the compound is fully or partially soluble.

  • Heating Test:

    • For vials where the compound did not fully dissolve, place them on a stir plate with a stir bar.

    • Gently heat the vials in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), stirring for 15 minutes at each temperature.

    • Record the temperature at which the compound fully dissolves.

  • Cooling Test:

    • Allow the vials that required heating to cool slowly to room temperature.

    • Observe if precipitation occurs. If it does, the solution was supersaturated.

  • Analysis: Use the results to select the best single solvent or identify promising candidates for a co-solvent system.

Data Summary: Qualitative Solubility of this compound

The following table summarizes expected solubility behavior based on its structure and data from related compounds. This should be used as a starting point for your own screening.

SolventTypePredicted Solubility (Room Temp)Predicted Solubility (With Heat)Notes
Water Polar ProticInsolubleInsolubleThe large nonpolar surface area dominates.
Methanol/Ethanol Polar ProticSparingly SolubleModerately SolubleMay require significant volume or heating.
Hexanes/Heptane NonpolarInsolubleInsolubleInsufficient polarity to break crystal lattice.
Toluene Nonpolar AromaticSparingly SolubleModerately SolubleMay work at low concentrations with heat.
Dichloromethane (DCM) Polar AproticSparingly SolubleModerately SolubleOften used as a co-solvent.[8]
Ethyl Acetate (EtOAc) Polar AproticSparingly to Moderately SolubleSolubleCommonly used in extraction and chromatography.[1]
Tetrahydrofuran (THF) Polar AproticModerately SolubleSolubleGood general-purpose solvent for this class.
Dimethylformamide (DMF) Polar AproticSolubleVery SolubleExcellent choice, but high boiling point can complicate removal.[1][7]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleVery SolubleExcellent choice for creating concentrated stock solutions.[9]
Protocol 2: Preparing a Concentrated Stock Solution

Objective: To prepare a stable, concentrated stock solution for easy dispensing in experiments.

Procedure:

  • Accurately weigh the desired amount of this compound into a volumetric flask.

  • Add a minimal amount of DMSO (e.g., enough to cover the solid).

  • Gently swirl or sonicate the flask until the solid is fully dissolved. Gentle warming (to 40-50 °C) can be applied if necessary.

  • Once dissolved, carefully dilute to the final volume mark with the same solvent or a co-solvent (like THF or Dioxane).

  • Cap the flask and invert several times to ensure homogeneity. Store tightly sealed, protected from light. For aqueous buffers, this DMSO stock can be diluted, but be mindful of the final DMSO concentration.[10]

Visual Workflows and Concepts

Troubleshooting Logic

This diagram outlines the decision-making process when encountering a solubility issue.

Solubility_Troubleshooting start Start: Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent change_solvent Switch to a recommended polar aprotic solvent (e.g., DMSO, DMF) solvent->change_solvent No heat Apply gentle heat (40-60 °C) solvent->heat Yes change_solvent->heat cosolvent Use a co-solvent system (e.g., DMSO/DCM) heat->cosolvent No success Success: Compound Dissolved heat->success Yes cosolvent->success

Caption: A decision tree for troubleshooting solubility issues.

Co-Solvency Concept

This diagram illustrates how a co-solvent system works to dissolve a challenging compound.

CoSolvency_Concept cluster_0 System 1: Poor Solvent cluster_1 System 2: Co-Solvent Solution Compound1 { This compound | Insoluble} Solvent1 Single Solvent (e.g., Methanol) Compound1:f1->Solvent1 Poor Interaction Compound2 { This compound | Soluble} SolventA Strong Solvent (DMSO) Solvates polar groups Compound2:f1->SolventA SolventB Weaker Co-Solvent (DCM) Solvates nonpolar core Compound2:f1->SolventB

Caption: How co-solvents improve solubility.

References

  • Deltreil, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Zhang, M., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13863906, 5-Iodo-1H-indole-3-carbaldehyde. Available at: [Link]

  • Deltreil, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available at: [Link]

  • Yin, G., et al. (Date not available). Regioselective C5−H Direct Iodination of Indoles. Synfacts. Available at: [Link]

  • Chem-Impex International. (Date not available). 5-Iodo-1H-indazole-3-carboxylic acid. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Kumar, A., & Saini, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Deltreil, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11367068, Indazole-3-carbaldehyde. Available at: [Link]

  • Solubility of Things. (Date not available). Solubility of 1H-indole-3-carbaldehyde. Available at: [Link]

  • Alam, M. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (2021). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Available at: [Link]

  • Wikipedia. (Date not available). Indazole. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2021). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

  • Chem-Impex International. (Date not available). 5-Methoxy-1H-indazole-3-carbaldehyde. Available at: [Link]

  • NIST. (Date not available). 1H-Indole-3-carboxaldehyde. Available at: [Link]

  • Wikipedia. (Date not available). Indole-3-carbaldehyde. Available at: [Link]

Sources

Troubleshooting low yields in indole to indazole conversion.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the synthesis of indazoles from indoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in this synthetic transformation. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, acting as effective bioisosteres for indoles in numerous drug candidates.[1] However, the direct conversion of an indole core to an indazole ring can be fraught with challenges leading to low yields.

This document provides in-depth, experience-driven advice in a question-and-answer format to address common and specific issues encountered in the lab.

Section 1: Foundational Concepts & Common Challenges

The most direct conversion of indoles to indazoles often involves an acid-catalyzed nitrosation reaction. This process transforms the indole ring into a 1H-indazole-3-carboxaldehyde derivative through a complex reaction pathway.[2] The primary challenges in this synthesis include poor yields, incomplete conversion, and the formation of stubborn side products, most notably deep-red-colored dimers.[2] Factors such as the electronic nature of the indole substrate, reaction temperature, and the rate of reagent addition are critical variables that must be precisely controlled.[2][3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My reaction has failed completely, with no product formation. Where should I begin my investigation?

A: A complete reaction failure typically points to a fundamental issue with your reagents or setup. Here is a systematic checklist:

  • Reagent Integrity: The nitrosating mixture, typically formed from sodium nitrite (NaNO₂) and an acid (e.g., acetic acid, HCl), is thermally sensitive. If the temperature rises too high during its preparation or during the reaction, it can decompose before the indole is added.[2] Always prepare the nitrosating agent fresh at low temperatures (0 °C or below).

  • Starting Material Purity: Verify the purity of your starting indole. Impurities can interfere with the reaction. Confirm its identity and purity via NMR or LC-MS.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). The presence of oxygen can lead to the formation of undesired nitrogen oxide species that promote side reactions.[2]

  • Acidic Conditions: Ensure the reaction medium is sufficiently acidic to generate the active nitrosating species (e.g., nitrous acid).

Below is a workflow to guide your initial troubleshooting efforts.

G cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low or No Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc sm_present Starting Material (SM) Dominates check_tlc->sm_present Incomplete Conversion complex_mix Complex Mixture of Products check_tlc->complex_mix Side Reactions clean_low Clean Reaction, Low Conversion check_tlc->clean_low Poor Reactivity sol_sm Increase Reaction Time Increase Temperature (cautiously) Check Reagent Stoichiometry sm_present->sol_sm sol_mix Lower Temperature Slow Substrate Addition Check Inert Atmosphere complex_mix->sol_mix sol_clean Verify Reagent Purity Optimize Solvent Increase Reagent Equivalents clean_low->sol_clean

Caption: Initial troubleshooting workflow for low indazole yields.

Q2: My yield is low, and I've recovered a significant amount of unreacted indole. What is the most likely cause?

A: Recovering starting material suggests incomplete conversion. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. While low temperatures are crucial to prevent side reactions, the reaction might be too sluggish. A carefully controlled, slight increase in temperature or extended reaction time may be necessary.

  • Substrate Deactivation: If your indole contains electron-withdrawing groups (e.g., -CN, -NO₂, halides), the indole nucleus is less nucleophilic and thus less reactive towards the electrophilic nitrosating agent. These substrates often result in lower yields and require more forcing conditions compared to electron-rich indoles.[3]

  • Poor Solubility: If your indole substrate has poor solubility in the reaction medium at low temperatures, it will not react efficiently. Consider a co-solvent system to improve solubility, but ensure it is compatible with the reaction conditions.

Specific Side Reactions

Q3: My reaction mixture turned a deep red/purple color, and I've isolated a significant amount of a high-molecular-weight byproduct. What is happening?

A: You are likely observing the formation of indole dimers. This is one of the most common side reactions in this transformation.[2]

  • Causality: The reaction proceeds through a highly reactive intermediate. If the concentration of the nucleophilic starting indole is too high, it can attack this intermediate faster than the intermediate can cyclize. This intermolecular reaction leads to dimerization. Electron-rich indoles are particularly prone to this side reaction.

  • Solution: The key is to maintain a very low concentration of the indole substrate throughout the reaction. This can be achieved by slow, dropwise addition of a dilute solution of the indole to the cold nitrosating mixture. Adding the indole over a period of 30-60 minutes is often effective.[2]

G cluster_pathways Reaction Pathways Indole Indole Intermediate Reactive Intermediate (N-Nitrosoindolenine) Indole->Intermediate Dimer Undesired Dimer (via Intermolecular Reaction) Indole->Dimer NitrosatingAgent Nitrosating Agent (e.g., H₂ONO⁺) NitrosatingAgent->Intermediate Indazole Desired Indazole (via Intramolecular Cyclization) Intermediate->Indazole Favored at [Indole]↓ Intermediate->Dimer Favored at [Indole]↑

Caption: Competing pathways for the reactive intermediate.

Optimizing Reaction Conditions

Q4: How critical is temperature control, and what is the optimal temperature range?

A: Temperature control is arguably the most critical parameter.

  • Nitrosating Agent Stability: The nitrosating agent is unstable at elevated temperatures. Running the reaction at 50 °C, for example, can lead to its degradation and significantly lower yields.[2]

  • Selectivity: Lower temperatures (0 °C is a good starting point) disfavor the dimerization side reaction and other decomposition pathways. For many substrates, maintaining the temperature between 0 °C and 5 °C throughout the addition and reaction period is optimal.[2]

The following table, adapted from literature data, illustrates the impact of temperature and addition time on yield for a model substrate (5-bromoindole).[2]

EntryAddition Time (min)Temperature (°C)Yield (%)Primary Byproduct
10 (fast)2519Dimer
20 (fast)041Dimer
330072Minimal
4600~95Minimal

Table 1: Effect of Temperature and Addition Time on Indazole Synthesis Yield.

Section 3: Workup and Purification

Q5: I have a crude product that appears to be a mixture of N-1 and N-2 substituted indazole isomers. How can I separate them and confirm their identity?

A: While direct nitrosation of unsubstituted indole typically yields the 1H-indazole, other synthetic routes or substitution patterns can lead to mixtures of the thermodynamically more stable 1H-indazole and the 2H-indazole.[4]

  • Separation:

    • Column Chromatography: This is the most common method. The two isomers often have different polarities and can be separated on silica gel. A careful selection of the eluent system (e.g., hexanes/ethyl acetate gradients) is required.[5]

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective technique for purification, especially on a larger scale.[6]

  • Structural Confirmation:

    • NMR Spectroscopy: NMR is the definitive tool for assigning the correct isomeric structure. The chemical shifts of the protons and carbons, particularly those near the nitrogen atoms (C3, C7a, and H3), are diagnostic.[7] Comparing your experimental spectra with literature values for known N-1 and N-2 indazoles is the standard practice for confirmation.[7][8]

Section 4: Detailed Experimental Protocol

General Protocol for the Conversion of Indole to 1H-Indazole-3-carboxaldehyde

This protocol is a generalized starting point based on optimized procedures.[2] It should be adapted based on the specific reactivity of your indole substrate.

  • Preparation of Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve sodium nitrite (NaNO₂) (1.2 equivalents) in deionized water.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add concentrated hydrochloric acid or glacial acetic acid (as per your specific procedure) while maintaining the temperature at or below 5 °C. Stir the mixture for 15 minutes at 0 °C.

  • Preparation of Indole Solution:

    • In a separate flask, dissolve the indole starting material (1.0 equivalent) in a suitable solvent (e.g., acetic acid or a co-solvent mixture).

  • Reaction Execution:

    • Using a syringe pump or a dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 60 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-3 hours. Monitor the reaction's progress by TLC (staining with permanganate or ceric ammonium molybdate).

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench the mixture by pouring it into an ice-water slurry.

    • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • El-Eswed, B. et al. (2014). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. Available at: [Link]

  • Boutillier, P. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Protti, M. et al. (2024). Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. ChemRxiv. Available at: [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PMC. Available at: [Link]

  • Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]

  • Davis–Beirut reaction. Wikipedia. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • INDAZOLE. Organic Syntheses. Available at: [Link]

  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

  • (PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate. Available at: [Link]

  • Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. ResearchGate. Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Iodo-1H-indazole-3-carbaldehyde. This key intermediate is crucial in medicinal chemistry, particularly for synthesizing kinase inhibitors, and achieving high purity is paramount for successful downstream applications.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from three sources: the starting materials, side-reactions during synthesis, and product degradation.

  • Unreacted Starting Material: The most common precursor is 5-iodo-indole.[1] Its presence indicates an incomplete reaction. Due to its different polarity, it can often be separated using standard chromatographic techniques.

  • Side-Reaction Products: The synthesis of indazole-3-carbaldehydes, often via nitrosation of indoles, is a multi-step process that can generate byproducts.[1] A critical side-reaction is the dimerization or polymerization of the indole starting material, especially under highly acidic conditions, leading to colored, often tarry, impurities.[2]

  • Over-Oxidation: The desired aldehyde is susceptible to oxidation, which can form the corresponding 5-iodo-1H-indazole-3-carboxylic acid. This is particularly common if the reaction is exposed to air for extended periods, especially during workup at non-neutral pH.[2][3]

  • Isomeric Impurities: Depending on the synthetic route, trace amounts of other iodinated indazole isomers could be formed, though this is less common with directed synthesis methods.

Q2: My crude product is a dark brown, sticky solid. What causes this, and what is the best initial purification strategy?

A2: A dark, intractable appearance often points to the formation of polymeric byproducts or extensive degradation.[2] This is common when reaction conditions, such as temperature or the rate of reagent addition, are not carefully controlled.

Your first step should not be immediate column chromatography, as the crude material can irreversibly bind to the silica gel. Instead, an initial solvent trituration or washing is recommended:

  • Principle of Causality: The desired product, this compound, is a moderately polar molecule. Polymeric impurities are typically less soluble in moderately polar organic solvents.

  • Recommended Procedure:

    • Suspend the crude solid in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Stir vigorously for 15-30 minutes. The desired product should dissolve, leaving the polymeric impurities as a solid.

    • Filter the mixture. The filtrate contains your product, while the solid residue is the impurity.

    • Alternatively, if the product is a solid that crashes out, you can wash it with a less polar solvent like diethyl ether or a hexanes/EtOAc mixture to dissolve more soluble, non-polar impurities.

  • Next Step: After this initial clean-up, concentrate the filtrate and assess the purity by Thin Layer Chromatography (TLC) before proceeding to more rigorous purification like column chromatography or recrystallization.

Q3: I'm struggling to achieve good separation with column chromatography. My fractions are all contaminated. What adjustments can I make?

A3: This is a common issue that can almost always be resolved by systematically optimizing your chromatographic conditions.

  • Solvent System (Eluent): The choice of eluent is critical. For this compound, a mixture of a non-polar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate) is standard.[1] If you have poor separation:

    • Decrease Polarity: Your eluent may be too polar, causing all compounds to move too quickly (high Rf values). Decrease the proportion of ethyl acetate.

    • Gradient Elution: Start with a low polarity eluent (e.g., 95:5 Pet. Ether/EtOAc) and gradually increase the polarity. This will first elute non-polar impurities, then your product, and finally the more polar impurities.

    • TLC is Your Guide: Before running a column, always determine the optimal solvent system using TLC. Aim for an Rf value for your product of ~0.3-0.4 for good separation on a column.[4]

  • Silica Gel:

    • Loading: Do not overload the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Overloading leads to broad bands and poor separation.

    • Method of Loading: For compounds that are sparingly soluble, use a "dry loading" technique. Dissolve your crude material in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Q4: Can I purify this compound without column chromatography?

A4: Yes, recrystallization is an excellent alternative, especially for removing small amounts of impurities from a solid that is already reasonably pure (>85-90%).

  • Principle of Recrystallization: This technique relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.

  • Solvent Selection: Based on the structure, which is similar to indole-3-carboxaldehyde, good candidate solvents would be polar organic solvents.[5]

    • Start by testing solubility in small amounts of solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

    • Ideal Scenario: The crude material is sparingly soluble at room temperature but dissolves completely upon heating. As the solution cools, pure crystals of your product should form, leaving impurities behind in the solution (the "mother liquor").

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Guide
Problem Observed Potential Cause Recommended Solution Scientific Rationale
Low Yield After Purification Product loss during chromatography or recrystallization.Optimize TLC to find a solvent system where the product's Rf is not too low. For recrystallization, ensure you use the minimum amount of hot solvent.An excessively low Rf means the product is sticking to the silica, requiring large solvent volumes and leading to band broadening and loss. Using excess solvent in recrystallization keeps more product dissolved even when cold.
Product is an Oil, Not a Solid Presence of residual solvent or persistent impurities.Co-evaporate with a solvent like toluene or hexanes. If still an oil, the purity is likely low; attempt column chromatography.Residual high-boiling solvents (like DMF from a Vilsmeier-Haack reaction) can prevent crystallization.[6] Co-evaporation with a lower-boiling, non-polar solvent can help remove them azeotropically.
TLC Shows One Spot, but NMR Shows Impurities Co-eluting impurities.Change the solvent system for TLC/column. Try a different solvent family (e.g., DCM/Methanol instead of Hexane/EtOAc).Different solvent systems alter the interactions between the compounds and the silica stationary phase, which can resolve compounds that previously had identical Rf values.
Product Color Darkens on Standing Decomposition or air oxidation.Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (0-8 °C).[3]Aldehydes can be sensitive to light and air, leading to oxidation to carboxylic acids or other degradation pathways. Inert storage conditions minimize this.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on standard methods reported for this class of compounds.[1][2]

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of material (e.g., a 2-3 cm diameter column for 1-2 g of crude product).

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 90:10 petroleum ether/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of DCM or the eluent.

    • Carefully apply the solution to the top of the column.

    • Alternatively, perform a dry load as described in the FAQs.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

    • Monitor the fractions by TLC, spotting each fraction on a TLC plate.

    • If separation is slow, gradually increase the eluent polarity (e.g., to 80:20, then 70:30 pet. ether/EtOAc).

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place ~20 mg of crude material into several test tubes.

    • Add 0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each.

    • Observe solubility at room temperature and upon gentle heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small portion of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualized Workflows & Data
Data Presentation: TLC Analysis

Proper TLC analysis is key to developing a purification strategy.

Solvent System (Petroleum Ether:Ethyl Acetate) Typical Rf of Product Notes
90 : 10~0.20Good for initial separation of non-polar impurities.
80 : 20~0.35 - 0.40Often the ideal eluent for column chromatography.[1]
70 : 30~0.55May be too polar; risk of co-elution with close impurities.

Note: Rf values are approximate and can vary based on the specific TLC plate, temperature, and chamber saturation.

Diagrams

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis A Crude Product (this compound) B Assess Physical State & Run TLC A->B C Dark Tarry Solid? B->C Analyze D Solvent Trituration (Wash with DCM/EtOAc) C->D Yes G Relatively Clean Solid (>85% pure)? C->G No E Column Chromatography D->E Proceed to H Pure Product E->H F Recrystallization F->H G->E No G->F Yes I Assess Purity (NMR, HPLC, TLC) H->I

Caption: Troubleshooting workflow for purification strategy selection.

Column_Chromatography_Workflow A 1. Prepare Silica Slurry in Low-Polarity Eluent B 2. Pack Column (Avoid Air Bubbles) A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Begin Elution (Collect Fractions) C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H 8. Dry Under High Vacuum G->H

Caption: Step-by-step workflow for column chromatography.

References
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

  • Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]

  • Chem-Impex International. (n.d.). 5-Iodo-1H-indazole-3-carboxylic acid. Retrieved from: [Link]

  • Mukhtar, N. A., et al. (2021). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. Indian Journal of Heterocyclic Chemistry, 31(4). Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from: [Link]

  • Deshmukh, M. V., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Moghadam, F. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-arylaminoacrylaldehydes and their applications in the synthesis of novel pyrazole and pyridone derivatives. International Journal of Chemistry, 5(3). Available at: [Link]

  • Chemiz. (2022). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Liu, J., et al. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the Technical Support Center for the synthesis of 5-Iodo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up the synthesis of this valuable heterocyclic building block. This compound is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] Its aldehyde functionality provides a versatile handle for further chemical modifications, making it a prized scaffold in drug discovery.[1]

Scaling up any chemical synthesis presents unique challenges that may not be apparent at the bench scale.[3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of temperature control, reagent stoichiometry, and impurity profiling as you move to larger scales.

Primary Synthetic Strategy: Nitrosation of 5-Iodoindole

The most common and efficient route to this compound is the nitrosation of 5-iodo-1H-indole. This reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent on the indole ring, followed by a ring-opening and recyclization cascade to form the indazole-3-carbaldehyde scaffold.

Synthetic_Workflow cluster_reagents Reagents & Conditions cluster_synthesis Reaction Pathway NaNO2 NaNO2 5_Iodoindole 5-Iodo-1H-indole HCl HCl (aq) DMF_H2O DMF / H2O Temp 0°C to RT Indazole_Product This compound 5_Iodoindole->Indazole_Product Nitrosation/ Rearrangement caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Low Yields and Incomplete Reactions

Q1: My reaction yield is significantly lower than the reported ~90%. What are the common causes?

A: Low yields are a frequent issue when scaling up this synthesis. Several factors can be at play:

  • Suboptimal Temperature Control: The formation of the nitrosating agent (from NaNO₂ and HCl) is exothermic and temperature-sensitive. It's crucial to maintain a low temperature (0 °C) during its formation and the initial addition of the 5-iodoindole solution. Letting the temperature rise prematurely can lead to the degradation of the nitrosating agent and the formation of side products.[1]

  • Incorrect Reagent Stoichiometry: An excess of the nitrosating agent is required. Literature suggests using up to 8 equivalents of NaNO₂ and 7 equivalents of HCl relative to the starting indole.[1] Insufficient acid will result in incomplete formation of the active nitrosonium species.

  • Rate of Addition: The 5-iodoindole solution should be added slowly to the pre-formed nitrosating mixture. A rapid addition can lead to localized heating and the formation of dimeric side products.[1] Using a syringe pump for the addition is highly recommended for larger scale reactions to ensure a controlled and consistent rate.

  • Poor Quality Starting Material: Ensure your 5-iodoindole is pure. Impurities can interfere with the reaction.

Q2: The reaction seems to stall and doesn't go to completion, even after extended reaction times. Why?

A: This often points to an issue with the nitrosating agent or reaction conditions.

  • Check the Acidity: The pH of the reaction medium is critical. A slightly acidic environment is necessary for the reaction to proceed.[1] Ensure the correct amount of HCl has been added.

  • Solvent Quality: Use anhydrous DMF. Water content in the DMF can affect the reactivity of the Vilsmeier-Haack type intermediates, although some water is present from the aqueous HCl. The key is consistency. Old bottles of DMF can absorb water and contain dimethylamine from decomposition, which can consume the nitrosating agent.[4]

  • Insufficient Stirring: On a larger scale, inadequate mixing can lead to poor dispersion of the reagents, creating localized "hot spots" or areas of low reagent concentration. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.

Side Product Formation and Purification

Q3: I'm observing a significant amount of a brown, insoluble side product. What is it and how can I avoid it?

A: The formation of brown, often polymeric, side products is common in reactions involving indoles under acidic conditions.

  • Cause: This is likely due to the self-polymerization of the starting indole or product under the reaction conditions. Rapid addition of the indole to a concentrated acidic solution can exacerbate this issue.

  • Solution: The principle of "reverse addition" is key here: add the indole solution slowly to the nitrosating mixture. This maintains a low concentration of the indole at any given time, minimizing self-reaction.[1][5]

Q4: My final product is difficult to purify. What are the common impurities and the best purification strategy?

A: The primary impurities are typically unreacted starting material and dimeric byproducts.

  • Purification Strategy:

    • Work-up: A thorough aqueous work-up is essential. After the reaction, quenching with water and extracting with a suitable organic solvent like ethyl acetate (EtOAc) is standard. Washing the organic layer with water and brine helps remove inorganic salts and residual DMF.[1]

    • Chromatography: For high purity, column chromatography on silica gel is the most effective method reported. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[1]

    • Recrystallization: If chromatography is not ideal for the scale, recrystallization can be explored. Solvents like ethanol or mixtures of EtOAc and hexanes could be effective.

Q5: I'm concerned about de-iodination. Is this a risk, and how can I mitigate it?

A: While the C-I bond on an aromatic ring is generally stable, de-iodination can occur under certain reductive conditions or in the presence of transition metal catalysts.[6]

  • Risk in this Synthesis: The risk is relatively low in this specific nitrosation reaction. However, during work-up or subsequent steps, care should be taken.

  • Prevention:

    • Avoid exposure to strong reducing agents.

    • Be mindful of prolonged heating, which can sometimes promote dehalogenation.[6]

    • If the product is used in subsequent palladium-catalyzed reactions, de-iodination can be a competing side reaction. Using ligands that promote faster reductive elimination can help.[6]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Was temperature kept at 0°C during reagent addition? Start->Check_Temp Check_Reagents Are you using 8 eq. NaNO2 and 7 eq. HCl? Check_Temp->Check_Reagents Yes Adjust_Temp Action: Improve cooling, use an ice/salt bath. Pre-cool all solutions. Check_Temp->Adjust_Temp No Check_Addition Was the indole added slowly (e.g., via syringe pump)? Check_Reagents->Check_Addition Yes Adjust_Reagents Action: Re-run with correct stoichiometry. Check_Reagents->Adjust_Reagents No Check_Purity Is the 5-iodoindole starting material pure? Check_Addition->Check_Purity Yes Adjust_Addition Action: Slow down addition rate. Use a syringe pump for scale-up. Check_Addition->Adjust_Addition No Purify_SM Action: Purify starting material (e.g., recrystallization) and re-run. Check_Purity->Purify_SM No End Yield Improved Check_Purity->End Yes Adjust_Temp->Check_Reagents Adjust_Reagents->Check_Addition Adjust_Addition->Check_Purity Purify_SM->End caption Troubleshooting decision tree for low reaction yield.

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Experimental Protocol

This protocol is adapted from a reported literature procedure and is intended for scaling up the synthesis.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
5-Iodo-1H-indoleC₈H₆IN243.04Starting Material (1.0 eq)
Sodium NitriteNaNO₂69.00Reagent (8.0 eq)
Hydrochloric Acid (2N aq.)HCl36.46Reagent (7.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade recommended
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction
Petroleum Ether / Hexanes--For chromatography
Magnesium Sulfate (anhydrous)MgSO₄120.37Drying agent

Step-by-Step Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add sodium nitrite (8.0 eq).

    • Add deionized water and DMF.

    • Cool the mixture to 0 °C using an ice-salt bath.

    • Slowly add 2N aqueous hydrochloric acid (7.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for 15-20 minutes.

  • Preparation of the Starting Material Solution:

    • In a separate flask, dissolve 5-iodo-1H-indole (1.0 eq) in DMF.

  • Reaction:

    • Slowly add the 5-iodo-1H-indole solution to the cold nitrosating mixture over a period of 1-2 hours using a syringe pump. Maintain the internal temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a beaker containing ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1 to 8:2).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a brown solid.[1]

Characterization Data:

  • Appearance: Brown solid

  • Melting Point: ~230 °C[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 14.11 (brs, 1H), 10.16 (s, 1H), 7.63 (m, 1H), and other aromatic protons consistent with the structure.[1]

References

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

  • Supporting Information for: Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Reddit discussion on Vilsmeier-Haack reaction troubleshooting. (2021). Available at: [Link]

  • Organic Chemistry Portal. Indazole Synthesis. Available at: [Link]

  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • HWS Labortechnik Mainz (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

  • Fu, Y., et al. (2017). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Science China Chemistry. Available at: [Link]

  • Fu, B., et al. (2014). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Functionalization of the Indazole C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole C3 functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1][2] However, selective functionalization at the C3 position presents a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

PART 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Poor or No Conversion to the Desired C3-Functionalized Product

Question: I am attempting a direct C3-functionalization of my N-protected indazole, but I am observing low to no yield of the desired product, with the starting material remaining largely unreacted. What are the likely causes and how can I improve my reaction outcome?

Answer: This is a common challenge stemming from the inherent electronic properties of the indazole ring. The C3 position is not intrinsically nucleophilic, making direct electrophilic substitution difficult.[3][4] Several factors could be contributing to the low reactivity.

Potential Causes & Solutions:

  • Inadequate Activation of the C3 Position: Unlike indoles, the C3 position of indazoles lacks inherent nucleophilicity.[4] Direct functionalization often requires harsh conditions, which can lead to low yields.[3]

    • Solution: Employ a strategy that enhances the nucleophilicity or facilitates electrophilic attack at C3.

      • Directed Metalation: The use of a directing group at the N2 position is a robust strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can direct regioselective lithiation at the C3 position, creating a potent nucleophile that can react with various electrophiles.[3][5]

      • Halogenation followed by Cross-Coupling: A two-step approach is often more reliable. First, introduce a halogen (iodine or bromine) at the C3 position. This can be achieved with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The resulting 3-haloindazole is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce aryl or other groups.[6]

  • Incorrect N-Protecting Group Strategy: The choice and position of the N-protecting group are critical. An N1-substituted indazole, when deprotonated at C3, can be unstable and undergo ring-opening to an o-aminobenzonitrile intermediate.[3]

    • Solution: Protect the indazole at the N2 position. This not only prevents the ring-opening but can also electronically favor functionalization at C3. The SEM group is a good choice for this purpose as it also acts as a directing group.[3][5]

  • Suboptimal Reaction Conditions for C-H Activation: Direct C-H functionalization is an attractive, atom-economical approach but is highly sensitive to reaction parameters.

    • Solution: Systematically screen catalysts, ligands, solvents, and temperatures. Transition-metal catalysis, particularly with palladium, rhodium, or copper, has shown success in C3-functionalization.[7][8][9] For radical C-H functionalization, photoredox catalysis can be a mild and effective alternative.[10][11][12]

Experimental Protocol: SEM-Directed C3-Lithiation and Alkylation of Indazole

  • N2-SEM Protection: To a solution of indazole in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add SEM-Cl and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the N2-SEM protected indazole. Note that regioselectivity can be an issue, and conditions may need to be optimized to favor N2 protection.[3]

  • C3-Lithiation: Dissolve the N2-SEM protected indazole in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base, such as n-butyllithium, dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete C3-lithiation.

  • Electrophilic Quench: Add your desired electrophile (e.g., an alkyl halide) to the cooled solution and continue stirring at -78 °C for another 1-2 hours before allowing it to slowly warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The SEM group can be removed under acidic conditions (e.g., aqueous HCl in EtOH) or with a fluoride source like TBAF in THF.[3][5]

Issue 2: Lack of Regioselectivity (Functionalization at other positions)

Question: My reaction is producing a mixture of isomers, with functionalization occurring at the N1, N2, and even positions on the benzene ring, in addition to the desired C3 position. How can I improve the C3-selectivity?

Answer: Achieving high regioselectivity is a central challenge in indazole chemistry due to the presence of multiple reactive sites.[13]

Potential Causes & Solutions:

  • Competing N-Functionalization: The nitrogen atoms of the pyrazole ring are generally more nucleophilic than the C3 position, leading to preferential N-alkylation or N-arylation.[4]

    • Solution: Protect the nitrogen atoms before attempting C3-functionalization. If direct C-H functionalization is the goal, the choice of directing group becomes paramount. A directing group at N1 or N2 can steer the reaction to a specific carbon atom.

  • Functionalization of the Benzene Ring: Under certain conditions, particularly in transition-metal-catalyzed C-H activation, functionalization can occur at the C4-C7 positions of the benzene ring.

    • Solution: The regioselectivity of C-H activation is often dictated by the directing group and the catalyst system. For example, some directing groups at N1 can favor C7 functionalization.[14] To achieve C3-selectivity via C-H activation, radical-based methods or specific catalytic systems that favor the pyrazole ring are often employed.[7][15]

Decision-Making Workflow for Regioselective C3 Functionalization

G start Goal: C3 Functionalization q1 Is direct C-H functionalization required? start->q1 strategy1 Two-Step Strategy: 1. C3-Halogenation 2. Cross-Coupling q1->strategy1 No strategy2 Direct C-H Functionalization q1->strategy2 Yes q2 Protecting/Directing Group on Nitrogen? strategy1->q2 directing_group Install N2-Directing Group (e.g., SEM for lithiation) strategy2->directing_group protect_N Protect N-positions (e.g., Boc, SEM) q2->protect_N No halogenation C3-Halogenation (NBS, NIS) q2->halogenation Yes protect_N->halogenation coupling Cross-Coupling (Suzuki, etc.) halogenation->coupling c_h_activation Optimize C-H Activation (Catalyst, Ligand, Solvent) directing_group->c_h_activation

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Iodo-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.[1] Through a comparative approach with its non-iodinated analog and other substituted indazoles, this document will illuminate the subtle yet significant electronic effects that govern the chemical shifts and coupling constants observed in these spectra.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2] The title compound, this compound, serves as a versatile building block, where the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, and the aldehyde group allows for a wide array of subsequent chemical transformations.[1] An unambiguous understanding of its structure through NMR spectroscopy is therefore paramount for quality control and the rational design of synthetic pathways.

¹H NMR Spectral Analysis: A Tale of Two Rings

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, reveals a distinct set of signals corresponding to the protons of the indazole ring system and the aldehyde functional group. The presence of the electron-withdrawing iodine atom and the aldehyde group significantly influences the electronic environment of the aromatic protons, leading to characteristic downfield shifts.

A direct comparison with the unsubstituted 1H-indazole-3-carbaldehyde provides a clear illustration of the impact of the iodo-substituent.

Table 1: Comparative ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

ProtonThis compound (ppm, J in Hz)[1]1H-indazole-3-carbaldehyde (ppm, J in Hz)[1]Rationale for Chemical Shift and Multiplicity
NH 14.28 (brs)14.17 (brs)The acidic proton of the indazole nitrogen exhibits a broad singlet at a very downfield chemical shift due to hydrogen bonding with the DMSO solvent and the electron-withdrawing nature of the heterocyclic system.
CHO 10.16 (s)10.20 (s)The aldehyde proton appears as a sharp singlet in the characteristic downfield region for aldehydes.
H4 8.46 (d, J = 0.9)8.14 (d, J = 8.5)In the iodo-substituted compound, this proton is ortho to the iodine and meta to the aldehyde. The significant downfield shift and small coupling constant are characteristic. In the unsubstituted analog, this corresponds to the proton ortho to the aldehyde.
H6 7.73 (dd, J = 8.7, 1.6)7.49 (dt, J = 7.0, 1.0)This proton is meta to the iodine and para to the aldehyde, showing a doublet of doublets splitting pattern due to coupling with H7 and H4.
H7 7.56 (dd, J = 8.7, 0.5)7.37 (dt, J = 7.0, 1.0)This proton is para to the iodine and meta to the aldehyde, appearing as a doublet of doublets due to coupling with H6 and a small coupling to H4.

The most notable effect of the iodine at the 5-position is the significant downfield shift of the H4 proton to 8.46 ppm, compared to the corresponding proton in the unsubstituted analog. This is a consequence of the deshielding effect of the iodine atom.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

Table 2: Comparative ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

CarbonThis compound (ppm)[1]1H-indazole-3-carbaldehyde (ppm)[1]Rationale for Chemical Shift
C=O 187.2187.4The carbonyl carbon of the aldehyde group resonates at a characteristic downfield position.
C3 142.4143.4This carbon is directly attached to the electron-withdrawing aldehyde group, resulting in a downfield chemical shift.
C3a 140.2141.1A quaternary carbon at the fusion of the two rings.
C4 135.3123.8The presence of the iodine atom significantly deshields the adjacent C4 carbon.
C5 88.6120.7The most dramatic effect of the iodine substituent is the large upfield shift of the carbon to which it is directly attached (C5). This is a classic example of the "heavy atom effect."
C6 129.1120.2This carbon is meta to the iodine and shows a moderate downfield shift.
C7 122.6127.3This carbon is para to the iodine and experiences a slight shielding effect.
C7a 113.5111.2A quaternary carbon at the ring junction.

The "heavy atom effect" observed for C5 is a key diagnostic feature in the ¹³C NMR spectrum of halogenated aromatic compounds.

Comparison with Other 5-Substituted 1H-Indazole-3-Carbaldehydes

To provide a broader context, the NMR data of this compound can be compared with other analogs bearing different substituents at the 5-position. The electronic nature of the substituent (electron-donating or electron-withdrawing) will predictably influence the chemical shifts of the ring protons and carbons.

Table 3: Comparison of ¹H and ¹³C NMR Data for the Aldehyde and H4 Protons/Carbons in Various 5-Substituted 1H-Indazole-3-Carbaldehydes (DMSO-d₆)

Substituent at C5¹H CHO (ppm)¹H H4 (ppm)¹³C C=O (ppm)¹³C C4 (ppm)
-I [1]10.168.46187.2135.3
-H [1]10.208.14187.4123.8
-F 10.197.74-7.84 (m)187.4-
-Cl 10.198.16 (dd)187.5-
-NO₂ [1]10.218.86 (d)187.2117.7
-COOH [1]10.198.72 (s)187.5120.0

Note: Complete assignment for -F and -Cl analogs were not available in the cited source.

This comparison highlights how the electronic properties of the C5 substituent modulate the chemical shifts of the neighboring protons and carbons, providing a valuable tool for structural confirmation and for predicting the spectroscopic features of novel derivatives.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compounds due to their good solubility and the ability to observe the acidic NH proton.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.

  • NMR Tube: Use a standard 5 mm NMR tube. For quantitative measurements, high-precision tubes are recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). However, the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for calibration.

NMR Data Acquisition
  • Instrumentation: The data presented here were acquired on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[1] Higher field instruments (e.g., 400-600 MHz) will provide better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are usually sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Structural Verification

The following diagram illustrates a logical workflow for the structural verification of this compound using NMR spectroscopy.

G cluster_0 Initial Analysis cluster_1 1D NMR Acquisition cluster_2 Spectral Interpretation cluster_3 Validation and Comparison cluster_4 Conclusion start Obtain Sample of This compound prep Prepare NMR Sample (5-10 mg in 0.6 mL DMSO-d6) start->prep acquire_1h Acquire 1H NMR Spectrum prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum prep->acquire_13c analyze_1h Analyze 1H Spectrum: - Identify CHO and NH signals - Assign aromatic protons - Determine coupling constants acquire_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Identify C=O signal - Note upfield shift of C5 - Assign other carbons acquire_13c->analyze_13c compare_lit Compare with Literature Data and Reference Spectra analyze_1h->compare_lit analyze_13c->compare_lit compare_analogs Compare with Analogs (e.g., 1H-indazole-3-carbaldehyde) compare_lit->compare_analogs confirm Structural Confirmation compare_analogs->confirm

Caption: Workflow for NMR-based structural verification.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unambiguous identification. The characteristic chemical shifts and coupling patterns, particularly when compared to its non-iodinated counterpart and other substituted analogs, allow for a confident assignment of all proton and carbon signals. The insights gained from this detailed spectroscopic analysis are invaluable for chemists working on the synthesis and development of novel indazole-based compounds.

References

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Largeau, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(27), 14837-14845. [Link]

  • Arote, R. B., & Shisodia, S. U. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 29(1), 234. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Iodo- vs. 5-Bromo-1H-indazole-3-carbaldehyde: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, 5-halo-1H-indazole-3-carbaldehydes serve as pivotal intermediates for the synthesis of a diverse array of bioactive molecules, including potent kinase inhibitors. The choice between an iodo or bromo substituent at the 5-position can significantly influence not only the synthetic strategy but also the downstream reactivity and ultimately the pharmacological profile of the final compound. This guide provides an in-depth, objective comparison of the synthetic routes to 5-iodo-1H-indazole-3-carbaldehyde and its bromo-analogue, supported by experimental data to inform rational decision-making in your research endeavors.

At a Glance: Synthetic Efficiency Comparison

The most direct and widely employed method for the synthesis of both 5-iodo- and 5-bromo-1H-indazole-3-carbaldehyde is the nitrosation of the corresponding 5-halo-1H-indole. This transformation proceeds via an acid-catalyzed reaction with a nitrosating agent, such as sodium nitrite, to effect a ring expansion of the indole nucleus to the indazole system.

FeatureThis compound5-Bromo-1H-indazole-3-carbaldehydeKey Considerations
Starting Material 5-Iodo-1H-indole5-Bromo-1H-indoleAvailability and cost of the starting halo-indole may vary.
Primary Synthetic Route NitrosationNitrosationA reliable and high-yielding one-pot transformation.
Reported Yield ~90%[1][2]~94%[1]The bromo-analogue shows a slightly higher reported yield under similar conditions.
Reaction Conditions Room temperature, extended reaction time (e.g., 8 hours)[1][2]Room temperature followed by gentle heating (e.g., 50 °C for 3 hours)[1]The synthesis of the bromo-derivative may require heating to drive the reaction to completion.
Purification Column chromatography[1][2]Column chromatography[1]Standard purification techniques are effective for both compounds.

Delving into the Synthetic Pathways

The prevailing synthetic strategy for both target molecules hinges on the acid-catalyzed nitrosation of the corresponding 5-halo-indole. This elegant one-pot reaction offers a high-yielding and direct route to the desired indazole-3-carbaldehydes.

Nitrosation of 5-Halo-Indoles: A Mechanistic Overview

The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. The electrophilic nitrosonium ion (NO⁺) then attacks the electron-rich C3 position of the indole ring. A subsequent cascade of rearrangements, involving the opening of the pyrrole ring and subsequent recyclization, leads to the formation of the indazole core with the concomitant introduction of the carbaldehyde functionality at the 3-position.

Synthesis_Comparison cluster_iodo Synthesis of this compound cluster_bromo Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde Iodo_Indole 5-Iodo-1H-indole Iodo_Product This compound Iodo_Indole->Iodo_Product NaNO₂, HCl, DMF/H₂O ~90% Yield[1][2] Bromo_Indole 5-Bromo-1H-indole Bromo_Product 5-Bromo-1H-indazole-3-carbaldehyde Bromo_Indole->Bromo_Product NaNO₂, HCl, DMF/H₂O ~94% Yield[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the title compounds via the nitrosation of the corresponding 5-halo-indoles.

Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde[1]
  • Reaction Setup: To a solution of 5-bromo-1H-indole (4.95 g, 25 mmol) in a mixture of DMF and water, add sodium nitrite (13.8 g, 200 mmol) at 0 °C.

  • Acid Addition: Slowly add a 2N aqueous solution of hydrochloric acid (95 mL, 190 mmol) to the cooled mixture.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature, then heat to 50 °C for 3 hours.

  • Workup: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to afford 5-bromo-1H-indazole-3-carbaldehyde as a brown solid (5.35 g, 94% yield).

Synthesis of this compound[1][2]
  • Reaction Setup: To a solution of 5-iodo-1H-indole (486 mg, 2 mmol) in a mixture of DMF and water, add sodium nitrite (1.10 g, 16 mmol) at 0 °C.

  • Acid Addition: Slowly add a 2N aqueous solution of hydrochloric acid (7.0 mL, 14 mmol) to the cooled mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to afford this compound as a brown solid (487 mg, 90% yield).

Discussion of Alternative Synthetic Strategies

While the nitrosation of 5-halo-indoles is the most direct route, other classical synthetic transformations were considered.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] However, in the case of the indazole scaffold, direct formylation at the C3 position is reported to be ineffective.[1][2] This lack of reactivity necessitates the introduction of the aldehyde functionality prior to or concurrently with the formation of the indazole ring, as achieved in the nitrosation of indoles.

Vilsmeier_Haack_Workflow Indazole 5-Halo-1H-indazole No_Reaction No Reaction at C3 Indazole->No_Reaction Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->No_Reaction

Sandmeyer Reaction

The Sandmeyer reaction provides a classic method for the introduction of halides onto an aromatic ring via a diazonium salt intermediate derived from a primary amine.[5][6] In principle, one could envision the synthesis of 5-halo-1H-indazole-3-carbaldehyde starting from 5-amino-1H-indazole-3-carbaldehyde. However, the multi-step nature of this approach (synthesis of the amino-indazole precursor, diazotization, and subsequent halogenation) makes it less atom-economical and more laborious compared to the direct nitrosation of readily available 5-halo-indoles. While a viable synthetic route, specific high-yielding examples for the target molecules are not prominently reported, making the nitrosation approach the preferred method for efficiency.

Conclusion and Expert Recommendations

For the synthesis of both 5-iodo- and 5-bromo-1H-indazole-3-carbaldehyde, the acid-catalyzed nitrosation of the corresponding 5-halo-1H-indoles stands out as the most efficient and high-yielding method reported to date.

  • For higher yield and potentially faster reaction times (with heating), the synthesis of 5-bromo-1H-indazole-3-carbaldehyde is slightly favored.

  • The choice between the iodo and bromo derivative will likely be dictated by the requirements of subsequent synthetic steps. The carbon-iodine bond is weaker than the carbon-bromine bond, making the 5-iodo derivative a more reactive substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a critical consideration for library synthesis and lead optimization. Conversely, the greater stability of the 5-bromo derivative might be advantageous in multi-step syntheses where the halogen is retained until a later stage.

Ultimately, the selection between these two valuable building blocks should be a strategic decision based on a holistic view of the entire synthetic campaign and the desired properties of the final target molecules.

References

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link]

  • Barla, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. figshare. Available at: [Link]

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Available at: [Link]

  • Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Hassan, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 1-28. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Indazoles: Spotlight on 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Power of Halogenation

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic system is at the heart of numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, which underscores its therapeutic significance.[2][3][4] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5]

A key strategy in drug discovery is the strategic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a powerful and frequently employed tool for this purpose.[6] Halogen atoms can profoundly influence a molecule's biological activity by modulating its lipophilicity, metabolic stability, and binding interactions through mechanisms like hydrogen bonding and the increasingly appreciated halogen bonding.[7]

This guide provides an in-depth comparison of the biological activities of halogenated indazoles, with a specific focus on 5-Iodo-1H-indazole-3-carbaldehyde. While this particular molecule often serves as a critical synthetic intermediate rather than a final therapeutic agent, understanding its potential and how its iodine substitution compares to other halogens is crucial for designing next-generation indazole-based drugs. We will delve into experimental data, explore structure-activity relationships (SAR), and provide detailed protocols to empower researchers in the field.

The Strategic Importance of this compound

This compound is a highly valuable building block in synthetic chemistry for two primary reasons related to its functional groups.[8]

  • The C3-Carbaldehyde Group: The aldehyde function is a versatile handle for a multitude of chemical transformations. It readily participates in reactions such as Wittig olefination, Knoevenagel condensation, reductive amination, and the formation of various heterocyclic rings (e.g., oxazoles, thiazoles), allowing for the creation of diverse libraries of 3-substituted indazole derivatives.[8][9]

  • The C5-Iodo Group: The iodine atom at the 5-position is not merely a substituent; it is a gateway for extensive molecular elaboration. The carbon-iodine bond is the most reactive among the halogens in metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of a wide range of aryl, alkyl, and alkynyl groups via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, facilitating comprehensive exploration of the chemical space around the indazole core.

The following diagram illustrates the general workflow from a halogenated indazole precursor to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start 5-Halogenated Indole (X = F, Cl, Br, I) Intermediate 5-Halo-1H-indazole-3-carbaldehyde Start->Intermediate Nitrosation Library Library of 3-Substituted 5-Halogenated Indazole Derivatives Intermediate->Library Further Chemistry (e.g., Wittig, Suzuki Coupling) Assay In Vitro Assays (Anticancer, Antimicrobial, etc.) Library->Assay Screening SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Hit Hit Compound Identification SAR->Hit

Caption: General workflow from synthesis to biological screening.

Comparative Biological Activities & Structure-Activity Relationships (SAR)

The nature and position of the halogen atom on the indazole ring critically dictate the resulting biological activity. While direct comparative data for the carbaldehyde precursors are scarce, analysis of their downstream derivatives provides invaluable SAR insights.

Anticancer Activity

Halogenated indazoles are particularly prominent as kinase inhibitors.[3] The halogen atom often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.

  • Fluorine: The small size and high electronegativity of fluorine make it a unique substituent. A 5-fluoro substitution proved highly beneficial in a series of Poly(ADP-ribose) polymerase (PARP) inhibitors, with analog 48 showing excellent enzyme inhibition (IC₅₀ = 4 nM).[10] In other studies, fluoro-substitution at certain positions led to better inhibitory activity than chloro- or bromo-substitution.[6]

  • Chlorine and Bromine: These halogens are larger and more polarizable. In one series of hypoxia-inducible factor-1 (HIF-1) inhibitors, a bromo-substituted derivative (IC₅₀ = 1.78 µM) demonstrated superior potency compared to alkyl-substituted analogs, highlighting the general advantage of halogens.[6]

  • Iodine: While less common in final drug candidates due to potential metabolic liabilities of the C-I bond, iodine's size and ability to form strong halogen bonds can lead to highly potent compounds. Its primary utility remains in synthetic intermediates for SAR studies.

Table 1: Anticancer Activity of Halogenated Indazole Derivatives

Compound Class Halogen & Position Target/Cell Line Activity (IC₅₀) Reference
2-Phenyl-2H-indazole-7-carboxamides 5-Fluoro PARP Enzyme 4 nM [10]
Indazole-based HIF-1 Inhibitors R¹ = Bromo HIF-1 Transcriptional Activity 1.78 µM [6]
Indazole-based HIF-1 Inhibitors R² = Fluoro HIF-1 Transcriptional Activity 1.58 µM [6]
3-(Pyrrolopyridin-2-yl)indazoles Halogenated Aurora Kinase A 32-46 nM [3]

| 1H-indazole-3-amine Derivatives | 5-Fluoro, 6-Chloro | K562 Leukemia Cells | 5.15 µM |[11][12] |

Antimicrobial Activity

The antimicrobial potential of halogenated indazoles is a growing area of interest. Here, the larger, more polarizable halogens like bromine and iodine appear to offer a distinct advantage, a trend also observed in the closely related indole scaffold.

  • SAR Insights from Halogenated Indoles: A comprehensive study on multi-halogenated indoles against drug-resistant Staphylococcus aureus revealed that di-halogenation, particularly with bulky halogens like iodine and bromine, significantly enhanced antibacterial potency.[13] The lead compounds, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole , exhibited potent bactericidal activity (MIC = 20–30 µg/mL), comparable to the antibiotic gentamicin.[14][15] This strongly suggests that 5-iodoindazole derivatives could be promising scaffolds for novel antibacterial agents.

  • Indazole Derivatives: Studies have reported slight to modest antibacterial effects for various halogen-nitroindazole derivatives and other substituted indazoles against strains like E. faecalis and S. aureus.[16][17]

Table 2: Antimicrobial Activity of Halogenated Indazoles and Indoles

Compound Class Halogen & Position Organism Activity (MIC) Reference
Multi-halogenated Indoles 6-Bromo, 4-Iodo S. aureus 20 µg/mL [13][14]
Multi-halogenated Indoles 4-Bromo, 6-Chloro S. aureus 30 µg/mL [13][14]
Mono-halogenated Indoles 5-Iodo S. aureus 100 µg/mL [13]
2H-Indazole Derivatives Varied E. faecalis ~128 µg/mL [17]

| 3-Halogen-nitroindazoles | 3-Halogen | Bacteria | Slight Activity |[16] |

Anti-inflammatory Activity

Indazole derivatives can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[18][19] While direct comparative data on halogenated indazoles in this context is limited, studies on substituted indazoles show that modification at the C5 and C6 positions is critical for activity. For instance, 5-aminoindazole was a more potent COX-2 inhibitor than the parent indazole, indicating the importance of the C5-position for substitution.[18] This provides a strong rationale for exploring the effects of halogen substitution at this site.

The diagram below summarizes the general structure-activity relationships for halogenation on the indazole core.

Caption: Key structure-activity relationships for halogenated indazoles.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and evaluation of halogenated indazoles.

Protocol 1: Synthesis of 5-Halo-1H-indazole-3-carbaldehydes

This protocol is a generalized procedure based on the nitrosation of 5-halogenated indoles, a method proven effective for electron-deficient and electron-rich indoles.[8][20]

Materials:

  • 5-Halogenated indole (e.g., 5-iodoindole)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare Nitrosating Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.

  • Acidification: Slowly add 2N HCl (7 equivalents) dropwise to the NaNO₂ solution while maintaining the temperature at 0 °C. Stir the mixture under an inert atmosphere (e.g., argon) for 10-15 minutes.

  • Indole Addition: Dissolve the 5-halogenated indole (1 equivalent) in a minimal amount of a suitable solvent like DMF or THF.

  • Reverse Addition: Add the indole solution dropwise to the vigorously stirred, pre-formed nitrosating mixture at 0 °C. This reverse addition is critical to minimize the formation of colored dimeric byproducts.[21]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Reaction time can vary from 2 to 8 hours depending on the specific indole's reactivity.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield the pure 5-halo-1H-indazole-3-carbaldehyde.[8]

Protocol 2: Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., A549, K562)[11]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

This compound stands out not as an end-product but as a strategically vital intermediate for the development of novel therapeutics. This guide demonstrates that while its direct biological data is limited, the broader family of halogenated indazoles exhibits a rich and diverse pharmacology.

The choice of halogen and its placement on the indazole ring is a critical decision in the design of bioactive molecules. Structure-activity relationships reveal that:

  • 5-Fluoro substitutions can be key for potent enzyme inhibitors, such as in the case of PARP.[10]

  • Bulky halogens like bromine and iodine appear particularly promising for developing potent antimicrobial agents, a finding supported by strong evidence from the related indole scaffold.[13]

The iodine atom in this compound offers unparalleled synthetic flexibility for creating vast and diverse compound libraries via cross-coupling chemistry. This makes it an exceptional tool for researchers aiming to perform deep SAR exploration and uncover novel, highly potent agents targeting a range of diseases from cancer to bacterial infections. The continued investigation into this and other halogenated indazole scaffolds is a promising frontier in the quest for new medicines.

References

  • Penning, T. D., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16431-16441.

  • Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1495-1519.

  • Wrzeciono, U., et al. (1979). [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. Pharmazie, 34(1), 20-22.

  • Faleye, A. C., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology.

  • Patel, R. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 903-911.

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.

  • Request PDF on ResearchGate. (2024). Synthesis and biological evaluation of indazole derivatives. ResearchGate.

  • Faleye, A. C., et al. (2025). (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate.

  • Chen, Y. L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Molecules, 23(10), 2548.

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(6), 99-131.

  • Curti, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 430.

  • Kandhare, A. D., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC06.

  • ResearchGate. (n.d.). The Halogenation of Indazoles. ResearchGate.

  • Kandhare, A. D., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed.

  • Kandhare, A. D., et al. (2016). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.

  • Miller, J. F., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(10), 2999-3004.

  • Englert, U., et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 10(12), 1109.

  • Zhang, X., et al. (2025). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 12, 2219-2224.

  • ResearchGate. (n.d.). Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24. ResearchGate.

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097.

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.

  • Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8.

  • Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and Antiinflammatory Activity of Novel Indazolones. Korea Science.

  • Kamal, A., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Current Drug Targets, 17(13), 1527-1555.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

  • Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 27888-27911.

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.

  • ResearchGate. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate.

  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.

  • Kumar, D., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

  • ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis. ChemicalBook.

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health.

  • Wang, H., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. International Journal of Molecular Sciences, 25(12), 6524.

  • BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 5-Iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Iodo-1H-indazole-3-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds, demands rigorous analytical scrutiny to ensure its structural integrity and purity. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the comprehensive analysis of this important molecule.

The Central Role of Structural Verification

The bioactivity of a molecule is intrinsically linked to its structure. In the case of this compound, the positions of the iodo substituent and the carbaldehyde group on the indazole scaffold are critical for its intended reactivity in subsequent synthetic steps. Furthermore, the potential for isomeric impurities necessitates analytical methods that can provide unequivocal structural confirmation and sensitive detection of any undesired byproducts.

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a premier technique for the analysis of small molecules due to its exceptional mass accuracy and resolving power.[1] Unlike nominal mass instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[1] This high accuracy is instrumental in determining the elemental composition of a molecule, thereby providing a high degree of confidence in its identity.

Experimental Protocol: HRMS Analysis of this compound

A robust HRMS workflow for the analysis of this compound is detailed below. The choice of an electrospray ionization (ESI) source is logical for this molecule, as the indazole nitrogen atoms can be readily protonated to form positive ions, or deprotonated in negative ion mode.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid for positive ion mode analysis, or 50:50 methanol:water with 0.1% ammonium hydroxide for negative ion mode analysis. The acidic or basic modifier facilitates ionization.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or a Waters™ SYNAPT™ G2-Si High Definition Mass Spectrometer).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Negative ion mode is often preferred for this compound as it readily forms a stable [M-H]⁻ ion.[2]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Resolution: Set to >60,000 (FWHM) to ensure high mass accuracy.

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra.

  • Process the data using the instrument's software to determine the accurate mass of the molecular ion.

  • Calculate the theoretical exact mass of the deprotonated molecule, C₈H₄IN₂O⁻ ([M-H]⁻).

  • Compare the measured mass to the theoretical mass and calculate the mass error in ppm.

Data Presentation: HRMS Results for this compound
ParameterTheoretical ValueExperimental ValueMass Error (ppm)Reference
Molecular Formula C₈H₅IN₂O---
Exact Mass [M-H]⁻ 270.9368270.93700.74[2]

This sub-ppm mass accuracy provides very strong evidence for the elemental composition of the molecule, a key aspect of its identification.

A Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is unparalleled for determining the molecular formula, a comprehensive analysis often involves orthogonal techniques that provide complementary information. The primary alternatives for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's chemical structure. It provides detailed information about the connectivity of atoms and their spatial relationships. For this compound, ¹H and ¹³C NMR are essential.

The following data was obtained in DMSO-d₆ solvent.[2]

¹H NMR (300 MHz, DMSO-d₆):

  • δ 14.28 (brs, 1H): This broad singlet corresponds to the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and exchange.

  • δ 10.16 (s, 1H): This singlet is characteristic of the aldehyde proton (-CHO).

  • δ 8.46 (d, J = 0.9 Hz, 1H): This doublet corresponds to the proton at position 4 of the indazole ring.

  • δ 7.73 (dd, J = 8.7, 1.6 Hz, 1H): This doublet of doublets is assigned to the proton at position 6.

  • δ 7.56 (dd, J = 8.7, 0.5 Hz, 1H): This doublet of doublets corresponds to the proton at position 7.

¹³C NMR (75 MHz, DMSO-d₆):

  • δ 187.2: Aldehyde carbonyl carbon.

  • δ 142.4, 140.2, 135.3, 129.1, 122.6, 113.5: Aromatic carbons of the indazole ring.

  • δ 88.6: Carbon bearing the iodine atom (C5). The significant upfield shift is characteristic of a carbon attached to a heavy atom like iodine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment and Quantification

HPLC is a cornerstone of analytical chemistry for separating mixtures and quantifying the components.[3] For this compound, a reversed-phase HPLC method would be employed to assess its purity and quantify it in a mixture.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at 80% A and 20% B, ramping to 100% B over 20 minutes. This ensures the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Wavelength: UV detection at a wavelength where the analyte has significant absorbance, likely around 254 nm or 310 nm.

4. Data Analysis:

  • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification can be achieved by creating a calibration curve with standards of known concentration.

Head-to-Head Comparison

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Application Molecular formula determination, impurity identification.[4]Unambiguous structural elucidation.[5]Purity assessment, quantification, separation of mixtures.[3]
Information Provided Highly accurate mass-to-charge ratio.Connectivity of atoms, stereochemistry.Retention time, peak area (purity/concentration).
Strengths - Exceptional mass accuracy (<5 ppm).- High sensitivity (sub-picomole).- Rapid analysis time.- Provides definitive structural information.- Non-destructive.- Excellent for quantitative analysis.- Robust and reproducible.- Can be automated for high-throughput screening.
Limitations - Does not provide information on isomerism.- Ionization efficiency can vary between compounds.- Lower sensitivity compared to MS.- Longer analysis times.- Requires larger sample amounts.- Does not provide structural information on its own.- Co-elution of impurities can be an issue.
Application to this compound Confirms the elemental composition of C₈H₅IN₂O.Confirms the connectivity of the atoms, including the positions of the iodo and carbaldehyde groups.Determines the purity of a synthetic batch and can quantify the amount of the compound.

Workflow and Logical Relationships

The interplay between these techniques in a research and development setting is crucial. A logical workflow ensures the comprehensive characterization of a new chemical entity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesis of 5-Iodo-1H- indazole-3-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS HRMS Analysis (Molecular Formula Confirmation) Purification->HRMS Initial Characterization NMR NMR Spectroscopy (Structural Elucidation) HRMS->NMR Confirm Structure HPLC HPLC Analysis (Purity & Quantification) NMR->HPLC Assess Purity & Quantify Final_Product Characterized This compound HPLC->Final_Product Release for Further Use

Caption: A typical analytical workflow for the characterization of a synthesized small molecule.

Conclusion: An Integrated Approach for Unquestionable Confidence

For the comprehensive analysis of this compound, no single technique is sufficient. High-resolution mass spectrometry provides the foundational confidence in the molecule's elemental composition with exceptional accuracy and sensitivity. Nuclear magnetic resonance spectroscopy then offers the definitive and non-negotiable proof of its intricate atomic arrangement. Finally, high-performance liquid chromatography serves as the practical tool for ensuring the purity of the synthesized material and for its accurate quantification.

By judiciously integrating these powerful analytical techniques, researchers and drug development professionals can proceed with the utmost confidence in the quality and identity of their chemical entities, a critical step in the journey from discovery to application.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Journal of Organic Chemistry. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Wiley-VCH 2007 - Supporting Information. Angewandte Chemie. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie (International ed. in English). [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

  • Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. LCGC International. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]

  • Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Fingerprinting and Chemometrics for Coffee Classification and Authentication. Foods. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Tetrahedron. [Link]

  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research. [Link]

  • Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. International journal of health sciences. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Iodo-1H-indazole-3-carbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1] Derivatives of 5-Iodo-1H-indazole-3-carbaldehyde are a promising class of compounds for the development of novel therapeutics, particularly as kinase inhibitors.[2][3] This guide provides a comprehensive comparison of the in vitro testing of these derivatives, offering insights into experimental design, data interpretation, and methodologies grounded in scientific integrity.

The Significance of the Indazole Scaffold in Oncology

Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent antitumor effects.[4] Their success is largely attributed to their ability to act as bioisosteres of indoles, forming crucial hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[3] Marketed drugs such as Axitinib, a VEGFR inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, highlighting its clinical relevance.[2][5] The strategic placement of a halogen, such as iodine at the 5-position, can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.[6]

Comparative In Vitro Anticancer Activity of Indazole Derivatives

The initial assessment of novel chemical entities involves evaluating their cytotoxic or antiproliferative effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Table 1: Comparative Antiproliferative Activities (IC50 in µM) of Representative Indazole Derivatives

Compound IDCore StructureSubstitution PatternK562 (Leukemia)A549 (Lung)PC-3 (Prostate)HepG2 (Liver)Reference
Reference Drug 5-Fluorouracil-----[6]
Comp. 6o 1H-indazole-3-aminePiperazine derivative5.15>40>40>40[6]
Comp. 5k 1H-indazole-3-amineMercaptoacetamide derivative12.17>40>403.32[6]
Comp. 13e Indazole-pyrimidineMethoxy derivative----[2]
Comp. 22 1H-IndazolePhenyl-substituted----[2]

Note: A dash (-) indicates that the specific data was not provided in the cited source.

The data reveals that substitutions on the indazole core significantly impact cytotoxic potency and selectivity. For instance, compound 6o shows potent activity against the K562 leukemia cell line, while 5k is more effective against the HepG2 liver cancer cell line.[6] This highlights the importance of screening against a diverse panel of cell lines to identify compounds with selective anticancer activity.

Foundational In Vitro Assays for Preliminary Screening

The selection of appropriate in vitro assays is critical for generating reliable and reproducible data. For initial screening of this compound derivatives, a combination of cytotoxicity and mechanistic assays is recommended.

Workflow for Initial In Vitro Screening

In Vitro Screening Workflow cluster_0 Cytotoxicity Assessment cluster_1 Mechanistic Elucidation MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity) MTT_Assay->LDH_Assay Confirmatory Screen Kinase_Inhibition Kinase Inhibition Assay LDH_Assay->Kinase_Inhibition If Cytotoxic Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Kinase_Inhibition->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis Apoptosis_Analysis->Cell_Cycle Hit_Compounds Identification of Hit Compounds Cell_Cycle->Hit_Compounds Compound_Library This compound Derivatives Library Compound_Library->MTT_Assay Primary Screen

Caption: A typical workflow for the initial in vitro screening of novel anticancer compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, K562, PC-3, HepG2) in 96-well plates at a density of 4 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the compounds to the wells in a range of concentrations (e.g., 0.625 to 10 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Comparison of Cytotoxicity Assays: MTT vs. LDH

While the MTT assay is a robust method, it is essential to consider its limitations. The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, offers a complementary approach.

Table 2: Comparison of MTT and LDH Cytotoxicity Assays

FeatureMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity via LDH release
Advantages High throughput, well-established, good reproducibilityNon-destructive, allows for further use of cells
Disadvantages Destructive to cells, can be affected by metabolic changes unrelated to viabilityHigher variability, lower signal-to-noise ratio[7]
Best For Initial high-throughput screening of large compound librariesConfirming cytotoxicity and for experiments requiring intact cells for downstream analysis

For a comprehensive assessment, confirming hits from an MTT screen with an LDH assay is advisable to rule out compounds that may interfere with cellular metabolism without inducing cell death.[8][9]

Delving Deeper: Mechanistic In Vitro Assays

Once promising cytotoxic compounds are identified, the next crucial step is to elucidate their mechanism of action. Given that indazole derivatives are often potent kinase inhibitors, evaluating their effect on specific kinases and downstream cellular processes is paramount.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets in oncology.[10] In vitro kinase assays are essential for identifying direct inhibitors and determining their potency and selectivity.[11]

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

Kinase Inhibition Assay Kinase Purified Kinase (e.g., VEGFR-2, FGFR1) Reaction Incubation at 30°C Kinase->Reaction Substrate Peptide or Protein Substrate Substrate->Reaction ATP [γ-32P]ATP or Fluorescent ATP analog ATP->Reaction Inhibitor Indazole Derivative Inhibitor->Reaction Detection Measure Phosphorylation (e.g., Scintillation counting, Fluorescence) Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: A schematic representation of an in vitro kinase inhibition assay.

Key Kinase Targets for Indazole Derivatives:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Overactivity of FGFR1 is associated with various cancers, including breast and lung cancer.[12]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.[13]

  • Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.[14]

Apoptosis and Cell Cycle Analysis

Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[15] Flow cytometry is a powerful tool for analyzing these cellular events.[16]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Outcome: This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis:

  • Principle: Cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Outcome: A histogram of fluorescence intensity reveals the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][17] Drug-induced cell cycle arrest is indicated by an accumulation of cells in a specific phase.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the subsequent evaluation of in vitro activity can provide valuable insights into the structure-activity relationship (SAR).

  • The Indazole Core: The 1H-indazole moiety is crucial for interacting with the hinge region of many kinases.[6]

  • Substituents at the 5-Position: The iodine atom at this position can form halogen bonds with the target protein, potentially enhancing binding affinity. Modifications at this position can also influence the compound's lipophilicity and permeability.[6]

  • Modifications of the 3-Carbaldehyde Group: The aldehyde functionality is a versatile handle for further chemical modifications to explore different regions of the kinase binding pocket.[3] For instance, conversion to amines, amides, or other heterocyclic systems can lead to derivatives with improved potency and selectivity.[18][19]

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives requires a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. By employing a logical workflow of assays, including MTT for initial screening, LDH for confirmation, and specific assays for kinase inhibition, apoptosis, and cell cycle analysis, researchers can effectively identify and characterize promising anticancer drug candidates. The insights gained from these in vitro studies are fundamental for guiding lead optimization and advancing the most promising compounds into further preclinical and clinical development.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (2012). Retrieved January 22, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(55), 34934-34970. [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 476-490. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. (1998). Journal of Neuroscience Methods, 82(2), 157-162. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology Letters, 160(2), 171-177. [Link]

  • Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. (2011). Alternatives to Laboratory Animals, 39(4), 369-382. [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3634-3639. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved January 22, 2026, from [Link]

  • Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1137-1144.
  • Analysis of cell cycle and apoptosis by flow cytometry in the untreated... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018). Retrieved January 22, 2026, from [Link]

  • Guideline for anticancer assays in cells. (2023). Food Science and Human Wellness, 12(5), 1435-1449. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116892. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 263, 115983. [Link]

  • Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. (1998). Journal of Medicinal Chemistry, 41(4), 541-551. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthetic strategy and structure-activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2019). RSC Advances, 9(55), 32095-32107. [Link]

  • Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing targeted therapeutic agents.[1] Marketed drugs such as Axitinib (a tyrosine kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) feature the indazole core, underscoring its clinical significance.[3][4]

Within this scaffold, halogen substitutions, particularly iodine, serve a critical role. The iodine atom at the 5-position of the indazole ring is not merely a substituent; it is a highly strategic functional handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the systematic and efficient introduction of a diverse array of aryl and heteroaryl groups.[3][5] This synthetic tractability makes the 5-iodo-indazole a powerful starting point for extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide will provide a comparative analysis of the SAR of 5-iodo-indazole analogs, focusing primarily on their role as kinase inhibitors in oncology.

Core Directive: Decoding the Structure-Activity Relationship

The biological activity of indazole analogs is exquisitely sensitive to the nature and position of various substituents. The 5-iodo group acts as a synthetic linchpin, allowing for the exploration of chemical space at a key position. The following sections dissect the SAR by analyzing substitutions at different points of the indazole core.

The Crucial Role of Substitution at the 5-Position

The group that replaces the iodine at the C5-position via cross-coupling profoundly influences the compound's interaction with its biological target.

  • Aryl and Heteroaryl Groups: The introduction of various phenyl, pyridinyl, or other heterocyclic rings at this position is a common strategy. For instance, in the development of Rho kinase (ROCK-II) inhibitors, a series of compounds were designed based on a 1-(4-(1H-indazol-5-yl)piperazin-1-yl) scaffold.[6] The indazole-5-yl moiety serves as a key pharmacophore, and modifications here would directly impact target engagement.

  • Impact of Phenyl Ring Substituents: For analogs where a phenyl ring is coupled at the 5-position, the substitution pattern on that phenyl ring is critical. In a series of 5-ethylsulfonyl-indazole-3-carboxamides designed as dual VEGFR-2/EGFR inhibitors, the nature of the aniline moiety attached via the carboxamide linker was explored. Compounds with electron-withdrawing groups like trifluoromethyl (CF₃) and electron-donating groups like methoxy (OCH₃) on the terminal phenyl ring showed potent antiproliferative activity, with IC₅₀ values in the nanomolar range against HCT-116 and MCF-7 cancer cell lines.[7]

Modulation of Activity by N1-Substitution

Alkylation or arylation at the N1 position of the indazole ring can significantly alter a compound's properties, including receptor affinity and metabolic stability.

  • Alkyl Groups: In a series of indazole-3-carboxamides developed as 5-HT4 receptor antagonists, alkylation at the N-1 position with an isopropyl group was found to increase receptor affinity compared to the unsubstituted analog.[8]

  • Impact on Kinase Inhibition: For kinase inhibitors, this position can be tailored to enhance binding or improve physicochemical properties. The synthesis of N-methyl-3-aryl indazoles has shown that N-methylation can lead to compounds with significant cytotoxic activity against cancer cell lines like HCT-116 and MDA-MB-231.[9]

The Influence of C3-Position Modifications

The C3-position is another hotspot for synthetic modification that dictates biological activity and selectivity.

  • Amine Substituents: The presence of a 3-amino group is a common feature in many potent kinase inhibitors. In the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 1H-indazol-3-amine were synthesized.[10] Further modification of this amine or the groups attached to it allows for fine-tuning of the inhibitor's potency.

  • Carboxamide Linkers: Linking various chemical moieties via a carboxamide at the C3 position is a validated strategy. Novel 5-ethylsulfonyl-indazole-3-carboxamides demonstrated potent dual inhibition of VEGFR-2 and EGFR, highlighting the effectiveness of this linker strategy.[7]

Comparative Analysis: Indazole Analogs as Kinase Inhibitors

The versatility of the 5-iodo-indazole scaffold is evident in its application for developing inhibitors against a range of kinases. The SAR often reveals subtle differences that determine selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are key targets in cancer therapy.[10] For indazole-based FGFR inhibitors, specific structural features are required for high potency.

  • A study on 1H-indazol-3-amine derivatives found that a 6-(3-methoxyphenyl) substituent was a potent starting point for FGFR1 inhibition (IC₅₀ = 15.0 nM).[10]

  • Further optimization by modifying a linker at the 3-amino position led to a derivative (compound 7r ) with an N-ethylpiperazine moiety, which exhibited superior enzyme inhibitory (IC₅₀ = 2.9 nM) and cellular activity (IC₅₀ = 40.5 nM).[10] This demonstrates the importance of solvent-exposed linkers for improving both potency and cellular uptake.

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis and are frequently overexpressed in cancers.[2]

  • In one study, novel indazole derivatives were identified as potent Aurora kinase inhibitors.[11] The SAR analysis revealed that substituents at the C5-position of the indazole core were crucial for improving potency.[12]

  • Computational modeling showed that isoform selectivity could be achieved by targeting specific residues. For example, a carboxylic acid group on a phenyl ring attached at the C3 position could form hydrogen bonds with Thr217 and Arg220 in the Aurora A binding pocket, contributing to significant potency.[2] This highlights how specific interactions, guided by substitutions on the indazole scaffold, can confer selectivity between highly similar kinase isoforms.

SAR Summary Table: 5-Substituted Indazole Analogs as Kinase Inhibitors
Compound ClassTarget Kinase(s)Key Structural Features & SAR InsightsIC₅₀ RangeReference(s)
1H-Indazol-3-amine DerivativesFGFR1- 6-(Aryl) substitution is beneficial. - N-ethylpiperazine at C3-amine enhances cellular activity.2.9 nM - 15.0 nM (enzymatic)[10]
5-Ethylsulfonyl-indazole-3-carboxamidesVEGFR-2, EGFR- C3-carboxamide linker is effective. - Substituted anilines (e.g., 4-OCH₃, 4-CF₃) at the amide terminus show high potency.23 nM - 28 nM (cellular)[7]
1H-Indazole AmidesAurora A, Aurora B- C5-substituents are key for potency. - C3-phenylcarboxamide with specific substitutions can confer isoform selectivity.Sub-micromolar to low micromolar[2][11]
Indazole-based InhibitorsJNK3, p38- The indazole scaffold itself is a potent inhibitor. - Showed limited selectivity for JNK3 over p38 compared to aminopyrazole scaffolds.3 nM - 12 nM (enzymatic)[13]

Visualizing SAR and Experimental Workflows

Diagrams provide a clear, conceptual understanding of the complex relationships in drug discovery.

General SAR of 5-Iodo-Indazole Analogs

This diagram summarizes the key positions on the indazole ring and the types of substitutions that have been shown to influence biological activity, particularly as kinase inhibitors.

A summary of key modification sites on the 5-iodo-indazole scaffold.

Synthetic Workflow via Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone for diversifying the 5-iodo-indazole core. This workflow illustrates the process from the starting material to a library of analogs for screening.

Suzuki_Workflow Start 5-Iodo-1H-Indazole Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 5-Aryl-1H-Indazole Analog (Scaffold for SAR) Reaction->Product C-C Bond Formation Screening Biological Screening (Kinase Assays, Cell Viability) Product->Screening Evaluate Activity

Typical workflow for analog synthesis using Suzuki-Miyaura coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols described below are standard, robust, and include necessary controls for self-validation.

Protocol 1: Synthesis of 5-Aryl-1H-Indazole via Suzuki Coupling

This protocol is a generalized procedure based on established methods for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][14]

Objective: To synthesize a diverse library of 5-aryl-1H-indazoles from a 5-bromo- or 5-iodo-1H-indazole precursor.

Materials:

  • 5-Bromo- or 5-Iodo-1H-indazole

  • Aryl- or Heteroarylboronic acid

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Dimethoxyethane, DME)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried reaction flask, add 5-bromo-1H-indazole (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and the Pd(dppf)Cl₂ catalyst (0.05-0.10 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous DME via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[15] It measures the amount of ADP produced, which is proportional to kinase activity.

Objective: To quantify the inhibitory potency of synthesized indazole analogs.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Synthesized indazole inhibitors (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each indazole analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • In a well of a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control.

    • Add 2.5 µL of the kinase in assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at or near its Km value for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Validation & Analysis:

    • The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[15]

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of the indazole analogs on the proliferation of cancer cell lines.[16]

Objective: To measure the cytotoxic or cytostatic effect of the synthesized compounds on cancer cells and determine the IC₅₀ value.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Validation & Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-iodo-indazole scaffold is a synthetically tractable and highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is governed by a complex interplay of substitutions at the C3, N1, and C5 positions. The iodine at C5 provides a crucial handle for introducing diverse aryl and heteroaryl moieties that can probe the deep pockets of enzyme active sites and modulate compound properties. Future work should focus on leveraging advanced computational methods to predict optimal substitutions and on developing analogs with improved pharmacokinetic profiles to translate potent enzymatic and cellular activity into in vivo efficacy. The continued exploration of this privileged scaffold promises to yield novel candidates for the treatment of cancer and other diseases.

References

  • Ma, V. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Sharma, G., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(15), 2783. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. [Link]

  • Sharma, A., et al. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Archiv der Pharmazie, 354(11), e2100188. [Link]

  • Boiani, M., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry, 58, 214-227. [Link]

  • Gaikwad, D., et al. (2021). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Gohlke, H., et al. (1998). Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. Journal of Medicinal Chemistry, 41(13), 2267-2278. [Link]

  • Unknown Author. (2021). SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. [Link]

  • Cerezo-Gálvez, S., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ. [Link]

  • Liu, G., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Bioorganic & Medicinal Chemistry Letters, 25(17), 3536-3541. [Link]

  • Siddiqui, N., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13866-13903. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(8), 848-852. [Link]

  • Liu, G., et al. (2018). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1278-1295. [Link]

  • Kiselev, E., et al. (2018). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ResearchGate. [Link]

  • Khan, I., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25303-25319. [Link]

  • Kumar, A., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15911-15920. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Widi, G. S., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 17(5), 604. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17, 4508-4521. [Link]

  • Purwono, B., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(11), 105-111. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Frontiers in Chemistry, 11, 1273932. [Link]

  • Kumar, A., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

  • Mitchell, S. A., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(21), 15925-15934. [Link]

  • El-Gamal, M. I., et al. (2023). synthesis, DFT and molecular docking studies. Frontiers in Chemistry. [Link]

  • Smith, G. F., et al. (2010). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Todea, A., et al. (2022). Structure–Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(13), 4242. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Functionalized Indazoles for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged heterocyclic scaffold, prominently featured in a multitude of therapeutic agents and advanced materials.[1] The functionalization at the 3-position, in particular, is a critical determinant of biological activity and material properties, making the development of efficient and versatile synthetic routes to these derivatives a paramount objective in modern organic chemistry.[2][3]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing 3-functionalized indazoles. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, comparative advantages, and practical limitations of each approach. This analysis is designed to empower researchers in medicinal chemistry, drug development, and materials science to make informed decisions when selecting a synthetic route tailored to their specific target molecules and research goals.

Strategic Overview: Two Fundamental Approaches

The synthesis of 3-functionalized indazoles can be broadly categorized into two strategic approaches:

  • Post-Annulation Functionalization: This classical and widely practiced strategy involves the initial construction of the indazole ring, followed by the introduction of the desired functional group at the C3 position. This approach is valued for its reliability and the commercial availability of various indazole starting materials.

  • De Novo Annulation Strategies: These more contemporary methods construct the indazole ring and install the C3 substituent in a single, often elegant, synthetic operation. These routes are prized for their efficiency and ability to generate molecular complexity rapidly.

This guide will explore the most powerful methods within each of these strategic paradigms.

Strategy 1: Functionalization of Pre-formed Indazole Scaffolds

This strategy leverages the existing indazole core as a platform for introducing functionality. The two dominant tactics are transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C3-Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forming C-C bonds at the C3 position of indazoles.[2][3] This approach typically begins with the halogenation of the indazole core, most commonly iodination or bromination, to install a suitable handle for the subsequent palladium-catalyzed coupling.

Mechanistic Causality: The catalytic cycle, widely accepted as proceeding through a Pd(0)/Pd(II) pathway, involves three key steps: oxidative addition of the palladium catalyst to the 3-haloindazole, transmetalation with an organoboron reagent (e.g., a boronic acid), and reductive elimination to yield the 3-functionalized indazole and regenerate the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often employed to facilitate the oxidative addition and reductive elimination steps, thereby enhancing reaction efficiency.[2]

Advantages:

  • Broad Substrate Scope: A vast array of aryl, heteroaryl, and alkyl boronic acids and esters are commercially available, allowing for the introduction of diverse substituents.[4]

  • High Yields: Optimized conditions frequently lead to excellent yields of the desired products.[3]

  • Predictable Regioselectivity: Functionalization occurs exclusively at the site of halogenation.

Limitations:

  • Multi-step Process: Requires a separate halogenation step prior to the coupling reaction.

  • Atom Economy: The generation of stoichiometric inorganic salts as byproducts reduces the overall atom economy.

  • Catalyst Residues: Removal of the palladium catalyst from the final product can be challenging, particularly in pharmaceutical applications.

Workflow: C3-Arylation via Suzuki-Miyaura Coupling

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Indazole 1H-Indazole Reagents_Halo I₂ / KOH or NBS Indazole->Reagents_Halo Indazole_3_Halo 3-Halo-1H-Indazole Reagents_Halo->Indazole_3_Halo Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Indazole_3_Halo->Catalyst Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Catalyst Product 3-Aryl-1H-Indazole Catalyst->Product

Caption: General workflow for C3-arylation of indazoles.

Comparative Performance of Suzuki-Miyaura Coupling Conditions

EntryStarting MaterialCoupling PartnerCatalyst/LigandBase/SolventYield (%)Reference
13-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃ / Dioxane:H₂O95[3]
23-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄ / Dioxane:H₂O92[5]
33-Iodo-1H-indazoleThiophene-2-boronic acidPdCl₂(dtbpf)Cs₂CO₃ / BMImBF₄88[2]

Representative Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole

  • To a solution of 3-iodo-1H-indazole (1.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) are added phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and PdCl₂(dppf) (0.05 mmol). The choice of a mixed aqueous-organic solvent system is crucial for dissolving both the organic substrate and the inorganic base.

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-phenyl-1H-indazole.

Direct C-H Functionalization: An Atom-Economical Alternative

Direct C-H functionalization has emerged as a powerful and environmentally benign strategy that circumvents the need for pre-functionalized starting materials like haloindazoles.[6] This approach involves the direct coupling of a C-H bond at the 3-position of the indazole with a suitable reaction partner, typically mediated by a transition metal catalyst.

Mechanistic Causality: The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to the metal center. For 2H-indazoles, the N2-aryl group can act as a directing group, facilitating the regioselective activation of the C3-H bond.[7][8] The choice of oxidant is often critical to regenerate the active catalytic species.

Advantages:

  • High Atom Economy: Avoids the generation of halide waste streams.

  • Step Economy: Eliminates the pre-functionalization step, shortening the synthetic sequence.

  • Access to Novel Derivatives: Enables the synthesis of complex indazoles that may be difficult to access via traditional cross-coupling.[7]

Limitations:

  • Regioselectivity Challenges: While often highly selective for the C3 position, competing functionalization at other sites can occur.

  • Harsh Reaction Conditions: Some methods require high temperatures and strong oxidants.

  • Substrate Scope: The scope of compatible coupling partners can be more limited compared to cross-coupling reactions.

Workflow: Direct C3-Arylation via C-H Activation

G Start N-Substituted Indazole Catalyst Transition Metal Catalyst (e.g., Rh(III), Pd(II)) + Oxidant/Additive Start->Catalyst Coupling_Partner Coupling Partner (e.g., Aryl Halide, Diazonium Salt) Coupling_Partner->Catalyst Product 3-Functionalized Indazole Catalyst->Product C-H Activation & Annulation

Caption: General workflow for direct C3 functionalization.

Strategy 2: De Novo Annulation Strategies

These methods build the 3-functionalized indazole ring system from acyclic or simpler cyclic precursors, offering a high degree of convergence and efficiency.

The Davis-Beirut Reaction: A Versatile Route to 3-Amino and 3-Alkoxy Indazoles

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles, which can then be further elaborated.[9] The reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by an N-N bond-forming heterocyclization.[9][10] A key feature is the in situ generation of a highly reactive o-nitroso intermediate.[11]

Mechanistic Causality: The reaction is believed to proceed through the formation of an o-nitrosobenzylidine imine intermediate.[9] This intermediate undergoes a nucleophilic attack of the imine nitrogen onto the electrophilic nitroso nitrogen, followed by cyclization and dehydration to afford the 2H-indazole. The reaction can be catalyzed by both acid and base.[9] When conducted in an alcohol solvent, 3-alkoxy-2H-indazoles can be formed.[12][13]

Advantages:

  • Metal-Free: Avoids issues with metal contamination.

  • Inexpensive Starting Materials: Utilizes readily available o-nitrobenzaldehydes and primary amines.[1]

  • Versatility: Can be adapted to synthesize a range of derivatives, including 3-amino-2H-indazoles and 3-alkoxy-2H-indazoles.[9][12]

Limitations:

  • Substrate Scope: The reaction efficiency can be sensitive to the nature of the amine and the solvent used.[10] For example, secondary alcohols and anilines can lead to lower yields.[10]

  • Regioselectivity: Primarily yields 2H-indazoles, which may not be the desired regioisomer.

Workflow: The Davis-Beirut Reaction

G Nitrobenzaldehyde o-Nitrobenzaldehyde Conditions Base (e.g., KOH) Solvent (e.g., Alcohol) Nitrobenzaldehyde->Conditions Amine Primary Amine (R-NH₂) Amine->Conditions Intermediate o-Nitrosobenzylidine Imine (in situ) Conditions->Intermediate Product 3-Substituted-2H-Indazole Intermediate->Product N-N Bond Formation & Cyclization

Caption: Key steps of the Davis-Beirut reaction.

Comparative Performance of Annulation Strategies

StrategyTypical Starting MaterialsKey ReagentsTypical YieldsKey AdvantagesKey Limitations
Davis-Beirut o-Nitrobenzaldehydes, Primary AminesBase (KOH), Alcohol60-90%[1]Metal-free, inexpensive starting materials, versatile for 2H-indazoles.[1][9]Primarily forms 2H-isomers, sensitive to amine and solvent choice.[10]
[3+2] Cycloaddition Sydnones, ArynesCsF or TBAF>80%[1]High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[1][14]Requires synthesis of sydnone precursors.[1]
From o-Aminobenzaldehydes o-Aminobenzaldehydes, HydroxylamineActivating Agent (e.g., MsCl), Weak BaseGood to ExcellentMetal-free, mild conditions, broad functional group tolerance.[15][16]Two-step process (oxime formation then cyclization).
Transition-Metal-Catalyzed C-H Activation/Annulation

A powerful modern strategy involves the coupling of two reactants via C-H activation followed by an annulation cascade to construct the indazole ring in a single step.[6] For instance, rhodium(III)-catalyzed annulation of azobenzenes with aldehydes or α-carbonyl sulfoxonium ylides can provide direct access to 2,3-disubstituted indazoles.[6][17]

Mechanistic Causality: These reactions are typically initiated by the C-H activation of one of the coupling partners (e.g., the azobenzene) by the transition metal catalyst to form a metallacyclic intermediate.[6] This intermediate then undergoes migratory insertion with the second coupling partner, followed by reductive elimination or a related cyclization/aromatization sequence to furnish the indazole product.

Advantages:

  • High Step and Atom Economy: Constructs complex molecules from simple precursors in a single operation.[1][6]

  • Convergence: Allows for the rapid assembly of diverse indazole libraries.

  • Direct Access to Complex Scaffolds: Enables the synthesis of indazoles that would be challenging to prepare using other methods.[6]

Limitations:

  • Catalyst Cost and Sensitivity: Often relies on expensive and air-sensitive rhodium or palladium catalysts.

  • Directing Group Requirement: Many of these reactions require a directing group on one of the substrates to ensure regioselectivity.

  • Optimization Required: Reaction conditions can be highly substrate-dependent and may require extensive optimization.

Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles This protocol is adapted from the work of Li and coworkers.[1]

  • To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%). The copper and silver salts often act as co-catalysts or oxidants to facilitate the catalytic cycle.

  • The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol) are then added. The use of an anhydrous, non-coordinating solvent is critical for catalyst stability and activity.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Conclusion and Future Outlook

The synthesis of 3-functionalized indazoles is a mature yet continually evolving field. The choice of synthetic strategy is not a one-size-fits-all decision but rather a nuanced choice based on the specific target, desired scale, available resources, and tolerance for multi-step sequences.

  • Palladium-catalyzed cross-coupling remains the most robust and predictable method for introducing a wide variety of substituents, albeit at the cost of step economy.

  • Direct C-H functionalization offers a more sustainable and efficient alternative, and its scope is continually expanding, making it an increasingly attractive option for library synthesis and late-stage functionalization.

  • De novo annulation strategies , such as the Davis-Beirut reaction and transition-metal-catalyzed cyclizations, provide the most convergent and elegant routes to complex indazoles, often achieving in a single step what would otherwise require a lengthy synthetic sequence.

Future developments will likely focus on expanding the scope of C-H functionalization to include a wider range of coupling partners under milder conditions. Furthermore, the development of novel, enantioselective annulation strategies will be crucial for accessing chiral 3-substituted indazoles, which are of significant interest in drug discovery. The continued innovation in these areas promises to further empower chemists to design and create the next generation of indazole-based medicines and materials.

References

  • Yang, Z., Yu, J.-T., & Pan, C. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2973. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-159. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Yang, Z., Yu, J.-T., & Pan, C. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Al-Shakli, F. K., Al-Busafi, S. N., & Msmar, F. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6667. [Link]

  • Avila, B., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 68(47), 9749-9755. [Link]

  • Reddy, G. S., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(8), 3484-3493. [Link]

  • Request PDF. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]

  • Haddadin, M. J., et al. (2020). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(8), 1639-1652. [Link]

  • Reddy, G. S., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link]

  • Stuart, D. R., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(23), 8834-8837. [Link]

  • Sharma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1194. [Link]

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]

  • Request PDF. (2012). Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. ResearchGate. [Link]

  • Fallacara, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834. [Link]

  • Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

  • Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S.
  • Fallacara, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

  • Request PDF. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

Sources

A Comparative Guide to High-Purity Analysis of Synthetic 5-Iodo-1H-indazole-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Iodo-1H-indazole-3-carbaldehyde is a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. Its molecular structure, featuring a halogenated indazole core, imparts specific binding properties crucial for its biological activity. Consequently, ensuring its purity is of paramount importance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, enabling you to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Imperative of Purity for this compound

The primary synthetic route to this compound often involves the nitrosation of 5-iodo-1H-indole.[1] This transformation, while effective, can introduce a spectrum of process-related impurities. The most common of these is the unreacted starting material, 5-iodo-1H-indole. Additionally, side reactions can lead to the formation of various isomeric byproducts or degradation products. The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, a robust, sensitive, and specific analytical method is essential for the reliable quantification of purity and impurity profiling.

Principles of Reversed-Phase HPLC for Aromatic Heterocycles

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, aromatic compounds like this compound.[2] The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The retention of a compound on the column is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. For aromatic compounds, π-π interactions between the analyte's aromatic rings and the stationary phase can also contribute to retention and selectivity.

Method 1: The Workhorse - C18-Based RP-HPLC

The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. It provides excellent retention for a wide range of organic molecules and is a reliable starting point for method development.

Experimental Protocol: C18-Based HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

4. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthetic this compound sample and dissolve in 50 mL of diluent.

Causality Behind Experimental Choices:
  • C18 Column: Chosen for its strong hydrophobic retention, which is ideal for separating the main analyte from potentially less hydrophobic starting materials or more polar degradation products.

  • Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, while also providing sharp peaks for accurate quantification.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to more symmetrical peak shapes and reproducible retention times.

  • Detection at 254 nm: Aromatic compounds like indazoles typically exhibit strong absorbance at 254 nm, providing good sensitivity for both the main component and related impurities. A PDA detector is recommended to assess peak purity and to identify the optimal wavelength for all components.

Method 2: An Alternative Approach - Phenyl-Hexyl Column

While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces an alternative selectivity mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and impurities. This can lead to different elution orders and improved resolution for structurally similar aromatic compounds, particularly isomers.

Experimental Protocol: Phenyl-Hexyl-Based HPLC

The instrumentation, reagents, and sample preparation are identical to Method 1. The key differences lie in the analytical column and potentially a modified gradient to optimize the separation based on the different selectivity.

1. Analytical Column:

  • Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution (Optimized for Phenyl-Hexyl):

    • 0-5 min: 35% B

    • 5-20 min: 35% to 85% B

    • 20-25 min: 85% B

    • 25.1-30 min: 35% B (re-equilibration)

Rationale for the Phenyl-Hexyl Alternative:

The use of a Phenyl-Hexyl column is a strategic choice when C18 columns fail to provide baseline resolution between the main peak and critical impurities. The π-π interactions offered by the phenyl stationary phase can be particularly effective in separating compounds with subtle differences in their aromatic systems, such as positional isomers that may be difficult to resolve based on hydrophobicity alone.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance of the two HPLC methods for the purity analysis of a synthetic batch of this compound, assuming the presence of the starting material (5-iodo-1H-indole) as a primary impurity.

Parameter Method 1 (C18 Column) Method 2 (Phenyl-Hexyl Column) Commentary
Analyte Retention Time ~15.2 min~14.5 minPhenyl-Hexyl columns are generally less retentive than C18.
Resolution (Analyte/Impurity) > 2.0> 2.5Phenyl-Hexyl may offer enhanced resolution due to π-π interactions.
Peak Asymmetry < 1.2< 1.2Both methods should produce symmetrical peaks with an acidified mobile phase.
Theoretical Plates > 10,000> 10,000Both columns should demonstrate good efficiency.
Selectivity Advantage Broad applicability, strong retention.Enhanced selectivity for aromatic and unsaturated compounds.

Trustworthiness: A Self-Validating System

To ensure the reliability of the analytical results, the HPLC method must be validated according to ICH guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the baseline resolution of all peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linearity range of at least 70% to 130% of the target concentration should be established.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System suitability tests (SSTs) must be performed before each analytical run to ensure the continued performance of the chromatographic system. Typical SST parameters include retention time, peak area, resolution, and theoretical plates.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the decision-making involved in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Inject_Samples Inject Samples Prep_Sample->Inject_Samples System_Suitability->Inject_Samples If Pass Integrate_Peaks Integrate Peaks Inject_Samples->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity Report Report Calculate_Purity->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Start Method Development C18_Method Develop Method on C18 Column Start->C18_Method Resolution_Check Resolution > 2.0 for all peaks? C18_Method->Resolution_Check Phenyl_Method Develop Method on Phenyl-Hexyl Column Resolution_Check->Phenyl_Method No Final_Method Final Validated Method Resolution_Check->Final_Method Yes Phenyl_Method->Final_Method

Caption: Logical flow for HPLC method selection.

Conclusion

Both the C18 and Phenyl-Hexyl based HPLC methods provide robust and reliable options for the purity determination of this compound. The C18 method serves as an excellent, all-purpose starting point suitable for routine quality control, particularly for separating the final product from its likely precursor, 5-iodo-1H-indole. The Phenyl-Hexyl method, with its alternative selectivity based on π-π interactions, is a powerful tool for resolving more challenging separations, such as those involving positional isomers or other closely related aromatic impurities. The choice between these methods will ultimately depend on the specific impurity profile of the synthetic batch. A thorough method development and validation process is crucial to ensure the generation of accurate and defensible purity data, which is fundamental to the advancement of drug discovery and development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Lamie, N. S., et al. (2015). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 671-679.
  • Google Patents. (2023).
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(15), 8084–8091.
  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
  • Supporting Information for: Regioselective C5−H Direct Iodin
  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1H-Indazole-3-carbaldehyde.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H5IN2O, 100 mg.
  • de Oliveira, M. T., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals, 16(7), 987.
  • Islam, M. R., et al. (2018). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science, 8(1), 131-137.
  • Kumar, S., et al. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359.
  • BenchChem. (2025). Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes.
  • Sridhar, I., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 378-381.
  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Chen, Y.-R., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 27(19), 6265.
  • Uddin, M. R., et al. (2014). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Journal of Analytical Methods in Chemistry, 2014, 804737.
  • Ganguly, S., et al. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 329-332.
  • BLD Pharm. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde.
  • ResearchGate. (n.d.).
  • International Conference on Harmonisation. (1996). ICH Q2B: Validation of Analytical Procedures: Methodology.

Sources

Safety Operating Guide

Definitive Guide to Handling 5-Iodo-1H-indazole-3-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive, risk-based methodology for handling 5-Iodo-1H-indazole-3-carbaldehyde. Our focus is on the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting you and your work.

While comprehensive toxicological data for this compound is not extensively published, its structure—featuring an indazole core, an aldehyde functional group, and iodine substitution—necessitates a cautious approach. By analyzing structurally related compounds, we can establish a robust safety framework. Related indazole aldehydes are known to be harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3] Therefore, we will operate under the assumption that this compound presents similar hazards.

Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from analogous compounds, we can anticipate the following GHS classifications for this compound.

Hazard Class GHS Pictogram Signal Word Hazard Statement Rationale / Reference Compounds
Acute Toxicity, Oral

Warning H302: Harmful if swallowedBased on Indazole-3-carbaldehyde.[1]
Skin Corrosion/Irritation

Warning H315: Causes skin irritationBased on 1-Methyl-1H-indazole-3-carboxaldehyde and Indole-3-carboxaldehyde.[2][3]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritationBased on 1-Methyl-1H-indazole-3-carboxaldehyde and Indole-3-carboxaldehyde.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritationBased on 5-Iodo-1H-indazole-3-carboxylic acid and Indole-3-carboxaldehyde.[2]

This table is an anticipated hazard profile. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The following protocol outlines the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Enhanced Protection : When there is a heightened risk of splashing (e.g., during transfer of solutions or when handling larger quantities), a face shield must be worn in addition to chemical splash goggles.[5]

  • Causality : The aldehyde functional group and the general characteristics of related compounds indicate a high potential for serious eye irritation.[2][3][4] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield protects the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier
  • Gloves :

    • Type : Disposable nitrile gloves are the standard recommendation for incidental contact.[6] They provide good resistance against a range of chemicals.

    • Protocol : For extended procedures, consider double-gloving. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.[5] Never reuse disposable gloves.

  • Laboratory Coat :

    • Type : A flame-resistant or chemically-resistant lab coat with long sleeves and a fully buttoned front is mandatory. Standard cotton coats offer insufficient protection.

    • Protocol : Cuffs should be snug around the wrist. The lab coat should not be worn outside of the laboratory to prevent cross-contamination.

  • Apparel : Full-length pants and closed-toe, closed-heel shoes are required.[5] This ensures no skin is exposed between the lab coat and footwear.

Respiratory Protection: Mitigating Inhalation Risks
  • Primary Control : All procedures involving the handling of solid this compound (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[7] This engineering control is the most effective way to prevent inhalation of the powdered chemical.

  • Secondary Control : If, under rare and fully risk-assessed circumstances, a fume hood is not feasible, a respirator is required. The choice of respirator depends on the specific task and potential exposure levels. A NIOSH-approved N95 dust mask may be sufficient for minor dust exposure, but an air-purifying respirator with organic vapor cartridges would be necessary if the compound is heated or aerosolized. Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Step-by-Step Handling Workflow
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE: lab coat, long pants, closed-toe shoes, chemical splash goggles, and nitrile gloves.

  • Weighing & Transfer : Conduct all weighing and transfer of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • Solubilization : If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction : Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) within the fume hood.

  • Post-Handling : After use, decontaminate the work surface. Remove gloves using a technique that avoids touching the outer surface with bare skin, and dispose of them in the proper waste stream. Wash hands thoroughly with soap and water.

Disposal Plan: Halogenated Waste Stream

As an iodated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in a dedicated halogenated organic waste stream.[8][9]

  • Waste Segregation is Critical :

    • DO collect all waste (unused compound, contaminated gloves, weigh papers, etc.) in a clearly labeled, sealed container marked "Halogenated Organic Waste".[7][9]

    • DO NOT mix halogenated waste with non-halogenated organic waste. This is crucial as disposal methods differ and mixing can significantly increase disposal costs.[10]

    • DO NOT dispose of this chemical down the sink or in regular trash.[9]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, use an inert absorbent material to clean it up. Place the absorbent material in the sealed halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep Hazard Assessment: Review SDS for This compound ppe Don Minimum PPE: - Lab Coat (buttoned) - Goggles - Nitrile Gloves prep->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh/Transfer Solid hood->weigh reaction Perform Reaction/ Procedure weigh->reaction spill Spill Occurs weigh->spill Potential Event decon Decontaminate Work Area reaction->decon exposure Personal Exposure reaction->exposure Potential Event waste Segregate Waste: Place all contaminated items in 'Halogenated Waste' decon->waste wash Doff PPE & Wash Hands Thoroughly waste->wash

Caption: Workflow for handling this compound.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.epa nepis.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents.Cornell EHS.
  • Halogenated Solvents in Laboratories.
  • MSDS of 5-Iodo-1H-indazole-3-carboxylic acid.Unknown Source.
  • Personal Protective Equipment (PPE).CHEMM.
  • Personal Protective Equipment.US EPA.
  • Chemical Safety: Personal Protective Equipment.Unknown Source.
  • Indazole-3-carbaldehyde | C8H6N2O | CID 11367068.PubChem.
  • Personal Protective Equipment Requirements for Labor
  • Safety D
  • Safety D
  • 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545.PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1H-indazole-3-carbaldehyde
Reactant of Route 2
5-Iodo-1H-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.